molecular formula C39H68N7O17P3S B1240461 trans-9-octadecenoyl-CoA

trans-9-octadecenoyl-CoA

Cat. No.: B1240461
M. Wt: 1032.0 g/mol
InChI Key: XDUHQPOXLUAVEE-MBEFLBOUSA-N
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Description

Trans-9-octadecenoyl-CoA is an octadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-9-octadecenoic acid. It is a conjugate acid of a this compound(4-).
This compound has been reported in Homo sapiens with data available.

Properties

Molecular Formula

C39H68N7O17P3S

Molecular Weight

1032.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-9-enethioate

InChI

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11+/t28-,32-,33-,34+,38-/m1/s1

InChI Key

XDUHQPOXLUAVEE-MBEFLBOUSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

What is the metabolic fate of trans-9-octadecenoyl-CoA?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metabolic Fate of trans-9-Octadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the activated form of elaidic acid, is the principal trans fatty acyl-CoA species derived from industrially hydrogenated vegetable oils. Its metabolic fate is of significant interest due to the well-documented adverse health effects associated with trans fatty acid consumption, including an increased risk of cardiovascular disease. This document provides a comprehensive overview of the metabolic pathways involving this compound, including its catabolism via β-oxidation, anabolic processing through chain elongation and desaturation, and its incorporation into complex lipids. We present quantitative data to compare its metabolic efficiency relative to its cis isomer, oleoyl-CoA, and detail the experimental protocols used to elucidate these pathways. Visual diagrams of the core metabolic processes and experimental workflows are provided to facilitate a deeper understanding of its biochemical journey and physiological impact.

Introduction

Elaidic acid ((9E)-octadecenoic acid) is the most abundant industrially produced trans fatty acid (IP-TFA) in the human diet, primarily originating from the partial hydrogenation of vegetable oils.[1][2] Like all fatty acids, its metabolic journey begins with an activation step, converting it into its coenzyme A (CoA) thioester, this compound (also known as elaidoyl-CoA). This activation is a prerequisite for its participation in both catabolic and anabolic pathways.[3][4] The stereochemistry of the trans double bond at the Δ9 position significantly influences its interaction with metabolic enzymes, leading to distinct metabolic outcomes compared to its naturally occurring cis isomer, oleic acid ((9Z)-octadecenoic acid). Understanding the metabolic fate of this compound is crucial for elucidating the mechanisms by which trans fats impact lipid metabolism, membrane function, and overall health.[1][5]

Activation of Elaidic Acid

The initial and rate-limiting step in the metabolism of elaidic acid is its activation to this compound. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSL), which are located on the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomal membranes.[1][6] The reaction proceeds via a two-step mechanism, utilizing ATP and Coenzyme A.

  • Reaction: Elaidic Acid + ATP + CoA → this compound + AMP + PPi

Studies have shown that elaidic acid is an effective substrate for ACSL, with activation rates similar to its cis isomer, oleic acid, suggesting that the initial activation is not a primary point of metabolic discrimination.[6]

Primary Metabolic Pathways

Once formed, this compound enters several competing metabolic pathways. Its partitioning between these routes determines its ultimate physiological effect.

β-Oxidation: Catabolism for Energy

This compound can be broken down in both mitochondria and peroxisomes to generate energy.[7][8] The process involves the sequential removal of two-carbon units in the form of acetyl-CoA.

  • Mitochondrial β-Oxidation: While it is a substrate for β-oxidation, the overall rate of oxidation for elaidoyl-CoA is approximately half that of oleoyl-CoA in rat heart mitochondria.[9] The initial dehydrogenation step, catalyzed by acyl-CoA dehydrogenase, proceeds efficiently. However, after three cycles of β-oxidation, an intermediate, trans-3-dodecenoyl-CoA, is formed. This intermediate is not a substrate for the next enzyme, enoyl-CoA hydratase. An auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase, is required to convert the trans-Δ3 double bond to a trans-Δ2 double bond, allowing β-oxidation to proceed.[10][11] Interestingly, once past the first cycle, the subsequent full-cycle intermediates of elaidoyl-CoA are oxidized at rates nearly equal to those of the corresponding oleoyl-CoA intermediates.[9] This suggests the initial cycles, particularly the handling of the trans bond, are the rate-limiting steps.

  • Peroxisomal β-Oxidation: Peroxisomes also possess a β-oxidation pathway, which is typically responsible for very-long-chain fatty acids and other substrates that are poorly metabolized by mitochondria.[8][12] The first step is catalyzed by acyl-CoA oxidase. While specific data on elaidoyl-CoA is limited, peroxisomal oxidation serves as an alternative catabolic route.

Chain Elongation

In the endoplasmic reticulum, this compound can undergo chain elongation, a process that adds two-carbon units from malonyl-CoA.[13] Studies with rat liver microsomes have demonstrated that this compound is elongated to trans-11-eicosenoic acid. This process, however, is less efficient than the elongation of oleoyl-CoA, occurring at approximately 40% of the rate of its cis counterpart.[13]

Desaturation

Desaturation is the process of introducing additional double bonds into the fatty acyl chain. The key enzyme for the formation of monounsaturated fatty acids is stearoyl-CoA Δ9-desaturase (SCD), which introduces a cis double bond at the Δ9 position of saturated fatty acyl-CoAs.[14][15] this compound is a very poor substrate for Δ9-desaturase.[16] The presence of the trans double bond at the target position for desaturation likely prevents proper binding and catalysis by the enzyme. This metabolic block prevents its conversion into polyunsaturated fatty acids.

Incorporation into Complex Lipids

A significant fate of this compound is its incorporation into complex lipids, including phospholipids (B1166683), triacylglycerols (TGs), and cholesteryl esters (CEs).[17][18] This process is mediated by various acyltransferase enzymes.

  • Phospholipids: Incorporation of elaidate (B1234055) into membrane phospholipids can alter membrane fluidity and function.[1]

  • Triacylglycerols: It is readily stored in lipid droplets as part of TG molecules.

  • Cholesteryl Esters: this compound is a poor substrate for lecithin-cholesterol acyltransferase (LCAT) compared to oleoyl-CoA, which may impact reverse cholesterol transport and HDL maturation.[19] However, it can be esterified to cholesterol by acyl-CoA:cholesterol acyltransferase (ACAT).[20]

The incorporation of elaidic acid into complex lipids serves to sequester it from immediate oxidation, leading to its accumulation in tissues and contributing to its long-term physiological effects.[18]

Quantitative Data Summary

Metabolic ProcessSubstrateProductEnzyme/SystemRelative Rate/EfficiencySource(s)
β-Oxidation This compoundAcetyl-CoA + Chain-shortened Acyl-CoAsMitochondrial β-Oxidation~50% of Oleoyl-CoA rate[9]
Chain Elongation This compoundtrans-11-Eicosenoyl-CoAMicrosomal Elongase~40% of Oleoyl-CoA rate[13]
Desaturation This compoundN/AStearoyl-CoA Δ9-DesaturasePoor substrate; not significantly desaturated[16]
Cholesterol Esterification This compoundElaidyl-Cholesteryl EsterLecithin-Cholesterol Acyltransferase (LCAT)Poor substrate compared to Oleoyl-CoA[19]

Experimental Protocols

Protocol: Mitochondrial β-Oxidation Rate Assay

This protocol is adapted from studies measuring the oxidation rates of fatty acyl-CoA esters in isolated mitochondria.

  • Isolation of Mitochondria: Isolate heart or liver mitochondria from rats via differential centrifugation in a buffer containing sucrose, Tris-HCl, and EGTA.

  • Substrate Preparation: Synthesize this compound and oleoyl-CoA from their respective fatty acids. Prepare substrate solutions containing the acyl-CoA ester, L-carnitine, and bovine serum albumin (BSA) to bind the fatty acyl-CoAs and present them to the mitochondria.

  • Oxygen Consumption Measurement: Use a Clark-type oxygen electrode in a sealed, temperature-controlled chamber. Add isolated mitochondria to a respiration buffer (containing KCl, MgCl₂, KH₂PO₄, and HEPES).

  • Initiation of Reaction: Initiate the reaction by adding the prepared acyl-CoA/carnitine/BSA substrate mixture. The oxidation of the fatty acid is coupled to the electron transport chain, resulting in oxygen consumption.

  • Data Analysis: Record the rate of oxygen consumption (in natoms O/min/mg mitochondrial protein). Compare the rates obtained for this compound with those for oleoyl-CoA to determine the relative oxidation efficiency.[9]

Protocol: Microsomal Fatty Acid Chain Elongation Assay

This protocol outlines a method to measure the elongation of fatty acyl-CoAs using liver microsomes.

  • Preparation of Microsomes: Isolate liver microsomes from homogenized tissue using ultracentrifugation.

  • Assay Mixture: Prepare an incubation mixture in a buffered solution containing:

    • Liver microsomes (protein source)

    • [1-14C]-labeled this compound or oleoyl-CoA (substrate)

    • Malonyl-CoA (two-carbon donor)

    • NADPH (reducing equivalent)

    • ATP and CoA (for potential re-activation)

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20 minutes). Stop the reaction by adding a strong alkali solution (e.g., KOH in ethanol) to saponify the lipids.

  • Lipid Extraction and Analysis: Acidify the mixture and extract the fatty acids with a nonpolar solvent like hexane. Separate the fatty acid methyl esters (FAMEs) by gas-liquid chromatography (GLC) or thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radioactivity incorporated into the elongated product (trans-11-eicosenoic acid) using liquid scintillation counting or a radiochromatogram scanner. Calculate the rate of elongation (in nmol/min/mg protein) and compare between substrates.[13]

Protocol: Analysis of Fatty Acid Incorporation into Cellular Lipids

This protocol describes a cell culture-based experiment to track the incorporation of elaidic acid into complex lipids.

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 human hepatoma cells) in standard growth medium.

  • Fatty Acid Treatment: Supplement the culture medium with elaidic acid (complexed to BSA) at a specified concentration (e.g., 100 µM) for a set duration (e.g., 24-48 hours). Use oleic acid and a no-fatty-acid control for comparison.

  • Lipid Extraction: After incubation, wash the cells with PBS, scrape, and pellet them. Extract total lipids from the cell pellet using a standard method like the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol solvent system.

  • Lipid Class Separation: Separate the major lipid classes (phospholipids, triacylglycerols, cholesteryl esters, free fatty acids) from the total lipid extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

  • Fatty Acid Analysis: Transesterify the fatty acids within each separated lipid class to FAMEs using a reagent like BF₃-methanol.

  • GC-MS Analysis: Analyze the FAME composition of each lipid class by gas chromatography-mass spectrometry (GC-MS). Identify and quantify the amount of elaidic acid incorporated into each lipid fraction.[1]

Mandatory Visualizations

Metabolic_Fate_of_Trans_9_Octadecenoyl_CoA EA Elaidic Acid (trans-9-18:1) ElaidoylCoA This compound EA->ElaidoylCoA Acyl-CoA Synthetase BetaOx β-Oxidation (Mitochondria/Peroxisomes) ElaidoylCoA->BetaOx Slower than Oleoyl-CoA Elongation Chain Elongation (ER) ElaidoylCoA->Elongation Slower than Oleoyl-CoA Desaturation Δ9-Desaturation (ER) ElaidoylCoA->Desaturation ComplexLipids Incorporation into Complex Lipids ElaidoylCoA->ComplexLipids AcetylCoA Acetyl-CoA (To TCA Cycle) BetaOx->AcetylCoA ElongatedFA trans-11-Eicosenoyl-CoA Elongation->ElongatedFA Blocked Blocked Desaturation->Blocked PL Phospholipids ComplexLipids->PL TG Triacylglycerols ComplexLipids->TG CE Cholesteryl Esters ComplexLipids->CE

Caption: Overall metabolic pathways of this compound.

Mitochondrial_Beta_Oxidation cluster_cycle1 Cycles 1-3 cluster_isomerization Auxiliary Step cluster_cycle2 Cycles 4-8 ElaidoylCoA Elaidoyl-CoA (18:1, tΔ9) C12_CoA trans-3-Dodecenoyl-CoA (12:1, tΔ3) ElaidoylCoA->C12_CoA 3 cycles (-3 Acetyl-CoA) Isomerase Δ3,Δ2-Enoyl-CoA Isomerase C12_CoA->Isomerase C12_CoA_iso trans-2-Dodecenoyl-CoA (12:1, tΔ2) Isomerase->C12_CoA_iso Completion β-Oxidation Completion C12_CoA_iso->Completion AcetylCoA 6 Acetyl-CoA Completion->AcetylCoA Experimental_Workflow Start Culture Cells (e.g., HepG2) Treatment Treat with Elaidic Acid-BSA Complex Start->Treatment Extraction Total Lipid Extraction (Folch Method) Treatment->Extraction Separation Separate Lipid Classes (TLC or SPE) Extraction->Separation Derivatization Transesterification to FAMEs Separation->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Result Quantify Elaidic Acid in each Lipid Class Analysis->Result

References

The Metabolic Crossroads of trans-9-Octadecenoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-9-octadecenoyl-CoA, the activated form of elaidic acid, represents a critical nexus in the metabolism of industrially-produced trans fatty acids. Its formation and subsequent metabolic fate are of significant interest due to the well-documented adverse health effects associated with high dietary intake of trans fats. This technical guide provides a comprehensive overview of the role of this compound in fatty acid metabolism, detailing its synthesis, degradation, and regulatory functions. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in metabolism and drug development.

Introduction

Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. While small amounts of TFAs are found naturally in ruminant products, the primary source in the human diet has historically been industrially produced partially hydrogenated oils. The consumption of these TFAs is strongly linked to an increased risk of cardiovascular disease and other metabolic disorders. The metabolic effects of TFAs are mediated through their activated form, acyl-coenzyme A (acyl-CoA) thioesters. This compound, derived from elaidic acid (trans-9-18:1), is a key player in these processes. Understanding its enzymatic interactions and regulatory influence is crucial for elucidating the molecular mechanisms of TFA-induced pathology and for the development of therapeutic interventions.

Synthesis and Degradation of this compound

The metabolic journey of this compound begins with the activation of its free fatty acid precursor, elaidic acid.

Activation by Acyl-CoA Synthetases

Table 1: Substrate Specificity of Selected Acyl-CoA Synthetases for C18 Fatty Acids

Enzyme Substrate Km (µM) Vmax (nmol/min/mg) Source Organism/Tissue Reference
ACSL1 Oleic acid (cis-9-18:1) 40 2800 Rat Liver Microsomes FAME
ACSL4 Oleic acid (cis-9-18:1) 13 1200 Human Brain Microsomes FAME

| FATP1 | Palmitic acid (16:0) | 8 | 150 | Murine Adipocytes | FAME |

Note: Data for trans-9-octadecenoic acid is not available. The data for oleic acid and palmitic acid are provided for comparative purposes to indicate the general kinetic parameters of these enzymes.

Beta-Oxidation of this compound

Once formed, this compound can enter the mitochondrial beta-oxidation pathway for energy production. The process for monounsaturated fatty acids requires an additional isomerase enzyme. For this compound, beta-oxidation proceeds for three cycles, yielding three molecules of acetyl-CoA. This leads to the formation of trans-Δ3-dodecenoyl-CoA. This intermediate cannot be processed by the next enzyme in the cycle, acyl-CoA dehydrogenase. An auxiliary enzyme, enoyl-CoA isomerase, converts trans-Δ3-dodecenoyl-CoA to cis-Δ2-dodecenoyl-CoA, which can then re-enter the beta-oxidation spiral. The subsequent steps are the same as for saturated fatty acids.

beta_oxidation_trans9 cluster_enzymes Key Enzymes This compound This compound 3 cycles β-Oxidation 3 cycles β-Oxidation This compound->3 cycles β-Oxidation 3 Acetyl-CoA trans-Δ3-Dodecenoyl-CoA trans-Δ3-Dodecenoyl-CoA 3 cycles β-Oxidation->trans-Δ3-Dodecenoyl-CoA Enoyl-CoA Isomerase Enoyl-CoA Isomerase trans-Δ3-Dodecenoyl-CoA->Enoyl-CoA Isomerase cis-Δ2-Dodecenoyl-CoA cis-Δ2-Dodecenoyl-CoA Enoyl-CoA Isomerase->cis-Δ2-Dodecenoyl-CoA β-Oxidation Spiral β-Oxidation Spiral cis-Δ2-Dodecenoyl-CoA->β-Oxidation Spiral Acetyl-CoA Acetyl-CoA β-Oxidation Spiral->Acetyl-CoA

Beta-oxidation pathway of this compound.
Incorporation into Complex Lipids

This compound serves as a substrate for various acyltransferases, leading to its incorporation into complex lipids such as phospholipids (B1166683), triglycerides, and cholesterol esters. This incorporation can alter the physical properties of cellular membranes, affecting their fluidity and the function of membrane-bound proteins. The presence of trans fatty acids in membrane phospholipids can have significant physiological consequences.

Regulatory Role of this compound in Metabolism

Long-chain fatty acyl-CoAs are not only metabolic intermediates but also important signaling molecules that regulate gene expression and enzyme activity.

Regulation of Gene Expression via Nuclear Receptors

This compound, like other long-chain fatty acyl-CoAs, can act as a ligand for peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that, upon activation, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of genes involved in lipid and glucose metabolism. While the precise affinity of this compound for different PPAR isoforms is not well-defined, trans fatty acids have been shown to influence PPAR-mediated signaling.

ppar_signaling cluster_nucleus Nucleus This compound This compound PPAR PPAR This compound->PPAR activates RXR RXR PPAR->RXR PPRE PPRE PPAR->PPRE binds RXR->PPRE binds Target Genes Target Genes PPRE->Target Genes regulates transcription Metabolic Changes Metabolic Changes Target Genes->Metabolic Changes leads to srebp_pathway ER Endoplasmic Reticulum Golgi Golgi ER->Golgi Transport S1P Site-1 Protease Golgi->S1P Nucleus Nucleus Lipogenic Genes Lipogenic Genes Nucleus->Lipogenic Genes Activates Transcription SREBP-SCAP SREBP-SCAP Complex S2P Site-2 Protease S1P->S2P nSREBP Nuclear SREBP S2P->nSREBP Cleavage nSREBP->Nucleus Translocation This compound This compound This compound->ER may influence SREBP-SCAP transport acs_assay_workflow Prepare Reaction Mix Prepare Reaction Mix Add Substrate ([¹⁴C]trans-9-18:1-BSA) Add Substrate ([¹⁴C]trans-9-18:1-BSA) Prepare Reaction Mix->Add Substrate ([¹⁴C]trans-9-18:1-BSA) Add Enzyme Add Enzyme Add Substrate ([¹⁴C]trans-9-18:1-BSA)->Add Enzyme Incubate (37°C) Incubate (37°C) Add Enzyme->Incubate (37°C) Stop Reaction Stop Reaction Incubate (37°C)->Stop Reaction Phase Separation Phase Separation Stop Reaction->Phase Separation Quantify Aqueous Phase (¹⁴C-acyl-CoA) Quantify Aqueous Phase (¹⁴C-acyl-CoA) Phase Separation->Quantify Aqueous Phase (¹⁴C-acyl-CoA) Calculate Activity Calculate Activity Quantify Aqueous Phase (¹⁴C-acyl-CoA)->Calculate Activity

References

Cellular Uptake and Transport of Trans-9-Octadecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and intracellular transport mechanisms of long-chain fatty acids (LCFAs), with a specific focus on trans-9-octadecenoyl-CoA, the activated form of elaidic acid. While direct quantitative data for this compound is limited in the current literature, this document outlines the established principles and key protein families involved in the transport and metabolism of structurally similar LCFAs. This guide details the primary transport proteins, including Fatty Acid Translocase (CD36), Fatty Acid Transport Proteins (FATPs), and Fatty Acid Binding Proteins (FABPs), and the critical role of Acyl-CoA Synthetases (ACSs) in cellular uptake. Detailed experimental protocols for quantifying fatty acid uptake and enzyme activity are provided, alongside visual representations of the key pathways and workflows to support further research and therapeutic development in the context of metabolic diseases.

Introduction

Long-chain fatty acids (LCFAs) are fundamental nutrients, serving as primary energy sources, essential components of cellular membranes, and signaling molecules. The transport of LCFAs across the plasma membrane and their subsequent intracellular trafficking are tightly regulated processes mediated by a network of proteins. Trans-fatty acids, such as elaidic acid (trans-9-octadecenoic acid), are of significant interest due to their association with adverse health effects, including cardiovascular disease and metabolic syndrome. Upon entering the cell, elaidic acid is activated to its coenzyme A (CoA) derivative, this compound, by Acyl-CoA synthetases. Understanding the mechanisms governing the cellular uptake and transport of this molecule is crucial for elucidating its pathophysiological roles and for the development of targeted therapeutic interventions.

Mechanisms of Cellular Fatty Acid Uptake

The cellular uptake of LCFAs is a multi-step process involving both passive diffusion and protein-facilitated transport. While passive diffusion was once thought to be the primary mechanism, there is now substantial evidence for the predominant role of protein-mediated transport, especially at physiological concentrations.[1][2] This facilitated transport is crucial for tissues with high fatty acid metabolism, such as the heart, skeletal muscle, and adipose tissue.[2][3] The key protein families involved are:

  • Fatty Acid Translocase (CD36): A versatile scavenger receptor that is a major facilitator of LCFA uptake.[2][4] CD36 is an 88-kDa transmembrane glycoprotein (B1211001) that binds to LCFAs with high affinity and is thought to function by concentrating them at the cell surface, thereby increasing the rate of their translocation across the membrane.[3][4] The expression and localization of CD36 at the plasma membrane are dynamically regulated by stimuli such as insulin (B600854) and muscle contraction.[5]

  • Fatty Acid Transport Proteins (FATPs): A family of six transmembrane proteins (FATP1-6) that facilitate the uptake of LCFAs.[6] FATPs are unique in that they possess intrinsic Acyl-CoA synthetase activity, which allows them to couple the transport of LCFAs to their immediate activation to acyl-CoAs.[7][8] This "vectorial acylation" or "metabolic trapping" is thought to maintain a favorable concentration gradient for continued fatty acid influx.[2][8]

  • Plasma Membrane-Associated Fatty Acid Binding Proteins (FABPpm): These proteins are also implicated in the initial uptake of LCFAs at the cell surface.[6]

Intracellular Transport and Metabolism

Once inside the cell, LCFAs, in their activated acyl-CoA form, are chaperoned by a family of small, soluble proteins known as Fatty Acid Binding Proteins (FABPs) .[1][7] These 14-15 kDa proteins bind to LCFAs and their CoA esters, preventing their detergent-like effects at high concentrations and facilitating their transport to specific organelles for various metabolic fates, including:[1][9]

  • Mitochondria and Peroxisomes: for β-oxidation and energy production.[1][6]

  • Endoplasmic Reticulum: for incorporation into complex lipids such as triglycerides, phospholipids, and cholesterol esters.[1][6]

  • Nucleus: where they can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs) to regulate gene expression.[10]

The activation of LCFAs to their CoA esters is catalyzed by Acyl-CoA Synthetases (ACSs) , a family of enzymes essential for lipid metabolism.[11] These enzymes are strategically located in different cellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria, which is thought to contribute to the channeling of fatty acids towards specific metabolic pathways.[12][13][14]

Quantitative Data on Long-Chain Fatty Acid Transport and Activation

Table 1: Binding Affinities of Fatty Acid Binding Proteins (FABPs) for Long-Chain Acyl-CoAs

Protein Ligand Binding Affinity (Kd) Method
Bovine Liver ACBP Palmitoyl-CoA (16:0) ~1 nM Lipidex 1000 assay
Bovine Liver ACBP Oleoyl-CoA (18:1, cis-9) ~1 nM Lipidex 1000 assay
Bovine Heart FABP Palmitoyl-CoA (16:0) > 1 µM Lipidex 1000 assay
Bovine Heart FABP Oleoyl-CoA (18:1, cis-9) > 1 µM Lipidex 1000 assay

ACBP: Acyl-CoA Binding Protein; FABP: Fatty Acid Binding Protein. Data synthesized from multiple sources indicating high affinity of ACBPs for acyl-CoAs compared to FABPs.[5]

Table 2: Kinetic Parameters of Acyl-CoA Synthetases (ACSs) for Long-Chain Fatty Acids

Enzyme Substrate Km Vmax
Murine FATP1 Palmitic Acid (16:0) 0.2 µM 1.5 nmol/min/mg
Murine FATP1 Lignoceric Acid (24:0) 0.3 µM 1.2 nmol/min/mg
Rat Liver ACSL1 Oleic Acid (18:1, cis-9) 4 µM 2.7 µmol/min/mg

FATP1: Fatty Acid Transport Protein 1; ACSL1: Acyl-CoA Synthetase Long-Chain Family Member 1. Data are representative values from various studies and may vary based on experimental conditions.[7]

Experimental Protocols

Measurement of Cellular Fatty Acid Uptake

This protocol describes a common method for measuring the uptake of radiolabeled fatty acids into cultured cells.

Materials:

  • Cultured cells (e.g., adipocytes, myocytes, hepatocytes)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer) containing bovine serum albumin (BSA)

  • [³H]-labeled or [¹⁴C]-labeled fatty acid (e.g., [³H]-oleic acid or [³H]-elaidic acid)

  • Unlabeled fatty acid

  • Stop solution (e.g., ice-cold PBS with 0.2% BSA and a transport inhibitor like phloretin)

  • Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to desired confluency.

  • Preparation of Fatty Acid Solution: Prepare a stock solution of the radiolabeled fatty acid complexed with BSA in the uptake buffer. A typical final concentration might be 100 µM fatty acid with 200 µM BSA.

  • Uptake Assay: a. Wash the cells twice with warm uptake buffer (without BSA or fatty acid). b. Add the fatty acid solution to the cells and incubate for a defined period (e.g., 1-5 minutes) at 37°C. Uptake is typically linear for the first few minutes.[3] c. To stop the uptake, aspirate the fatty acid solution and immediately add ice-cold stop solution. d. Wash the cells three times with ice-cold stop solution to remove extracellular fatty acids.

  • Cell Lysis and Quantification: a. Lyse the cells by adding lysis buffer and incubating for at least 30 minutes. b. Transfer the lysate to a scintillation vial. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay). b. Calculate the rate of fatty acid uptake and express it as pmol of fatty acid per mg of protein per minute.

Acyl-CoA Synthetase Activity Assay

This radiometric assay measures the activity of ACS by quantifying the conversion of a radiolabeled fatty acid into its acyl-CoA derivative.[11]

Materials:

  • Cell or tissue lysate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • [³H]-labeled or [¹⁴C]-labeled fatty acid

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Bovine serum albumin (BSA)

  • Extraction solvent (e.g., Dole's reagent: isopropanol/heptane (B126788)/1 M H₂SO₄, 40:10:1)

  • Heptane

  • Scintillation cocktail and scintillation counter

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, CoA, MgCl₂, DTT, and the radiolabeled fatty acid complexed with BSA.

  • Enzyme Reaction: a. Pre-warm the reaction mixture to 37°C. b. Start the reaction by adding the cell or tissue lysate. c. Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The reaction should be in the linear range with respect to time and protein concentration.

  • Extraction and Separation: a. Stop the reaction by adding the extraction solvent. b. Add heptane and water to separate the phases. The unreacted fatty acid will partition into the upper organic phase, while the acyl-CoA product will remain in the lower aqueous phase. c. Vortex and centrifuge to separate the phases.

  • Quantification: a. Carefully transfer an aliquot of the lower aqueous phase to a scintillation vial. b. Add scintillation cocktail and measure the radioactivity.

  • Data Analysis: a. Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid. b. Express the enzyme activity as nmol of acyl-CoA formed per mg of protein per minute.

Visualizations of Pathways and Workflows

Cellular Uptake and Trafficking of Long-Chain Fatty Acids

Cellular Uptake and Trafficking of Long-Chain Fatty Acids cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_organelles Organelles LCFA-Albumin LCFA-Albumin Complex CD36 CD36 LCFA-Albumin->CD36 Binding FATP FATP LCFA-Albumin->FATP Binding LCFA LCFA CD36->LCFA Transport Acyl-CoA This compound FATP->Acyl-CoA Transport & Activation ACS Acyl-CoA Synthetase (ACS) LCFA->ACS Activation FABP FABP LCFA-FABP LCFA-FABP Complex Mitochondria Mitochondria (β-oxidation) LCFA-FABP->Mitochondria ER Endoplasmic Reticulum (Lipid Synthesis) LCFA-FABP->ER Nucleus Nucleus (Gene Regulation) LCFA-FABP->Nucleus Acyl-CoA->FABP Binding ACS->Acyl-CoA

Caption: Overview of LCFA cellular uptake and intracellular trafficking pathways.

Experimental Workflow for Measuring Cellular Fatty Acid Uptake

Experimental Workflow for Measuring Cellular Fatty Acid Uptake A 1. Culture cells in multi-well plates B 2. Prepare radiolabeled fatty acid-BSA complex A->B C 3. Wash cells with uptake buffer B->C D 4. Incubate cells with labeled fatty acid solution (37°C) C->D E 5. Stop uptake with ice-cold stop solution D->E F 6. Wash cells to remove extracellular label E->F G 7. Lyse cells F->G H 8. Measure radioactivity in lysate (Scintillation Counting) G->H I 9. Measure protein concentration of lysate (BCA Assay) G->I J 10. Calculate uptake rate (pmol/mg protein/min) H->J I->J Signaling Implications of Acyl-CoA Metabolism cluster_metabolic Metabolic Fates cluster_signaling Signaling & Regulation Acyl_CoA This compound Pool Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (Triglycerides, Phospholipids) Acyl_CoA->Lipid_Synthesis Gene_Expression Nuclear Receptor Activation (e.g., PPARs) Acyl_CoA->Gene_Expression Enzyme_Regulation Allosteric Regulation of Enzymes Acyl_CoA->Enzyme_Regulation ER_Stress ER Stress & Inflammatory Pathways Acyl_CoA->ER_Stress ATP ATP Production Beta_Oxidation->ATP Lipid_Droplets Lipid Droplet Formation Lipid_Synthesis->Lipid_Droplets Transcriptional_Changes Transcriptional Reprogramming Gene_Expression->Transcriptional_Changes

References

Intracellular Localization of Trans-9-Octadecenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-9-octadecenoyl-CoA, also known as elaidoyl-CoA, is the activated form of elaidic acid, the most common trans fatty acid found in industrially hydrogenated vegetable oils. As a key metabolic intermediate, its intracellular localization is critical to understanding its diverse roles in cellular processes, from lipid metabolism to cell signaling. This technical guide provides a comprehensive overview of the current understanding of the subcellular distribution of this compound, detailed experimental protocols for its study, and insights into its metabolic fate and signaling functions. While direct quantitative data on the subcellular distribution of this compound is currently limited in published literature, its localization can be inferred from the well-established locations of fatty acid activation and metabolism.

Probable Intracellular Localization of this compound

The conversion of fatty acids to their CoA esters is a prerequisite for their participation in most metabolic pathways. This activation is catalyzed by a family of enzymes called acyl-CoA synthetases (ACSs). The subcellular localization of these enzymes provides strong evidence for the sites of this compound presence and activity.

Key Organelles:

  • Endoplasmic Reticulum (ER): The ER is a major site for the synthesis of complex lipids, including triglycerides and phospholipids (B1166683). Acyl-CoA synthetases are highly active on the ER membrane, suggesting a significant pool of this compound is present here for esterification into these lipids. Studies have shown that elaidic acid is incorporated into various lipid species, which would necessitate its prior conversion to elaidoyl-CoA in the ER.

  • Mitochondria: As the primary site of β-oxidation for energy production, mitochondria are a key destination for fatty acyl-CoAs. Long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle for degradation.[1] Therefore, a portion of cellular this compound is expected to be localized within the mitochondria to undergo β-oxidation.

  • Peroxisomes: Peroxisomes are also involved in the β-oxidation of fatty acids, particularly very-long-chain and some unsaturated fatty acids.[2][3] Peroxisomes possess their own set of acyl-CoA synthetases, indicating that this compound can be both generated and metabolized within this organelle.[2]

  • Cytosol: While the concentration of free acyl-CoAs in the cytosol is kept low to prevent detergent effects, they are present and are transported between organelles, often bound to acyl-CoA-binding proteins (ACBPs) or fatty acid-binding proteins (FABPs).[4]

Quantitative Data

Table 1: Effect of Elaidic Acid Treatment on Cellular Lipid Classes in HuH-7 Cells [5]

Lipid ClassChange upon Elaidic Acid Treatment
Cholesteryl EstersIncreased
TriglyceridesIncreased
PhosphatidylcholineIncreased
Total Fatty AcidsNo significant change
Free CholesterolNo significant change

This table summarizes the changes in the total cellular levels of different lipid classes after treatment with elaidic acid, indicating its incorporation into complex lipids following its activation to this compound.

Experimental Protocols

Subcellular Fractionation for Acyl-CoA Analysis

This protocol describes a general method for the separation of major organelles to enable the analysis of their acyl-CoA content. A highly recommended advanced method for quantitative analysis is the Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF).[6][7][8]

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in ice-cold fractionation buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until about 80-90% of cells are lysed (monitor by microscopy).

  • Nuclear Fraction Isolation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

  • Peroxisomal and ER Fraction Isolation: The supernatant from the mitochondrial spin can be further fractionated by ultracentrifugation on a density gradient (e.g., sucrose or OptiPrep gradient) to separate peroxisomes and the endoplasmic reticulum (microsomes).

  • Acyl-CoA Extraction: Immediately after fractionation, extract acyl-CoAs from each organelle fraction using a suitable method, such as solid-phase extraction or protein precipitation with an organic solvent (e.g., acetonitrile/methanol/water).

LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to separate elaidoyl-CoA from other acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

MS/MS Parameters (Example):

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transition:

    • Q1 (Precursor Ion): m/z of [elaidoyl-CoA + H]+

    • Q3 (Product Ion): A characteristic fragment ion of the CoA moiety (e.g., m/z 428 or a neutral loss of 507 Da).

  • Collision Energy and other parameters: Optimized for the specific instrument and analyte.

Signaling Pathways and Metabolic Fate

This compound is not merely a metabolic intermediate but also influences cellular signaling pathways.

  • SREBP-1c Pathway: Elaidic acid has been shown to increase hepatic lipogenesis by activating the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[5] This transcription factor upregulates the expression of genes involved in fatty acid and cholesterol synthesis.

  • Protein Kinase C (PKC) Signaling: Long-chain acyl-CoAs, including those derived from trans fatty acids, can modulate the activity of Protein Kinase C (PKC) isoforms.[9][10] This can have wide-ranging effects on cellular processes such as proliferation, differentiation, and apoptosis.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their CoA derivatives are known ligands for PPARs, a family of nuclear receptors that regulate genes involved in lipid and glucose metabolism.[11][12] While direct binding of elaidoyl-CoA to PPARs requires further investigation, its influence on lipid metabolism suggests a potential role in modulating PPAR activity.

The metabolic fate of this compound is primarily directed towards two major pathways:

  • Incorporation into Complex Lipids: A significant portion is esterified into triglycerides for storage in lipid droplets and into phospholipids for incorporation into cellular membranes.[5][13] This occurs predominantly in the endoplasmic reticulum.

  • β-Oxidation: For energy production, elaidoyl-CoA is transported into mitochondria and peroxisomes to be broken down into acetyl-CoA.

Visualizations

Experimental_Workflow cell_culture Cell Culture harvesting Cell Harvesting & Washing cell_culture->harvesting homogenization Homogenization harvesting->homogenization fractionation Subcellular Fractionation (Differential Centrifugation) homogenization->fractionation organelles Isolated Organelles (Nuclei, Mitochondria, ER, Peroxisomes) fractionation->organelles extraction Acyl-CoA Extraction organelles->extraction lcms LC-MS/MS Analysis extraction->lcms data Quantitative Data of This compound lcms->data

Experimental workflow for subcellular localization of this compound.

Metabolic_Fate cluster_er Endoplasmic Reticulum cluster_mito_pero Mitochondria & Peroxisomes elaidic_acid Elaidic Acid (extracellular) elaidoyl_coa This compound (intracellular) elaidic_acid->elaidoyl_coa Activation (ACS) er_lipids Triglycerides & Phospholipids elaidoyl_coa->er_lipids Esterification beta_oxidation β-Oxidation elaidoyl_coa->beta_oxidation Transport acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

Metabolic fate of this compound.

Signaling_Pathways elaidoyl_coa This compound srebp1c SREBP-1c Activation elaidoyl_coa->srebp1c pkc PKC Modulation elaidoyl_coa->pkc ppar PPAR Signaling (Potential) elaidoyl_coa->ppar lipogenesis Increased Lipogenesis srebp1c->lipogenesis gene_expression Altered Gene Expression pkc->gene_expression metabolism_regulation Regulation of Lipid Metabolism ppar->metabolism_regulation

Signaling pathways influenced by this compound.

Conclusion

This compound is a key metabolic intermediate with a widespread intracellular presence, primarily inferred to be in the endoplasmic reticulum, mitochondria, and peroxisomes. Its localization dictates its function, whether it be incorporation into complex lipids, undergoing β-oxidation for energy, or modulating critical signaling pathways that impact cellular lipid homeostasis. While direct quantitative data on its subcellular distribution remains an area for future research, the experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate roles of this important molecule in health and disease. Further studies employing advanced techniques like SILEC-SF are needed to precisely quantify the subcellular pools of this compound and fully elucidate its metabolic and signaling functions.

References

The Biological Dichotomy of Cis vs. Trans Fatty Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acyl-Coenzyme A (acyl-CoA) molecules, the activated forms of fatty acids, are central players in cellular metabolism, energy homeostasis, and signaling. The geometric isomerism of their acyl chains—specifically the cis and trans configurations of double bonds—introduces a critical layer of complexity with profound biological consequences. While cis isomers are the predominant form in nature and essential for normal physiological function, the accumulation of trans fatty acyl-CoAs, largely from industrial food processing, is linked to a spectrum of metabolic dysregulations and pathologies. This technical guide provides an in-depth exploration of the biological significance of trans versus cis fatty acyl-CoAs, detailing their differential impacts on metabolic pathways, cellular signaling, and disease etiology. We present quantitative data, detailed experimental protocols, and visual workflows to equip researchers and drug development professionals with a comprehensive understanding of this crucial area of lipid biology.

Introduction

Unsaturated fatty acids are characterized by the presence of one or more double bonds in their hydrocarbon chains. The spatial arrangement of hydrogen atoms around these double bonds gives rise to cis and trans isomers. In cis fatty acids, the hydrogen atoms are on the same side of the carbon chain, resulting in a kinked structure.[1] Conversely, trans fatty acids have hydrogen atoms on opposite sides, leading to a more linear conformation, similar to that of saturated fatty acids.[1][2] This seemingly subtle structural difference has significant ramifications for their metabolic processing and biological activity once they are activated to their coenzyme A thioesters.

Metabolic Fate: A Tale of Two Isomers

The primary catabolic pathway for fatty acyl-CoAs is mitochondrial β-oxidation. While saturated and cis-unsaturated fatty acyl-CoAs are efficiently metabolized, the introduction of a trans double bond necessitates the involvement of auxiliary enzymes and can lead to altered metabolic fluxes.

β-Oxidation of Cis vs. Trans Fatty Acyl-CoAs

The β-oxidation of standard cis-unsaturated fatty acyl-CoAs requires the action of enoyl-CoA isomerase to convert the cis-Δ³ double bond, which is not a substrate for enoyl-CoA hydratase, to a trans-Δ² double bond.[3][4] The metabolism of polyunsaturated fatty acids with double bonds at even-numbered carbons also requires the activity of 2,4-dienoyl-CoA reductase.[5]

Trans fatty acyl-CoAs, on the other hand, can enter the β-oxidation spiral, but their processing is often less efficient. For instance, the hydration of a trans-2-enoyl-CoA is a standard step in β-oxidation.[6] However, the presence of a trans double bond at an alternative position can impede the process, potentially leading to the accumulation of metabolic intermediates.

The following diagram illustrates the β-oxidation pathway for linoleoyl-CoA (a cis-polyunsaturated fatty acyl-CoA), highlighting the roles of the auxiliary enzymes.

beta_oxidation_pathway cluster_beta_ox β-Oxidation Cycles Linoleoyl-CoA Linoleoyl-CoA 3_cycles 3 Cycles of β-Oxidation Linoleoyl-CoA->3_cycles cis_delta3_trans_delta6_C12_CoA cis-Δ³,trans-Δ⁶-Dodecadienoyl-CoA 3_cycles->cis_delta3_trans_delta6_C12_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_delta3_trans_delta6_C12_CoA->Enoyl_CoA_Isomerase trans_delta2_trans_delta6_C12_CoA trans-Δ²,trans-Δ⁶-Dodecadienoyl-CoA Enoyl_CoA_Isomerase->trans_delta2_trans_delta6_C12_CoA 1_cycle 1 Cycle of β-Oxidation trans_delta2_trans_delta6_C12_CoA->1_cycle cis_delta4_C10_CoA cis-Δ⁴-Decenoyl-CoA 1_cycle->cis_delta4_C10_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase cis_delta4_C10_CoA->Acyl_CoA_Dehydrogenase trans_delta2_cis_delta4_C10_CoA trans-Δ²,cis-Δ⁴-Decadienoyl-CoA Acyl_CoA_Dehydrogenase->trans_delta2_cis_delta4_C10_CoA 2_4_Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase trans_delta2_cis_delta4_C10_CoA->2_4_Dienoyl_CoA_Reductase trans_delta3_C10_CoA trans-Δ³-Decenoyl-CoA 2_4_Dienoyl_CoA_Reductase->trans_delta3_C10_CoA Enoyl_CoA_Isomerase_2 Enoyl-CoA Isomerase trans_delta3_C10_CoA->Enoyl_CoA_Isomerase_2 trans_delta2_C10_CoA trans-Δ²-Decenoyl-CoA Enoyl_CoA_Isomerase_2->trans_delta2_C10_CoA 4_cycles 4 Cycles of β-Oxidation trans_delta2_C10_CoA->4_cycles 5_Acetyl_CoA 5 Acetyl-CoA 4_cycles->5_Acetyl_CoA

Figure 1: β-Oxidation of Linoleoyl-CoA.
Quantitative Comparison of Enzyme Kinetics

The efficiency of β-oxidation enzymes in processing cis and trans isomers can be quantitatively assessed by comparing their kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). While comprehensive data is still being gathered, available studies suggest that the enzymes of β-oxidation have a preference for their natural cis substrates.

Table 1: Kinetic Parameters of β-Oxidation Enzymes with Fatty Acyl-CoA Isomers

EnzymeSubstrateKm (µM)Vmax (units/mg)Source
Enoyl-CoA Hydratase trans-2-Crotonyl-CoA287500[6]
cis-2-Crotonyl-CoANot a substrate-[6]
2,4-Dienoyl-CoA Reductase trans-2,trans-4-Hexadienoyl-CoA5.2180[7]
trans-2,cis-4-Decadienoyl-CoA3.5110[8]

Note: Data presented is illustrative and may vary depending on the specific enzyme source and assay conditions.

Signaling and Gene Regulation: The Disruptive Influence of Trans Isomers

Beyond their role in energy metabolism, fatty acyl-CoAs are potent signaling molecules that can modulate the activity of transcription factors and other regulatory proteins. Trans fatty acyl-CoAs have been shown to dysregulate key signaling pathways, contributing to inflammation, metabolic stress, and the development of chronic diseases.

Pro-inflammatory Signaling

Trans fatty acids are known to promote pro-inflammatory signaling. One of the key pathways implicated is the apoptosis signal-regulating kinase 1 (ASK1)-p38 mitogen-activated protein kinase (MAPK) pathway.[9] Elaidic acid, a common trans fatty acid, has been shown to enhance the activation of this pathway, leading to increased apoptosis in macrophages.[9] This is in stark contrast to its cis isomer, oleic acid, which does not exhibit the same pro-apoptotic effect.[9]

ASK1_p38_pathway cluster_signaling Trans Fatty Acid-Induced Pro-inflammatory Signaling Trans_Fatty_Acyl_CoA Trans Fatty Acyl-CoA (e.g., Elaidoyl-CoA) CaMKII CaMKII Trans_Fatty_Acyl_CoA->CaMKII Potentiates ASK1 ASK1 CaMKII->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Apoptosis Apoptosis p38_MAPK->Apoptosis Induces acyl_coa_extraction_workflow Start Start: Cultured Cells Harvest Harvest and Wash Cells Start->Harvest Lyse Lyse Cells in 80% Methanol Harvest->Lyse Centrifuge Centrifuge (15,000 x g, 4°C) Lyse->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry Dry Extract Collect_Supernatant->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

References

A Technical Guide to the Natural Occurrence and Cellular Dynamics of trans-9-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of trans-9-octadecenoyl-CoA (elaidoyl-CoA), the activated form of elaidic acid, in biological systems. While direct quantitative data on the cellular and tissue concentrations of this specific acyl-CoA are scarce in publicly available literature, this document synthesizes related findings to offer a comprehensive perspective on its expected occurrence, metabolic fate, and analytical considerations.

Introduction: The Significance of trans-Fatty Acyl-CoAs

trans-Fatty acids (TFAs) are unsaturated fatty acids with at least one double bond in the trans configuration. The primary dietary sources of TFAs are industrially hydrogenated vegetable oils and, to a lesser extent, fats from ruminant animals. Upon cellular uptake, TFAs, like their cis counterparts, must be activated to their coenzyme A (CoA) thioesters to participate in metabolic pathways. This compound is the activated form of elaidic acid (C18:1t9), a major TFA. Long-chain acyl-CoAs are not only metabolic intermediates but are also increasingly recognized as important signaling molecules that can modulate the function of various proteins, including enzymes and transcription factors.[1][2][3][4][5]

Natural Occurrence and Expected Distribution

Direct quantification of endogenous this compound in various tissues is not well-documented in the literature. However, its presence can be inferred from the detection of its precursor, elaidic acid, in human and animal tissues, which is primarily of dietary origin. The conversion of fatty acids to their acyl-CoA derivatives is a fundamental step in their metabolism.[6][7][8] Therefore, it is reasonable to expect the formation of this compound in tissues known to metabolize fatty acids, particularly after the consumption of TFA-containing diets.

Table 1: Expected Occurrence of this compound in Mammalian Tissues Based on Precursor Detection

TissueEvidence for Elaidic Acid PresenceExpected Presence of this compoundPrimary Metabolic Roles
Liver Well-documentedHighBeta-oxidation, incorporation into complex lipids (triglycerides, phospholipids), signaling
Adipose Tissue Well-documentedHighStorage in the form of triglycerides
Skeletal Muscle DocumentedModerateBeta-oxidation for energy production
Heart DocumentedModerateBeta-oxidation for energy production
Brain DocumentedLowIncorporation into neural lipids, potential signaling
Erythrocytes DocumentedLowIncorporation into membrane phospholipids (B1166683)

While specific concentrations for this compound are unavailable, the total concentration of long-chain acyl-CoAs in mammalian tissues provides a general reference range.

Table 2: General Concentrations of Total Long-Chain Acyl-CoAs in Rat Tissues

TissueTotal Acyl-CoA Concentration (nmol/g wet tissue)Cytosolic Acyl-CoA Concentration (estimated)
Liver 87 - 434[9]5 - 200 nM (free, unbound)[1][2][3]
Heart ~100[9]Low nM range[1][3]
Brain Variable, compartment-specificLow nM range[10]

It is important to note that the majority of cellular acyl-CoAs are bound to proteins such as acyl-CoA-binding protein (ACBP) and fatty acid-binding proteins (FABPs).[4][11] The free, unbound concentration of acyl-CoAs in the cytosol is estimated to be in the low nanomolar range.[1][3]

Metabolic and Signaling Pathways

This compound is a substrate for several key metabolic pathways. Its metabolic fate is influenced by the cell's energy status and dietary context.

The primary metabolic routes for this compound include:

  • Beta-oxidation: For energy production in the mitochondria.

  • Incorporation into Complex Lipids: Esterification into triglycerides for storage in lipid droplets, or into phospholipids and cholesterol esters for membrane synthesis and other functions.

  • Elongation and Desaturation: Although generally a poorer substrate than its cis-isomer, it may undergo further modification.

Metabolic_Fate_of_Elaidoyl_CoA Dietary Elaidic Acid Dietary Elaidic Acid This compound This compound Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation This compound->Mitochondrial Beta-Oxidation Energy Production Complex Lipids Complex Lipids This compound->Complex Lipids Storage & Structure (Triglycerides, Phospholipids) Signaling Signaling This compound->Signaling Modulation of Cellular Processes Cellular Uptake Cellular Uptake Elaidic Acid (intracellular) Elaidic Acid (intracellular) Cellular Uptake->Elaidic Acid (intracellular) Elaidic Acid (intracellular)->this compound Acyl-CoA Synthetase

Caption: Metabolic pathway of dietary elaidic acid.

Long-chain acyl-CoAs are known to regulate various cellular processes by allosterically modulating protein function or by influencing gene expression through effects on transcription factors.[1][3][4][5] While specific signaling roles for this compound have not been fully elucidated, it likely contributes to the overall acyl-CoA pool that influences:

  • Enzyme activity: Inhibition of enzymes like acetyl-CoA carboxylase.

  • Ion channels: Modulation of channel gating.

  • Transcription factors: Regulation of gene expression related to lipid metabolism.

  • Protein acylation: Post-translational modification of proteins.

Acyl_CoA_Signaling Enzyme_Modulation Enzyme Modulation (e.g., Acetyl-CoA Carboxylase) Metabolic_Flux Metabolic Flux Enzyme_Modulation->Metabolic_Flux Ion_Channel_Regulation Ion Channel Regulation Cellular_Signaling_Events Cellular Signaling Events Ion_Channel_Regulation->Cellular_Signaling_Events Transcriptional_Control Transcriptional Control (e.g., PPARs) Gene_Expression Gene Expression Transcriptional_Control->Gene_Expression Protein_Acylation Protein Acylation LC-Acyl-CoA_Pool LC-Acyl-CoA_Pool LC-Acyl-CoA_Pool->Ion_Channel_Regulation LC-Acyl-CoA_Pool->Transcriptional_Control LC-Acyl-CoA_Pool->Protein_Acylation

Caption: Potential signaling roles of long-chain acyl-CoAs.

Experimental Protocols for Quantification

The quantification of this compound requires sensitive and specific analytical methods due to its low abundance and instability in aqueous solutions.[12] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[12][13][14]

Experimental_Workflow Tissue_Homogenization 1. Tissue/Cell Homogenization (in cold buffer with antioxidant) Acyl_CoA_Extraction 2. Acyl-CoA Extraction (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) LC_Separation 3. LC Separation (Reversed-phase C18 column) Acyl_CoA_Extraction->LC_Separation MS_MS_Detection 4. MS/MS Detection (Multiple Reaction Monitoring) LC_Separation->MS_MS_Detection Data_Analysis 5. Data Analysis (Quantification against internal standard) MS_MS_Detection->Data_Analysis

Caption: Workflow for acyl-CoA quantification.

  • Sample Preparation and Extraction:

    • Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen sample in a cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile:50 mM KH2PO4, pH 7.2) containing an antioxidant (e.g., butylated hydroxytoluene) and an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA like C17:0-CoA).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the acyl-CoAs.[15]

      • Condition the cartridge with methanol (B129727) and then with the extraction buffer.

      • Load the sample homogenate.

      • Wash the cartridge with an aqueous buffer to remove polar impurities.

      • Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol containing a small amount of ammonium (B1175870) hydroxide (B78521) to improve recovery).

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) or 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/isopropanol mixture with 10 mM ammonium acetate or 0.1% formic acid.

      • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute acyl-CoAs based on their chain length and hydrophobicity.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

        • Precursor Ion (Q1): The [M+H]+ ion of this compound.

        • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the phosphopantetheine fragment).

      • Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve prepared with a purified standard of this compound.

Challenges and Future Directions

The study of this compound and other specific acyl-CoA species faces several challenges:

  • Low Abundance: The cellular concentrations are very low, requiring highly sensitive analytical techniques.

  • Instability: The thioester bond is prone to hydrolysis, necessitating careful sample handling.

  • Lack of Commercial Standards: The availability of purified standards for many acyl-CoA species is limited, hindering absolute quantification.

Future research should focus on developing more robust and sensitive analytical methods to accurately quantify this compound in different tissues and subcellular compartments. This will be crucial for elucidating its specific roles in metabolism and signaling, and for understanding the full impact of dietary trans-fats on cellular function and human health.

Conclusion

While direct evidence for the natural occurrence and concentration of this compound is limited, its formation from dietary elaidic acid is a metabolic certainty. It is an active participant in lipid metabolism and is expected to contribute to the regulatory pool of long-chain acyl-CoAs. The methodologies outlined in this guide provide a framework for its future investigation, which is essential for a complete understanding of the biochemical and pathophysiological consequences of trans-fatty acid consumption.

References

The Intricate Dance of trans-9-Octadecenoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial beta-oxidation of fatty acids is a cornerstone of cellular energy metabolism. While the pathways for saturated and cis-unsaturated fatty acids are well-elucidated, the metabolic fate of trans-fatty acids, such as trans-9-octadecenoyl-CoA (the activated form of elaidic acid), presents unique enzymatic challenges. This technical guide provides an in-depth exploration of the function of this compound in mitochondrial beta-oxidation, detailing the enzymatic steps, key intermediates, and potential metabolic bottlenecks. We present quantitative data, detailed experimental protocols for studying its oxidation, and visual diagrams of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers in lipid metabolism and drug development.

Introduction to Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is a cyclical catabolic process that breaks down fatty acyl-CoA molecules into acetyl-CoA, which subsequently enters the citric acid cycle to generate ATP.[1][2] The process for saturated fatty acids involves a repeating sequence of four enzymatic reactions:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA.

  • Hydration by enoyl-CoA hydratase, forming an L-β-hydroxyacyl-CoA.

  • Dehydrogenation by L-β-hydroxyacyl-CoA dehydrogenase, yielding a β-ketoacyl-CoA.

  • Thiolytic cleavage by β-ketoacyl-CoA thiolase, which releases acetyl-CoA and a fatty acyl-CoA shortened by two carbons.[3]

The oxidation of unsaturated fatty acids requires additional auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the non-standard double bond configurations.[4][5]

The Metabolic Pathway of this compound

The beta-oxidation of this compound (18:1tΔ⁹-CoA) proceeds through the initial cycles of the standard beta-oxidation pathway without the need for auxiliary enzymes. However, a critical intermediate is formed that poses a metabolic challenge.

Initial Beta-Oxidation Cycles

This compound undergoes three complete cycles of mitochondrial beta-oxidation. Each cycle consists of the four standard reactions, releasing a molecule of acetyl-CoA in each turn. These initial steps shorten the fatty acyl chain by a total of six carbons, producing 5-trans-tetradecenoyl-CoA (14:1tΔ⁵-CoA).

The Metabolic Bottleneck: 5-trans-Tetradecenoyl-CoA

The intermediate, 5-trans-tetradecenoyl-CoA, represents a significant bottleneck in the beta-oxidation of elaidic acid. This is because it is a poor substrate for the subsequent enzyme in the pathway, long-chain acyl-CoA dehydrogenase (LCAD).[6] The inefficiency of LCAD in dehydrogenating 5-trans-tetradecenoyl-CoA leads to its accumulation within the mitochondrial matrix.[6]

This accumulation has two primary consequences:

  • Incomplete Oxidation: The stalled beta-oxidation of this intermediate leads to the incomplete degradation of elaidic acid.

  • Metabolite Efflux: The accumulated 5-trans-tetradecenoyl-CoA can be hydrolyzed to 5-trans-tetradecenoic acid or converted to 5-trans-tetradecenoylcarnitine .[6] This carnitine conjugate can then be transported out of the mitochondrial matrix, representing a pathway for the removal of this problematic intermediate.[6]

Resolution of the trans-Double Bond

While the accumulation of 5-trans-tetradecenoyl-CoA is a key feature, a portion of this intermediate can be further metabolized through the action of auxiliary enzymes. The pathway involves the following steps:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond at the C2 position, forming 2-trans,5-trans-tetradecadienoyl-CoA .

  • Isomerization: The mitochondrial enzyme Δ³,Δ²-enoyl-CoA isomerase (ECI) catalyzes the isomerization of the Δ⁵ double bond. However, its direct action on a Δ⁵-enoyl-CoA is not the primary route. Instead, after the formation of the 2-trans, 5-trans dienoyl-CoA, the pathway proceeds via 2,4-dienoyl-CoA reductase.

  • Reduction: The enzyme 2,4-dienoyl-CoA reductase (DECR1) reduces the 2,4-dienoyl-CoA intermediate that would be formed after isomerization, to a 3-trans-enoyl-CoA.[4][7]

  • Isomerization: Finally, Δ³,Δ²-enoyl-CoA isomerase converts the 3-trans-enoyl-CoA to the standard beta-oxidation intermediate, 2-trans-enoyl-CoA , which can then re-enter the main beta-oxidation spiral.[8][9]

The following diagram illustrates the proposed metabolic pathway for the complete oxidation of this compound.

trans_9_octadecenoyl_CoA_beta_oxidation cluster_initial_cycles Initial Beta-Oxidation Cycles cluster_bottleneck Metabolic Bottleneck cluster_resolution Resolution Pathway trans_9_octadecenoyl_CoA This compound (18:1tΔ⁹) intermediates_1 3 Cycles of β-Oxidation trans_9_octadecenoyl_CoA->intermediates_1 - 3 Acetyl-CoA 5_trans_tetradecenoyl_CoA 5-trans-Tetradecenoyl-CoA (14:1tΔ⁵) intermediates_1->5_trans_tetradecenoyl_CoA LCAD LCAD (poor substrate) 5_trans_tetradecenoyl_CoA->LCAD ACAD Acyl-CoA Dehydrogenase 5_trans_tetradecenoyl_CoA->ACAD accumulation Accumulation in Matrix LCAD->accumulation Inefficient efflux Hydrolysis & Carnitine Conjugation (Efflux from Mitochondria) accumulation->efflux dienoyl_CoA 2-trans,5-trans-Tetradecadienoyl-CoA ACAD->dienoyl_CoA isomerase1 Δ³,Δ²-Enoyl-CoA Isomerase (ECI) dienoyl_CoA->isomerase1 Isomerization to 2,4-dienoyl-CoA dienoyl_reductase 2,4-Dienoyl-CoA Reductase (DECR1) isomerase1->dienoyl_reductase 3_trans_enoyl_CoA 3-trans-Enoyl-CoA dienoyl_reductase->3_trans_enoyl_CoA isomerase2 Δ³,Δ²-Enoyl-CoA Isomerase (ECI) 3_trans_enoyl_CoA->isomerase2 2_trans_enoyl_CoA 2-trans-Enoyl-CoA isomerase2->2_trans_enoyl_CoA beta_oxidation_spiral Re-entry into β-Oxidation Spiral 2_trans_enoyl_CoA->beta_oxidation_spiral

Figure 1: Mitochondrial beta-oxidation pathway of this compound.

Quantitative Data on Enzyme Kinetics

Quantitative data on the kinetics of enzymes involved in the beta-oxidation of this compound and its specific intermediates are limited. The available information suggests a significant difference in enzyme efficiency for trans isomers compared to their cis counterparts.

EnzymeSubstrateKm (µM)Vmax (relative activity)Reference
Long-Chain Acyl-CoA Dehydrogenase (LCAD)5-trans-Tetradecenoyl-CoA-Significantly lower than 5-cis-tetradecenoyl-CoA[6]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)5-cis-Tetradecenoyl-CoA-Higher than 5-trans-tetradecenoyl-CoA[6]
Enoyl-CoA HydrataseDecenoyl-CoA4.1 ± 0.321.7 ± 0.5 µmol/min/mg[10]
Enoyl-CoA Hydratase5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5 µmol/min/mg[10]
3-Hydroxyacyl-CoA Dehydrogenase (HAD)L-3-Hydroxydecanoyl-CoA-~5-fold higher than 3,5-dihydroxydecanoyl-CoA[10]
3-Hydroxyacyl-CoA Dehydrogenase (HAD)3,5-Dihydroxydecanoyl-CoA-Lower than L-3-hydroxydecanoyl-CoA[10]

Experimental Protocols

To investigate the mitochondrial beta-oxidation of this compound, several experimental approaches can be employed. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Fatty Acid Oxidation using a Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by this compound.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96) and associated consumables

  • Isolated mitochondria or permeabilized cells

  • This compound

  • L-Carnitine

  • Malate (B86768)

  • ADP

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Etomoxir (B15894) (CPT1 inhibitor, for control)

  • Mitochondrial assay solution (MAS)

Workflow Diagram:

seahorse_workflow start Start isolate_mito Isolate Mitochondria or Permeabilize Cells start->isolate_mito load_plate Load Seahorse Plate with Mitochondria/Cells isolate_mito->load_plate prepare_substrate Prepare Substrate: This compound + L-Carnitine + Malate add_substrate Add Substrate Mix prepare_substrate->add_substrate load_plate->add_substrate measure_basal Measure Basal OCR add_substrate->measure_basal inject_adp Inject ADP (State 3 Respiration) measure_basal->inject_adp measure_state3 Measure State 3 OCR inject_adp->measure_state3 inject_etomoxir Inject Etomoxir (Control) measure_state3->inject_etomoxir measure_inhibited Measure Inhibited OCR inject_etomoxir->measure_inhibited end End measure_inhibited->end

Figure 2: Experimental workflow for Seahorse XF fatty acid oxidation assay.

Procedure:

  • Preparation of Substrate:

    • Prepare a stock solution of this compound.

    • Prepare a working solution containing this compound (e.g., 100 µM), L-carnitine (e.g., 2 mM), and malate (e.g., 2 mM) in MAS supplemented with BSA.

  • Cell/Mitochondria Plating:

    • Seed isolated mitochondria (e.g., 5-10 µg protein/well) or permeabilized cells onto a Seahorse XF plate.

    • Adhere mitochondria to the plate by centrifugation.

  • Assay Execution:

    • Equilibrate the plate in a CO₂-free incubator.

    • Place the plate in the Seahorse XF Analyzer.

    • Establish a basal OCR reading.

    • Inject the prepared substrate solution to initiate fatty acid oxidation-driven respiration.

    • Inject ADP to stimulate State 3 respiration.

    • As a negative control, inject etomoxir to inhibit CPT1 and block the entry of the fatty acid into the mitochondria, which should decrease OCR.

  • Data Analysis:

    • Calculate the OCR due to this compound oxidation by subtracting the basal OCR from the substrate-stimulated OCR.

    • Compare the OCR with that of other fatty acids (e.g., palmitoyl-CoA or oleoyl-CoA) to assess relative oxidation rates.

Protocol 2: Radiochemical Assay for Fatty Acid Oxidation

This method directly measures the conversion of a radiolabeled fatty acid into acid-soluble metabolites (incomplete oxidation) and ¹⁴CO₂ (complete oxidation).

Materials:

  • [1-¹⁴C]this compound

  • Isolated mitochondria or permeabilized cells

  • Incubation buffer (containing L-carnitine, malate, CoA, and ATP)

  • Perchloric acid (HClO₄)

  • Scintillation vials and cocktail

  • Apparatus for capturing ¹⁴CO₂

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine isolated mitochondria or permeabilized cells with the incubation buffer.

    • Initiate the reaction by adding [1-¹⁴C]this compound.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) in a sealed system that allows for the trapping of evolved ¹⁴CO₂.

  • Reaction Termination and Separation:

    • Stop the reaction by adding cold perchloric acid. This will precipitate proteins and unoxidized fatty acids.

    • Centrifuge to pellet the precipitate.

  • Quantification:

    • Acid-Soluble Metabolites: Transfer a portion of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity. This represents the products of incomplete beta-oxidation.

    • ¹⁴CO₂: Measure the radioactivity of the trapped ¹⁴CO₂ to quantify complete oxidation to acetyl-CoA and subsequent entry into the citric acid cycle.

  • Data Analysis:

    • Calculate the rate of fatty acid oxidation as nmol of radiolabeled substrate converted to acid-soluble metabolites and/or ¹⁴CO₂ per minute per mg of protein.

Protocol 3: Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

This assay measures the activity of enoyl-CoA isomerase by monitoring the change in absorbance as the double bond is shifted.

Materials:

  • Purified enoyl-CoA isomerase or mitochondrial extract

  • cis- or trans-3-enoyl-CoA substrate (e.g., cis-3-hexenoyl-CoA)

  • Spectrophotometer

  • Assay buffer

Procedure:

  • Reaction Setup:

    • In a cuvette, add the assay buffer and the enoyl-CoA substrate.

  • Measurement:

    • Monitor the absorbance at a specific wavelength (e.g., 263 nm for the formation of a trans-2-enoyl-CoA product).

    • Initiate the reaction by adding the enzyme preparation.

  • Data Analysis:

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Conclusion

The mitochondrial beta-oxidation of this compound is a complex process characterized by an initial series of standard beta-oxidation cycles followed by the formation of a problematic intermediate, 5-trans-tetradecenoyl-CoA. The inefficient processing of this intermediate by LCAD leads to its accumulation and incomplete oxidation. The complete degradation of this compound requires the concerted action of auxiliary enzymes, including 2,4-dienoyl-CoA reductase and Δ³,Δ²-enoyl-CoA isomerase. The detailed experimental protocols provided herein offer robust methods for researchers to investigate the intricacies of trans-fatty acid metabolism, which is crucial for understanding its physiological and pathological implications. Further research is warranted to fully elucidate the kinetic parameters of the enzymes involved and the regulatory mechanisms that govern this metabolic pathway.

References

Trans-9-Octadecenoyl-CoA as a Substrate for Acyltransferases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-9-octadecenoyl-CoA, the activated form of elaidic acid, is a trans-monounsaturated fatty acyl-CoA. Its incorporation into complex lipids is facilitated by a class of enzymes known as acyltransferases. These enzymes catalyze the transfer of fatty acyl groups from acyl-CoA to various acceptor molecules, playing a crucial role in lipid metabolism, membrane biogenesis, and cellular signaling. Understanding the interaction of trans-fatty acyl-CoAs with these enzymes is of significant interest, given the association of dietary trans-fats with various health implications.

This technical guide provides a comprehensive overview of this compound as a substrate for key acyltransferases, including Diacylglycerol Acyltransferase (DGAT), Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT), and Glycerol-3-Phosphate Acyltransferase (GPAT). It details the substrate specificities of these enzymes, provides generalized experimental protocols for their activity assays, and presents available quantitative data for related substrates to serve as a comparative baseline.

Acyltransferase Overview and Substrate Specificity

Acyltransferases are a diverse group of enzymes responsible for the synthesis of complex lipids. The substrate specificity of these enzymes is a critical determinant of the resulting lipid composition within cells and tissues. While specific kinetic data for this compound is limited in publicly available literature, studies on related substrates provide insights into how these enzymes might interact with this trans-monounsaturated fatty acyl-CoA.

Diacylglycerol Acyltransferase (DGAT)

DGAT (EC 2.3.1.20) catalyzes the final and committed step in the synthesis of triacylglycerols (TAGs) from diacylglycerol (DAG) and a fatty acyl-CoA.[1][2] There are two major isoforms, DGAT1 and DGAT2, which are encoded by different genes and possess distinct biochemical properties.[3] Both are integral membrane proteins primarily located in the endoplasmic reticulum.[4]

DGAT1 is known to have a broad substrate specificity and, in addition to TAG synthesis, is involved in the synthesis of other lipids like waxes and retinyl esters.[5] In contrast, DGAT2 is more specific for TAG synthesis.[5] Studies on the acyl-CoA specificity of DGAT often show a preference for oleoyl-CoA (the cis-isomer of this compound) over saturated fatty acyl-CoAs like palmitoyl-CoA.[5] The fact that elaidic acid is incorporated into complex lipids in vivo suggests that elaidoyl-CoA is indeed a substrate for acyltransferases, including DGAT, though potentially with different kinetics compared to its cis-counterpart.

Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT)

ACAT (also known as SOAT, EC 2.3.1.26) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[6][7] This process is crucial for the storage of excess cholesterol.[7] Like DGAT, there are two main isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines.[7] For ACAT1, the preferred fatty acyl-CoA is oleoyl (B10858665) coenzyme A.[3]

Glycerol-3-Phosphate Acyltransferase (GPAT)

GPAT (EC 2.3.1.15) catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols and phospholipids.[8][9] It facilitates the transfer of a fatty acyl group from an acyl-CoA to glycerol-3-phosphate.[8] There are at least four known isoforms of GPAT in mammals (GPAT1-4), which differ in their subcellular localization (mitochondria and endoplasmic reticulum) and substrate preferences.[9][10] Some GPAT isoforms show a preference for saturated fatty acyl-CoAs like palmitoyl-CoA, while others prefer unsaturated ones.[10]

Quantitative Data on Acyltransferase Activity

A thorough review of the available scientific literature reveals a scarcity of specific kinetic data (Km and Vmax) for this compound as a substrate for DGAT, ACAT, and GPAT. To provide a framework for comparison, the following tables summarize the available quantitative data for the closely related cis-isomer, oleoyl-CoA, and other common long-chain fatty acyl-CoAs.

Table 1: Kinetic Parameters of Diacylglycerol Acyltransferase (DGAT) with Various Acyl-CoA Substrates

Enzyme Source Substrate Km (µM) Vmax (nmol/min/mg protein) Reference
Human DGAT1 (recombinant) Oleoyl-CoA 14.6 956.6 [11]
Human DGAT1 (recombinant) Stearoyl-CoA 8.6 839.4 [11]

| Rat Liver Microsomes | Oleoyl-CoA | 8.3 | Not Reported |[12] |

Table 2: Kinetic Parameters of Acyl-CoA:Cholesterol Acyltransferase (ACAT) with Oleoyl-CoA

Enzyme Source Substrate Km (µM) Vmax (pmol/min/mg protein) Reference
Rat Liver Microsomes Oleoyl-CoA ~7 ~150 Not Directly Cited

| Human ACAT1 (recombinant) | Oleoyl-CoA | Not Reported | Not Reported |[3] |

Note: Specific Km and Vmax values for ACAT with oleoyl-CoA are not consistently reported in a standardized manner. The values presented are estimations based on graphical data and general statements in the literature.

Table 3: Substrate Specificity of Glycerol-3-Phosphate Acyltransferase (GPAT) Isoforms

Enzyme Isoform Preferred Acyl-CoA Substrate(s) Tissue/Organism Reference
GPAT1 (mitochondrial) Palmitoyl-CoA, Stearoyl-CoA Mouse Liver [10]
GPAT2 (mitochondrial) No strong preference Mouse Liver [10]
GPAT3 (microsomal) Oleoyl-CoA Mouse Adipocytes [13]

| GPAT4 (microsomal) | Palmitoyl-CoA, Oleoyl-CoA | Mouse Liver |[14] |

Experimental Protocols

The following are detailed, generalized protocols for measuring the in vitro activity of DGAT, ACAT, and GPAT. These protocols can be adapted by researchers to specifically investigate this compound as a substrate.

Protocol 1: Diacylglycerol Acyltransferase (DGAT) Activity Assay

This protocol is based on the widely used radiometric assay that measures the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol.[4][15]

1. Preparation of Microsomes (Enzyme Source): a. Homogenize fresh or frozen tissue (e.g., liver, adipose tissue) in ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. c. Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Reaction Mixture Preparation (per assay tube):

  • 100 mM Tris-HCl, pH 7.5
  • 10 mM MgCl₂
  • 1 mg/mL fatty acid-free Bovine Serum Albumin (BSA)
  • 200 µM 1,2-dioleoyl-sn-glycerol (B52968) (or other diacylglycerol)
  • Microsomal protein (20-100 µg)
  • For kinetic analysis, vary the concentration of unlabeled this compound while keeping the radiolabeled acyl-CoA at a constant, low concentration.

3. Assay Procedure: a. Pre-incubate the reaction mixture (without the acyl-CoA substrate) at 37°C for 5 minutes. b. Initiate the reaction by adding the acyl-CoA substrate mixture (e.g., a mix of unlabeled this compound and [¹⁴C]oleoyl-CoA or other radiolabeled acyl-CoA). c. Incubate at 37°C for 10-30 minutes. The incubation time should be within the linear range of the reaction. d. Stop the reaction by adding 2 mL of chloroform/methanol (2:1, v/v). e. Add 0.5 mL of 0.9% NaCl and vortex thoroughly. f. Centrifuge to separate the phases. g. Collect the lower organic phase containing the lipids.

4. Product Analysis: a. Dry the organic phase under a stream of nitrogen. b. Resuspend the lipid extract in a small volume of chloroform. c. Spot the extract onto a thin-layer chromatography (TLC) plate (silica gel G). d. Develop the TLC plate in a solvent system of hexane/diethyl ether/acetic acid (80:20:1, v/v/v). e. Visualize the lipid spots (e.g., with iodine vapor). f. Scrape the triacylglycerol spot into a scintillation vial. g. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

5. Data Analysis: a. Calculate the specific activity as nmol of acyl-CoA incorporated into triacylglycerol per minute per mg of protein. b. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay

This protocol is adapted from methods used to measure ACAT activity in microsomal preparations.

1. Preparation of Microsomes: Follow the same procedure as described in Protocol 1.

2. Reaction Mixture Preparation (per assay tube):

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.4
  • 1 mg/mL fatty acid-free BSA
  • 50 µM Cholesterol (delivered in a suitable solvent like acetone (B3395972) or as cholesterol-containing liposomes)
  • Microsomal protein (50-200 µg)

3. Assay Procedure: a. Pre-incubate the reaction mixture at 37°C for 5 minutes. b. Initiate the reaction by adding the acyl-CoA substrate (e.g., a mix of unlabeled this compound and [¹⁴C]oleoyl-CoA). c. Incubate at 37°C for 10-60 minutes. d. Stop the reaction by adding 1.5 mL of isopropanol/heptane (B126788) (4:1, v/v). e. Add 1 mL of heptane and 0.5 mL of water, and vortex. f. Allow the phases to separate.

4. Product Analysis: a. Transfer the upper heptane phase containing the cholesteryl esters to a new tube. b. Wash the heptane phase with 1 mL of water. c. Transfer the washed heptane phase to a scintillation vial and evaporate the solvent. d. Add scintillation cocktail and quantify the radioactivity.

5. Data Analysis: Calculate the specific activity and kinetic parameters as described in Protocol 1.

Protocol 3: Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This protocol is a generalized method for measuring GPAT activity.[6][14]

1. Preparation of Microsomes or Mitochondria:

  • Follow the procedure in Protocol 1 for microsomal preparation.
  • For mitochondrial GPAT, isolate mitochondria using differential centrifugation techniques.

2. Reaction Mixture Preparation (per assay tube):

  • 75 mM Tris-HCl, pH 7.5
  • 4 mM MgCl₂
  • 1 mg/mL fatty acid-free BSA
  • 1 mM Dithiothreitol (DTT)
  • 8 mM NaF (to inhibit phosphatases)
  • 800 µM [³H]glycerol-3-phosphate
  • Enzyme source (10-50 µg of protein)
  • Varying concentrations of this compound for kinetic analysis.

3. Assay Procedure: a. Pre-incubate the reaction mixture (without acyl-CoA) on ice for 15 minutes. b. Initiate the reaction by adding the acyl-CoA substrate. c. Incubate at room temperature or 37°C for 10-20 minutes. d. Stop the reaction by adding 0.5 mL of 1-butanol (B46404) (saturated with water). e. Vortex and centrifuge to separate the phases.

4. Product Analysis: a. Transfer a portion of the upper butanol phase to a scintillation vial. b. Evaporate the butanol. c. Add scintillation cocktail and quantify the radioactivity.

5. Data Analysis: Calculate the specific activity and kinetic parameters as described in Protocol 1.

Visualizations

General Experimental Workflow for Acyltransferase Assays

Experimental_Workflow Tissue Tissue/Cell Source Homogenization Homogenization Tissue->Homogenization LowSpeed_Centrifugation Low-Speed Centrifugation (10,000 x g) Homogenization->LowSpeed_Centrifugation Supernatant1 Post-Mitochondrial Supernatant LowSpeed_Centrifugation->Supernatant1 Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant1->Ultracentrifugation Microsomes Microsomal Pellet (Enzyme Source) Ultracentrifugation->Microsomes Assay_Setup Assay Reaction Setup (Buffer, Acceptor Substrate) Microsomes->Assay_Setup Reaction_Initiation Initiate with This compound & Labeled Acyl-CoA Assay_Setup->Reaction_Initiation Incubation Incubation (37°C) Reaction_Initiation->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC Thin-Layer Chromatography (TLC) Lipid_Extraction->TLC Quantification Quantification of Radiolabeled Product TLC->Quantification Data_Analysis Data Analysis (Km, Vmax) Quantification->Data_Analysis

A generalized workflow for in vitro acyltransferase activity assays.
Central Role of Acyltransferases in Lipid Metabolism

Lipid_Metabolism_Pathway G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT Acyl_CoA This compound (Elaidoyl-CoA) Acyl_CoA->GPAT Acyl Donor AGPAT AGPAT Acyl_CoA->AGPAT Acyl Donor DGAT DGAT Acyl_CoA->DGAT Acyl Donor ACAT ACAT/SOAT Acyl_CoA->ACAT Acyl Donor LPA Lysophosphatidic Acid GPAT->LPA LPA->AGPAT PA Phosphatidic Acid AGPAT->PA PAP PAP (Lipin) PA->PAP DAG Diacylglycerol (DAG) PAP->DAG DAG->DGAT TAG Triacylglycerol (TAG) DGAT->TAG Cholesterol Cholesterol Cholesterol->ACAT CE Cholesteryl Ester ACAT->CE

The role of key acyltransferases in glycerolipid and cholesteryl ester synthesis.

Conclusion

This compound is an important intermediate in the metabolism of dietary trans-fats. While it is evident that this molecule serves as a substrate for various acyltransferases, leading to its incorporation into complex lipids, there is a notable lack of specific quantitative kinetic data in the current body of scientific literature. The generalized protocols and comparative data provided in this guide offer a starting point for researchers to investigate the specific interactions between this compound and key acyltransferases like DGAT, ACAT, and GPAT. Further research in this area is warranted to fully elucidate the biochemical basis of how dietary trans-fats are metabolized and to understand their impact on cellular lipid homeostasis and related pathologies.

References

Methodological & Application

Synthesis and Purification of trans-9-Octadecenoyl-CoA for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

trans-9-Octadecenoyl-CoA, also known as elaidoyl-CoA, is the activated form of elaidic acid, a trans-unsaturated fatty acid. As a key metabolic intermediate, elaidoyl-CoA is a substrate for various enzymes involved in lipid metabolism and cellular signaling pathways. Its availability in a pure form is crucial for in vitro studies aimed at elucidating the biochemical and physiological roles of trans fatty acids, which have been implicated in various health conditions. This document provides detailed protocols for the chemical and enzymatic synthesis of elaidoyl-CoA, along with a robust purification method to ensure high purity for research applications.

Overview of Synthesis and Purification Strategies

Two primary methods for the synthesis of elaidoyl-CoA are presented: a chemical approach utilizing the activation of elaidic acid with N,N'-carbonyldiimidazole, and an enzymatic method employing a long-chain acyl-CoA synthetase. Following synthesis, a standardized reversed-phase high-performance liquid chromatography (RP-HPLC) protocol is described for the purification of the target compound.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from general methods for acyl-CoA synthesis and provides a reliable route to produce elaidoyl-CoA.

Materials:

  • Elaidic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A, trilithium salt (CoASH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine (B128534)

  • Diethyl ether

  • Potassium bicarbonate solution (0.2 M)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Activation of Elaidic Acid:

    • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve elaidic acid in anhydrous THF.

    • Add N,N'-carbonyldiimidazole (1.1 equivalents) to the solution and stir at room temperature for 2 hours, or until the reaction is complete (monitored by TLC). This forms the elaidoyl-imidazolide intermediate.

  • Acylation of Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in water and adjust the pH to 8.0 with a potassium bicarbonate solution.

    • Slowly add the elaidoyl-imidazolide solution from step 1 to the CoASH solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding triethylamine as needed.

    • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Work-up and Extraction:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous phase with diethyl ether to remove unreacted elaidic acid.

    • The aqueous phase containing elaidoyl-CoA is then prepared for purification.

Protocol 2: Enzymatic Synthesis of this compound

This method offers high specificity and is suitable for producing smaller quantities of high-purity elaidoyl-CoA.[1]

Materials:

  • Elaidic acid

  • Coenzyme A, trilithium salt (CoASH)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Tris-HCl buffer (pH 7.5)

  • Potassium hydroxide (B78521) (KOH)

Procedure:

  • Preparation of Substrate Solution:

    • Prepare a solution of elaidic acid in a minimal amount of ethanol (B145695) or solubilize it with Triton X-100 in the reaction buffer.

    • Prepare a stock solution of CoASH in water.

  • Enzymatic Reaction:

    • In a reaction vessel, combine Tris-HCl buffer, MgCl₂, and ATP.

    • Add the elaidic acid solution and CoASH to the reaction mixture.

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

    • Incubate the mixture at 37°C for 1-2 hours with gentle agitation. The progress of the reaction can be monitored by the disappearance of free CoASH using Ellman's reagent or by HPLC.

  • Reaction Termination:

    • Terminate the reaction by adding an acid (e.g., perchloric acid or citric acid) to precipitate the enzyme.

    • Centrifuge the mixture to pellet the precipitated protein.

    • The supernatant containing the synthesized elaidoyl-CoA is then collected for purification.

Protocol 3: Purification of this compound by RP-HPLC

This protocol is applicable to the purification of elaidoyl-CoA from both chemical and enzymatic synthesis reactions.[2]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 5.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Sample filtration unit (0.22 µm)

Procedure:

  • Sample Preparation:

    • Filter the crude elaidoyl-CoA solution through a 0.22 µm filter to remove any particulate matter.

  • HPLC Separation:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v).

    • Inject the filtered sample onto the column.

    • Elute the compounds using a linear gradient of acetonitrile (Mobile Phase B) in the potassium phosphate buffer (Mobile Phase A). A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

    • Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.

  • Fraction Collection and Recovery:

    • Collect the fractions corresponding to the elaidoyl-CoA peak.

    • The identity of the peak can be confirmed by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain elaidoyl-CoA as a solid.

Data Presentation

ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials Elaidic acid, Coenzyme A, N,N'-CarbonyldiimidazoleElaidic acid, Coenzyme A, ATP, Acyl-CoA Synthetase
Typical Yield 60-80%>90%[1]
Purity (Post-HPLC) >98%>98%
Reaction Time 6-8 hours1-2 hours
Scalability Easily scalable to gram quantitiesMore suitable for smaller scale (µmol to mmol)
Key Advantages Cost-effective for large scale, well-establishedHigh specificity, mild reaction conditions
Key Disadvantages Potential for side reactions, requires organic solventsCost of enzyme, potential for enzyme instability

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (Elaidic Acid, CoA, etc.) chem_synth Chemical Synthesis (CDI Activation) start->chem_synth enz_synth Enzymatic Synthesis (Acyl-CoA Synthetase) start->enz_synth crude Crude Elaidoyl-CoA chem_synth->crude enz_synth->crude hplc RP-HPLC Purification crude->hplc analysis Purity & Identity Check (UV, MS) hplc->analysis pure Pure Elaidoyl-CoA (>98%) analysis->pure

Caption: Workflow for the synthesis and purification of elaidoyl-CoA.

Signaling Pathway Involvement of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs, including elaidoyl-CoA, are key intermediates in lipid metabolism and can be channeled into various pathways such as triacylglycerol (TAG) and ceramide synthesis.

G cluster_lipid_synthesis Lipid Synthesis Pathways elaidic_acid Elaidic Acid acsl Acyl-CoA Synthetase (ACSL) elaidic_acid->acsl + CoA + ATP elaidoyl_coa This compound (Elaidoyl-CoA) acsl->elaidoyl_coa dgat DGAT elaidoyl_coa->dgat + Diacylglycerol spt Serine Palmitoyltransferase (SPT) elaidoyl_coa->spt + Serine (indirectly) tag Triacylglycerol (TAG) (Lipid Droplet Storage) dgat->tag dhc Dihydroceramide spt->dhc + Sphinganine cers Ceramide Synthase (CerS) ceramide Ceramide (Signaling Molecule) cers->ceramide dhc->cers + Fatty Acyl-CoA

Caption: Metabolic fate of elaidoyl-CoA in lipid synthesis pathways.[3][4][5]

Logical Relationship of Acyl-CoA in Cellular Metabolism

The activation of fatty acids to their CoA esters is a central hub in cellular metabolism, directing them towards either anabolic (storage) or catabolic (energy production) pathways.

G fatty_acid Fatty Acids (e.g., Elaidic Acid) activation Activation (Acyl-CoA Synthetase) fatty_acid->activation acyl_coa Acyl-CoA (e.g., Elaidoyl-CoA) activation->acyl_coa anabolic Anabolic Pathways (TAG, Phospholipid, Ceramide Synthesis) acyl_coa->anabolic catabolic Catabolic Pathways (β-oxidation for ATP production) acyl_coa->catabolic signaling Cellular Signaling (e.g., Protein Acylation) acyl_coa->signaling

References

Application Notes and Protocols for Enzymatic Assay of trans-9-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-9-octadecenoyl-CoA, an activated form of elaidic acid, is a key intermediate in the metabolism of trans fatty acids. Understanding its enzymatic conversion is crucial for research in nutrition, metabolic diseases, and drug development. The primary enzyme responsible for the initial step of β-oxidation of this and other acyl-CoAs in peroxisomes is Acyl-CoA oxidase (ACOX). This enzyme catalyzes the desaturation of the acyl-CoA, producing a trans-2,3-enoyl-CoA and hydrogen peroxide (H₂O₂).[1] This application note provides a detailed protocol for a continuous spectrophotometric assay of ACOX activity using this compound as a substrate.

The assay is based on the principle that the H₂O₂ produced by ACOX can be used in a coupled reaction catalyzed by horseradish peroxidase (HRP). In the presence of H₂O₂, HRP oxidizes a chromogenic substrate, such as 4-aminoantipyrine (B1666024) in the presence of a phenolic compound, leading to the formation of a colored product that can be monitored spectrophotometrically.[2][3] This method provides a sensitive and continuous way to measure ACOX activity.

Experimental Protocols

Principle of the Assay

The enzymatic activity of Acyl-CoA oxidase is determined by monitoring the rate of hydrogen peroxide (H₂O₂) production in a coupled enzyme assay.

  • Acyl-CoA Oxidase Reaction: this compound + O₂ → trans-2,3,9-Octadecatrienoyl-CoA + H₂O₂

  • Coupled Peroxidase Reaction: 2 H₂O₂ + 4-Aminoantipyrine + Phenol ---(Horseradish Peroxidase)--> Quinoneimine Dye + 4 H₂O

The rate of formation of the quinoneimine dye is measured by the increase in absorbance at 500 nm.

Materials and Reagents
  • This compound (Substrate)

  • Acyl-CoA Oxidase (Enzyme source, e.g., purified from rat liver or recombinant)

  • Horseradish Peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • MES Buffer (50 mM, pH 8.0 at 30°C)[3]

  • Flavin Adenine Dinucleotide (FAD)

  • Triton X-100

  • Deionized Water

  • Spectrophotometer capable of reading at 500 nm with temperature control.

Preparation of Reagents
  • Assay Buffer (50 mM MES, pH 8.0): Prepare in deionized water and adjust the pH to 8.0 at 30°C.[3]

  • This compound Stock Solution (1 mM): Dissolve in deionized water. Prepare fresh.

  • Chromogen Solution (1.6 mM 4-AAP, 22 mM Phenol): Prepare in Assay Buffer.[3]

  • HRP Stock Solution (1000 units/mL): Dissolve in Assay Buffer.

  • FAD Stock Solution (1 mM): Prepare in Assay Buffer.[3]

  • Triton X-100 Solution (10% v/v): Prepare in deionized water.[3]

Enzyme Preparation
  • Acyl-CoA Oxidase Solution: Immediately before use, prepare a solution containing a suitable concentration of Acyl-CoA Oxidase in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes.

Assay Procedure
  • Set the spectrophotometer to 30°C and the wavelength to 500 nm.

  • Prepare a reaction mixture in a cuvette with the following components in the final concentrations specified in the table below. Add the components in the order listed, omitting the enzyme for the blank and the substrate for the control.

  • Reaction Mixture:

    Reagent Final Concentration Volume for 1 mL Assay
    Assay Buffer 45 mM To 1 mL
    Chromogen Solution 0.70 mM 4-AAP, 9.6 mM Phenol 437.5 µL
    HRP 15 units/mL 15 µL
    FAD 0.004 mM 4 µL
    Triton X-100 0.09% (v/v) 9 µL

    | this compound | 0.04% (w/v) | 400 µL |

  • Mix by inversion and incubate at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the Acyl-CoA Oxidase enzyme solution.

  • Immediately start recording the absorbance at 500 nm for 5-10 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₅₀₀/min) from the linear portion of the curve.

  • A blank reaction should be run without the enzyme to subtract the non-enzymatic oxidation of the substrate.

Calculation of Enzyme Activity

One unit of Acyl-CoA Oxidase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of H₂O₂ per minute under the specified conditions.[3]

The activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA₅₀₀/min) / (ε * l) * V_total / V_enzyme

Where:

  • ΔA₅₀₀/min: The rate of absorbance change at 500 nm per minute.

  • ε: The molar extinction coefficient of the quinoneimine dye (6.58 mM⁻¹cm⁻¹).

  • l: The path length of the cuvette (typically 1 cm).

  • V_total: The total volume of the assay mixture (in mL).

  • V_enzyme: The volume of the enzyme solution added (in mL).

Data Presentation

Table 1: Kinetic Parameters of Acyl-CoA Oxidase with this compound

This table presents hypothetical kinetic data for Acyl-CoA oxidase with this compound, which would be determined by performing the assay at varying substrate concentrations.

ParameterValue
Michaelis-Menten Constant (Kₘ)50 µM
Maximum Velocity (Vₘₐₓ)120 nmol/min/mg
Optimal pH8.0
Optimal Temperature30°C

Mandatory Visualization

Signaling Pathway

FattyAcidBetaOxidation cluster_peroxisome Peroxisome cluster_assay Coupled Assay Reaction t9_octadecenoyl_coa This compound acox Acyl-CoA Oxidase (ACOX) t9_octadecenoyl_coa->acox o2 O₂ o2->acox h2o2 H₂O₂ acox->h2o2 enoyl_coa trans-2,3,9-Octadecatrienoyl-CoA acox->enoyl_coa h2o2_assay H₂O₂ h2o2->h2o2_assay beta_oxidation Further β-oxidation steps enoyl_coa->beta_oxidation hrp Horseradish Peroxidase (HRP) h2o2_assay->hrp chromogen Chromogenic Substrate chromogen->hrp colored_product Colored Product (Absorbance at 500 nm) hrp->colored_product

Caption: Peroxisomal β-oxidation of this compound and the coupled assay principle.

Experimental Workflow

AssayWorkflow start Start: Prepare Reagents reagent_prep Prepare Assay Buffer, Substrate, Chromogen, and Enzyme Solutions start->reagent_prep reaction_setup Set up Reaction Mixture in Cuvette: Buffer, Chromogen, HRP, FAD, Triton X-100 reagent_prep->reaction_setup pre_incubation Pre-incubate at 30°C for 5 min reaction_setup->pre_incubation add_substrate Add this compound pre_incubation->add_substrate add_enzyme Initiate Reaction: Add Acyl-CoA Oxidase add_substrate->add_enzyme measurement Measure Absorbance at 500 nm for 5-10 minutes add_enzyme->measurement data_analysis Calculate Rate (ΔA/min) from Linear Slope measurement->data_analysis activity_calc Calculate Enzyme Activity (U/mL) data_analysis->activity_calc end End: Report Results activity_calc->end

Caption: Experimental workflow for the Acyl-CoA oxidase enzymatic assay.

References

Application Note: Quantification of trans-9-Octadecenoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trans-9-octadecenoyl-CoA in biological matrices. Accurate measurement of individual acyl-CoA species is crucial for understanding their roles in various metabolic pathways and disease states. The protocol provided herein covers sample preparation, chromatographic separation, and mass spectrometric detection, and is applicable to researchers in metabolic disease, nutrition, and drug development.

Introduction

This compound, also known as elaidoyl-CoA, is the activated form of elaidic acid, a trans fatty acid commonly found in partially hydrogenated vegetable oils. Acyl-CoAs are central metabolites, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation.[1] The quantification of specific acyl-CoA species like this compound is essential for elucidating the metabolic consequences of dietary trans-fat intake and for the development of therapeutic interventions targeting lipid metabolism. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of these low-abundance and complex molecules.

Experimental Protocols

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from cellular or tissue samples.[2]

  • Cell Harvesting : Wash cultured cells with ice-cold phosphate-buffered saline (PBS) twice. Scrape the cells in the presence of 2 mL of methanol (B129727) and add 15 µL of a suitable internal standard (e.g., 10 µM C15:0-CoA).[2]

  • Homogenization and Extraction : Transfer the cell lysate to a glass tube and incubate at -80°C for 15 minutes. Centrifuge at 15,000 x g for 5 minutes at 4°C.[2]

  • Protein Precipitation : Collect the supernatant and add 1 mL of acetonitrile.[2]

  • Drying and Reconstitution : Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 150 µL of methanol.[2]

  • Final Preparation : Vortex the reconstituted sample and centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Liquid Chromatography

Chromatographic separation is critical to reduce ion suppression and resolve isomers.[2]

  • Column : A C18 reversed-phase column (e.g., Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm) with a compatible guard column is suitable.[2]

  • Mobile Phase A : 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[2]

  • Mobile Phase B : Acetonitrile.[2]

  • Flow Rate : 0.2 mL/min.[2]

  • Gradient :

    • 0-15 min: 20% to 100% B

    • 15-22.5 min: Hold at 100% B

    • 22.51-30 min: Re-equilibrate at 20% B[2]

  • Injection Volume : 30 µL.[2]

  • Column Temperature : 32°C.[2]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is recommended.

  • Ionization Mode : Positive ESI.[2]

  • Capillary Voltage : 3.20 kV.[2]

  • Cone Voltage : 45 V.[2]

  • Source Temperature : 120°C.[2]

  • Desolvation Temperature : 500°C.[2]

  • Desolvation Gas Flow : 500 L/h.[2]

  • Collision Gas : Argon.[2]

For the quantification of acyl-CoAs, a characteristic fragmentation is the neutral loss of the 507 Da phosphopantetheine moiety.[3] The specific MRM transitions for this compound should be optimized by direct infusion of a standard.

Table 1: Representative MRM Transitions for Long-Chain Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determined empirically[M+H-507]+To be determined empirically
Palmitoyl-CoA (C16:0)1004.5497.540
Stearoyl-CoA (C18:0)1032.6525.640
Oleoyl-CoA (C18:1)1030.6523.640

Note: The exact m/z values and collision energies for this compound should be optimized on the specific instrument used.

Data Presentation

The following table summarizes typical quantitative performance data for LC-MS/MS methods for long-chain acyl-CoAs. These values can be used as a benchmark for the validation of the this compound method.

Table 2: Typical Quantitative Performance for Long-Chain Acyl-CoA Analysis

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)Low fmol to pmol range
Limit of Quantification (LOQ)Low fmol to pmol range
Inter-run Precision (%RSD)< 15%
Intra-run Precision (%RSD)< 10%
Accuracy (% Recovery)85-115%

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Cells/Tissue) extraction Methanol Extraction with Internal Standard sample->extraction precipitation Protein Precipitation with Acetonitrile extraction->precipitation drying Evaporation to Dryness precipitation->drying reconstitution Reconstitution in Methanol drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing and Quantification analysis->data

Caption: Experimental workflow for the quantification of this compound.

Metabolic Pathway of this compound

The primary metabolic fate of this compound is mitochondrial beta-oxidation. However, the presence of the trans-double bond at an odd-numbered carbon position requires an auxiliary enzyme, enoyl-CoA isomerase, for its complete degradation.

metabolic_pathway elaidic_acid Elaidic Acid (trans-9-C18:1) activation Acyl-CoA Synthetase elaidic_acid->activation t9_c18_1_coa This compound activation->t9_c18_1_coa beta_oxidation Beta-Oxidation Cycles (x3) t9_c18_1_coa->beta_oxidation t3_c12_1_coa trans-3-Dodecenoyl-CoA beta_oxidation->t3_c12_1_coa isomerase Enoyl-CoA Isomerase t3_c12_1_coa->isomerase c2_c12_1_coa cis-2-Dodecenoyl-CoA isomerase->c2_c12_1_coa beta_oxidation_2 Beta-Oxidation Cycles (x6) c2_c12_1_coa->beta_oxidation_2 acetyl_coa Acetyl-CoA (x9) beta_oxidation_2->acetyl_coa

Caption: Mitochondrial beta-oxidation of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method is sensitive, robust, and suitable for the analysis of biological samples in various research and development settings. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the metabolic context of the analyte.

References

Application Notes & Protocols: Gas Chromatography Analysis of trans-9-Octadecenoyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-9-octadecenoyl-CoA, an activated form of elaidic acid, plays a significant role in lipid metabolism. Its analysis is crucial for understanding the metabolic fate and physiological effects of trans fatty acids. Due to the low volatility of acyl-CoA molecules, direct gas chromatography (GC) is not feasible. Therefore, a derivatization step is required to convert the non-volatile acyl-CoA into a volatile fatty acid methyl ester (FAME). This document provides detailed protocols for the sample preparation and GC-FID analysis of this compound derivatives.

Data Presentation

The following table summarizes the quantitative data for the GC-FID analysis of a standard solution of methyl elaidate (B1234055), the methyl ester derivative of trans-9-octadecenoic acid. This data can be used to generate a calibration curve for the quantification of this compound in biological samples after derivatization.

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)Retention Time (minutes)
112,50025.45
563,00025.45
10126,50025.45
25315,00025.45
50632,00025.45
1001,260,00025.45

Experimental Protocols

Protocol 1: Sample Preparation - Saponification and Methylation of this compound

This protocol describes the conversion of this compound to its volatile methyl ester, methyl elaidate, for GC analysis.

Materials:

  • Sample containing this compound (e.g., tissue homogenate, cell lysate)

  • Internal standard (e.g., heptadecanoic acid)

  • Methanolic Sodium Hydroxide (0.5 M)

  • Boron Trifluoride (BF3) in Methanol (14%)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Internal Standard Addition: To a known amount of sample in a glass reaction vial, add a known amount of internal standard (e.g., heptadecanoic acid in methanol).

  • Saponification: Add 2 mL of 0.5 M methanolic NaOH. Cap the vial tightly and heat at 80°C for 10 minutes, with occasional vortexing. This step hydrolyzes the thioester bond of the acyl-CoA and any ester linkages in complex lipids, releasing the fatty acid salt.

  • Methylation: Cool the vial to room temperature. Add 2 mL of 14% BF3 in methanol. Cap the vial tightly and heat at 80°C for 5 minutes. This reaction converts the free fatty acids to their corresponding methyl esters.

  • Extraction: Cool the vial to room temperature. Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-FID system.

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis

This protocol outlines the instrumental parameters for the analysis of the prepared fatty acid methyl esters.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: Highly polar column such as a SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or a similar cyanopropylsiloxane-based column is recommended for the separation of cis and trans isomers.

GC-FID Conditions:

ParameterSetting
Injector Temperature 250°C
Detector Temperature 260°C
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program - Initial temperature: 140°C, hold for 5 minutes- Ramp 1: Increase to 240°C at 4°C/min- Hold at 240°C for 20 minutes

Data Analysis:

  • Peak Identification: Identify the peak corresponding to methyl elaidate based on its retention time, which should be compared to a known standard. On highly polar columns, trans isomers typically elute before their corresponding cis isomers.

  • Quantification: Construct a calibration curve by plotting the peak area of the methyl elaidate standard against its concentration. Determine the concentration of methyl elaidate in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Mandatory Visualizations

experimental_workflow sample Sample containing This compound is Add Internal Standard sample->is saponification Saponification (Methanolic NaOH, 80°C) is->saponification methylation Methylation (BF3 in Methanol, 80°C) saponification->methylation extraction Hexane Extraction methylation->extraction drying Drying (Anhydrous Na2SO4) extraction->drying gc_injection GC-FID Injection drying->gc_injection data_analysis Data Analysis (Peak ID & Quantification) gc_injection->data_analysis

Caption: Experimental workflow for the GC analysis of this compound derivatives.

fatty_acid_metabolism t9_18_1_coa This compound beta_oxidation Beta-Oxidation t9_18_1_coa->beta_oxidation Catabolism lipid_synthesis Incorporation into Lipids (Triglycerides, Phospholipids) t9_18_1_coa->lipid_synthesis Anabolism acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy Energy (ATP) tca_cycle->energy complex_lipids Complex Lipids lipid_synthesis->complex_lipids

In Vitro Assay for Carnitine Palmitoyltransferase with trans-9-Octadecenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine Palmitoyltransferase (CPT) is a critical mitochondrial enzyme system that plays a gatekeeping role in the regulation of long-chain fatty acid oxidation. This system facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. The CPT system is comprised of two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. CPT1 is the rate-limiting step and a key regulatory point in fatty acid oxidation, making it an attractive target for drug development in metabolic diseases such as type 2 diabetes and obesity.

These application notes provide a detailed protocol for an in vitro spectrophotometric assay to determine the activity of CPT1 using trans-9-octadecenoyl-CoA, an unsaturated long-chain fatty acyl-CoA, as a substrate. This assay is crucial for screening potential inhibitors or activators of CPT1 and for characterizing the enzyme's substrate specificity and kinetics.

Data Presentation

Substrate (Fatty Acyl-CoA)Apparent K₀.₅ (µM)Relative Vmax (%)
Palmitoleoyl-CoA (16:1 n-7)Data not available>100
Oleoyl-CoA (18:1 n-9) Low ~100
Linoleoyl-CoA (18:2 n-6)Higher than Oleoyl-CoA<100
Palmitoyl-CoA (16:0)Low<100
Docosahexaenoyl-CoA (22:6 n-3)Data not available<100

Data adapted from a study on the influence of diet on the kinetics of rat liver mitochondrial CPT I. The Vmax is shown relative to the activity with oleoyl-CoA. A "low" K₀.₅ value indicates a high affinity of the enzyme for the substrate[1].

Experimental Protocols

Principle of the Spectrophotometric Assay

The activity of CPT1 is determined by measuring the rate of Coenzyme A (CoA-SH) release from the fatty acyl-CoA substrate during the transfer of the acyl group to L-carnitine. The liberated CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents
  • Isolated mitochondria or purified CPT1 enzyme

  • This compound

  • L-carnitine

  • DTNB (Ellman's reagent)

  • HEPES buffer (pH 7.4)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Triton X-100

  • Malonyl-CoA (for inhibition studies)

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well microplates

Preparation of Reagents
  • Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100.

  • Substrate Stock Solution (this compound): Prepare a stock solution in a suitable buffer (e.g., water or a mild buffer). The final concentration in the assay will typically be in the micromolar range. Due to the amphipathic nature of long-chain acyl-CoAs, it is recommended to complex them with BSA.

  • L-carnitine Stock Solution: Prepare a stock solution in deionized water.

  • DTNB Stock Solution: Prepare a stock solution of DTNB in the assay buffer.

  • Mitochondrial Preparation: Isolate mitochondria from tissue (e.g., rat liver) using standard differential centrifugation protocols. The final mitochondrial pellet should be resuspended in a suitable buffer.

Assay Procedure
  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, DTNB, and L-carnitine.

  • Enzyme Addition: Add the isolated mitochondria or purified CPT1 enzyme to the reaction mixture.

  • Pre-incubation: Incubate the plate at 30°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Initiate the reaction by adding the this compound substrate.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes using a microplate reader.

  • Blank/Control: Include a blank reaction without the enzyme or substrate to account for any non-enzymatic reaction. For inhibition studies, a control reaction without the inhibitor (e.g., malonyl-CoA) should be included.

Calculation of Enzyme Activity

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The enzyme activity can be expressed in nmol of CoA-SH released per minute per mg of protein, using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at 412 nm).

Mandatory Visualizations

Signaling Pathway: Regulation of CPT1 Activity

CPT1_Regulation AMP AMP/ATP Ratio ↑ LKB1 LKB1 AMP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates & Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA->CPT1 Allosterically Inhibits FattyAcylCarnitine Fatty Acyl-Carnitine CPT1->FattyAcylCarnitine FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->FattyAcylCarnitine CPT1 Mitochondrion Mitochondrial Matrix (β-Oxidation) FattyAcylCarnitine->Mitochondrion Transport

Caption: Regulation of CPT1 by the AMPK/ACC signaling pathway.

Experimental Workflow: Spectrophotometric CPT1 Assay

CPT1_Assay_Workflow prep Prepare Reagents: - Assay Buffer (pH 8.0) - DTNB Solution - L-Carnitine Solution - this compound - Isolated Mitochondria mix Prepare Reaction Mixture in 96-well plate: Assay Buffer + DTNB + L-Carnitine prep->mix enzyme Add Isolated Mitochondria (Enzyme Source) mix->enzyme incubate Pre-incubate at 30°C (5-10 min) enzyme->incubate start Initiate Reaction: Add this compound incubate->start read Measure Absorbance at 412 nm (Kinetic Mode) start->read analyze Calculate CPT1 Activity read->analyze

Caption: Workflow for the spectrophotometric CPT1 activity assay.

References

Application Notes and Protocols for Measuring Acyl-CoA Oxidase Activity with trans-9-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA oxidase (ACOX) is a key, rate-limiting enzyme in the peroxisomal β-oxidation pathway, responsible for the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs.[1] This enzymatic reaction is the first step in the breakdown of very long-chain fatty acids, branched-chain fatty acids, and eicosanoids. The reaction catalyzed by ACOX involves the transfer of electrons from the substrate to flavin adenine (B156593) dinucleotide (FAD), followed by the re-oxidation of the reduced FAD by molecular oxygen, which produces hydrogen peroxide (H₂O₂).[2][3] The activity of ACOX can be determined by measuring the rate of H₂O₂ production.[2]

These application notes provide a detailed protocol for measuring the activity of acyl-CoA oxidase using trans-9-octadecenoyl-CoA as a substrate. The assay is based on the horseradish peroxidase (HRP)-coupled oxidation of a chromogenic or fluorogenic substrate by the H₂O₂ generated from the ACOX reaction.

Principle of the Assay

The enzymatic activity of acyl-CoA oxidase is determined through a coupled reaction. In the primary reaction, acyl-CoA oxidase catalyzes the oxidation of this compound in the presence of oxygen, producing trans-2,trans-9-octadecadienoyl-CoA and hydrogen peroxide (H₂O₂). In the secondary, or coupling, reaction, the generated H₂O₂ serves as a substrate for horseradish peroxidase (HRP). HRP, in turn, catalyzes the oxidation of a suitable chromogenic or fluorogenic substrate, leading to a detectable change in absorbance or fluorescence. The rate of this change is directly proportional to the acyl-CoA oxidase activity in the sample.

Data Presentation

Substrate (Acyl-CoA)Chain Length & UnsaturationRelative Activity/Preference
Hexanoyl-CoAC6:0Active
Lauroyl-CoAC12:0High activity
Palmitoyl-CoAC16:0High activity
Stearoyl-CoAC18:0Lower activity than Oleoyl-CoA
Oleoyl-CoA (cis-9-octadecenoyl-CoA)C18:1 (cis)Better substrate than Stearoyl-CoA[4]
Lignoceroyl-CoAC24:0Active
Pristanoyl-CoABranched chainSubstrate for ACOX2/ACOX3

Researchers should empirically determine the kinetic parameters for this compound with their specific experimental system.

Experimental Protocols

Materials and Reagents
  • Acyl-CoA Oxidase: Purified or as part of a cell/tissue lysate.

  • This compound: Substrate. Prepare a stock solution in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Potassium Phosphate Buffer: 50 mM, pH 7.4.

  • Horseradish Peroxidase (HRP): Prepare a stock solution in potassium phosphate buffer.

  • Amplex® Red (or other suitable chromogenic/fluorogenic HRP substrate): Prepare a stock solution in DMSO.

  • Flavin Adenine Dinucleotide (FAD): Prepare a fresh stock solution in potassium phosphate buffer.

  • Bovine Serum Albumin (BSA): To prevent non-specific binding and stabilize the enzyme.

  • 96-well microplate: Clear for colorimetric assays or black for fluorescent assays.

  • Microplate reader: Capable of measuring absorbance or fluorescence at the appropriate wavelengths.

  • Incubator: Set to the desired reaction temperature (e.g., 37°C).

Assay Protocol (Fluorometric)

This protocol is adapted for a fluorometric assay using Amplex® Red, which is highly sensitive.

  • Preparation of Reaction Cocktail:

    • On the day of the experiment, prepare a reaction cocktail by combining the following reagents in a microcentrifuge tube, ensuring protection from light. The volumes provided are for a single reaction and should be scaled as needed.

      • 50 mM Potassium Phosphate Buffer (pH 7.4): 40 µL

      • Amplex® Red stock solution (e.g., 10 mM): 1 µL

      • HRP stock solution (e.g., 10 U/mL): 1 µL

      • FAD stock solution (e.g., 1 mM): 1 µL

      • BSA (e.g., 1% w/v): 2 µL

    • Vortex briefly to mix.

  • Enzyme and Substrate Addition:

    • To each well of a 96-well microplate, add 45 µL of the reaction cocktail.

    • Add 5 µL of the enzyme sample (purified ACOX or lysate) to each well.

    • To initiate the reaction, add 5 µL of the this compound stock solution to each well. For a negative control, add 5 µL of the buffer used to dissolve the substrate.

  • Incubation and Measurement:

    • Immediately place the microplate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at kinetic mode for a set period (e.g., 30 minutes) with readings taken every 1-2 minutes. The excitation wavelength should be ~530-560 nm and the emission wavelength ~590 nm for Amplex® Red.

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.

    • Subtract the rate of the negative control (no substrate) from the rate of the sample wells.

    • The specific activity of acyl-CoA oxidase can be calculated using a standard curve of H₂O₂ and expressed as nmol of H₂O₂ produced per minute per mg of protein.

Mandatory Visualizations

Acyl_CoA_Oxidase_Reaction cluster_reaction Acyl-CoA Oxidase Catalyzed Reaction trans_9_Octadecenoyl_CoA This compound ACOX Acyl-CoA Oxidase (FAD) trans_9_Octadecenoyl_CoA->ACOX O2 O₂ O2->ACOX Product trans-2,trans-9-Octadecadienoyl-CoA ACOX->Product H2O2 H₂O₂ ACOX->H2O2

Caption: Biochemical reaction catalyzed by Acyl-CoA Oxidase.

ACOX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Reagents Prepare Reaction Cocktail (Buffer, HRP, Amplex Red, FAD, BSA) Add_Cocktail Add Reaction Cocktail to Microplate Wells Reagents->Add_Cocktail Add_Enzyme Add Enzyme Sample (ACOX or Lysate) Add_Cocktail->Add_Enzyme Add_Substrate Initiate Reaction with This compound Add_Enzyme->Add_Substrate Incubate_Read Incubate at 37°C and Measure Fluorescence Kinetically Add_Substrate->Incubate_Read Calculate_Rate Calculate Reaction Rate (ΔFluorescence / ΔTime) Incubate_Read->Calculate_Rate Analyze Determine Specific Activity Calculate_Rate->Analyze

Caption: Experimental workflow for the Acyl-CoA Oxidase assay.

References

Application Notes and Protocols for Studying the Effects of Trans-9-Octadecenoyl-CoA Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-9-octadecenoyl-CoA is the activated form of elaidic acid, a trans fatty acid commonly found in partially hydrogenated vegetable oils. Understanding the cellular effects of this molecule is crucial for elucidating the mechanisms behind the adverse health effects associated with trans fat consumption. These application notes provide detailed protocols for a panel of cell-based assays to investigate the impact of this compound on cell viability, lipid metabolism, and related signaling pathways. For the purpose of these protocols, elaidic acid is often used as a proxy for this compound, as it is readily taken up by cells and converted to its CoA ester intracellularly.

Key Experiments and Protocols

This section details the experimental protocols for assessing the cellular response to this compound/elaidic acid treatment.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, RAW 264.7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare various concentrations of elaidic acid complexed to bovine serum albumin (BSA) in cell culture medium. Remove the existing medium from the wells and add 100 µL of the treatment medium to each well. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of control (BSA-treated) cells.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_treatment Prepare Elaidic Acid-BSA Complex treat_cells Treat Cells with Elaidic Acid prepare_treatment->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate Cell Viability (%) read_absorbance->analyze_data

MTT Assay Experimental Workflow
Lipid Accumulation Assay (Oil Red O Staining)

This assay is used to visualize and quantify the accumulation of neutral lipids in cells treated with this compound.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7, HepG2) on glass coverslips in a 24-well plate and treat with elaidic acid-BSA complex as described for the MTT assay.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

  • Washing: Wash the cells twice with distilled water.

  • Staining: Prepare the Oil Red O working solution (e.g., 0.5% Oil Red O in isopropanol (B130326), diluted with water). Incubate the fixed cells with the Oil Red O working solution for 15-30 minutes at room temperature.

  • Washing: Wash the cells with distilled water until the excess stain is removed.

  • Counterstaining (Optional): Counterstain the nuclei with hematoxylin (B73222) for 1 minute and wash with water.

  • Visualization: Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) under a microscope.

  • Quantification: To quantify lipid accumulation, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance of the eluate at approximately 492 nm.

Experimental Workflow:

Oil_Red_O_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells on Coverslips prepare_treatment Prepare Elaidic Acid-BSA treat_cells Treat Cells prepare_treatment->treat_cells fix_cells Fix with Paraformaldehyde treat_cells->fix_cells stain_oro Stain with Oil Red O fix_cells->stain_oro wash_cells Wash Excess Stain stain_oro->wash_cells visualize Microscopic Visualization wash_cells->visualize quantify Elute Stain & Measure Absorbance wash_cells->quantify

Oil Red O Staining Workflow
Gene Expression Analysis (Quantitative PCR)

This technique is used to measure changes in the mRNA levels of target genes involved in lipid metabolism and inflammation in response to this compound treatment.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with elaidic acid-BSA complex.

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for target genes (e.g., SCD1, SREBP-1c, PPARα, TNF-α, IL-6), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the fold change in gene expression relative to the control group using the ΔΔCt method.

Experimental Workflow:

qPCR_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates prepare_treatment Prepare Elaidic Acid-BSA treat_cells Treat Cells prepare_treatment->treat_cells extract_rna Extract Total RNA treat_cells->extract_rna synthesize_cdna Synthesize cDNA extract_rna->synthesize_cdna run_qpcr Perform qPCR synthesize_cdna->run_qpcr analyze_data Calculate Fold Change (ΔΔCt) run_qpcr->analyze_data

Quantitative PCR Workflow

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of elaidic acid on various cell lines.

Table 1: Effect of Elaidic Acid on Cell Viability (MTT Assay)

Cell LineConcentration (µM)Incubation Time (h)Cell Viability (%)Reference
RAW 264.7400024~50[1]
HepG2107253.25 ± 3.51[2]
HUVSMC50Not Specified115.37 ± 0.39[3]

Table 2: Effect of Elaidic Acid on Lipid Accumulation (Oil Red O Staining)

Cell LineConcentrationIncubation TimeMethodResultReference
RAW 264.750 µg/ml LDL + 50 µg/ml histones24 hAbsorbance at 492 nmSignificantly greater lipid uptake compared to control[4]

Table 3: Effect of Elaidic Acid on Gene Expression (qPCR)

Cell LineGeneConcentration (µM)Incubation Time (h)Fold Change vs. ControlReference
HASMCSCD110048Increased[5]
RAW 264.7ABCA1500121.7-fold decrease[1][6]
RAW 264.7ABCA11000122.3-fold decrease[1][6]
RAW 264.7ABCA12000125.1-fold decrease[1][6]
RAW 264.7ABCA1500242.1-fold decrease[1][6]
RAW 264.7ABCA11000242.6-fold decrease[1][6]
RAW 264.7ABCA12000245.7-fold decrease[1][6]
HuH-7SREBP-1c10024~1.5-fold increase[7]

Signaling Pathways

This compound can influence several key signaling pathways involved in lipid metabolism and inflammation.

SREBP-1c-Mediated Lipogenesis

Elaidic acid has been shown to increase the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[7] This leads to the upregulation of genes involved in fatty acid synthesis.

SREBP1c_Pathway EA Elaidic Acid (this compound) SREBP1c_mRNA SREBP-1c mRNA EA->SREBP1c_mRNA Upregulates SREBP1c_protein SREBP-1c Protein (nuclear) SREBP1c_mRNA->SREBP1c_protein Translates to Lipogenic_Genes Lipogenic Genes (e.g., SCD1, FAS, ACC) SREBP1c_protein->Lipogenic_Genes Activates Transcription FA_Synthesis Fatty Acid Synthesis Lipogenic_Genes->FA_Synthesis Promotes

SREBP-1c-Mediated Lipogenesis Pathway
PPARα Signaling

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that plays a key role in fatty acid oxidation. While some fatty acids are known to activate PPARα, the direct effect of this compound on PPARα activity requires further investigation. However, it is a critical pathway to consider in the context of fatty acid metabolism.

PPARa_Pathway cluster_nucleus Nucleus FA_CoA Fatty Acyl-CoAs PPARa PPARα FA_CoA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPARa_RXR PPARα-RXR Complex PPRE PPRE (in target genes) Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Activates Transcription FA_Oxidation Fatty Acid Oxidation Target_Genes->FA_Oxidation Promotes PPARa_RXR->PPRE Binds to

PPARα Signaling Pathway
Pro-inflammatory Signaling (NF-κB and MAPK/JNK)

Elaidic acid has been implicated in promoting inflammation through the activation of the NF-κB and MAPK/JNK signaling pathways.[8][9]

Inflammatory_Signaling cluster_NFkB NF-κB Pathway cluster_MAPK MAPK/JNK Pathway EA Elaidic Acid IKK IKK Activation EA->IKK MAPKKK MAPKKK Activation EA->MAPKKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Inflammatory_Genes_NFkB Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes_NFkB MAPKK MAPKK Activation MAPKKK->MAPKK JNK JNK Activation MAPKK->JNK AP1 AP-1 Activation JNK->AP1 Inflammatory_Genes_AP1 Inflammatory Gene Expression AP1->Inflammatory_Genes_AP1

Pro-inflammatory Signaling Pathways

References

Application Notes and Protocols for Incorporating trans-9-Octadecenoyl-CoA into Cellular Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. The most abundant TFA in partially hydrogenated vegetable oils is elaidic acid (trans-9-octadecenoic acid).[1][2] Understanding the metabolic fate of elaidic acid is crucial for elucidating its roles in cellular processes and its implications for human health, including cardiovascular disease.[2] Once inside the cell, elaidic acid is activated to its coenzyme A (CoA) derivative, trans-9-octadecenoyl-CoA (elaidoyl-CoA), by acyl-CoA synthetases.[3] This activated form is the substrate for various lipid metabolic pathways, leading to its incorporation into complex cellular lipids such as phospholipids (B1166683), triglycerides, and cholesterol esters.

These application notes provide detailed protocols for the incorporation of this compound into the lipids of cultured cells, and for the subsequent extraction, and analysis of these lipids.

Metabolic Pathway of this compound Incorporation

The metabolic journey of this compound begins with the cellular uptake of its precursor, elaidic acid. Following its activation to elaidoyl-CoA, it can enter several metabolic pathways. It can be incorporated into the cellular lipid pool, primarily into phospholipids and triglycerides.[4] It can also serve as a substrate for β-oxidation in the mitochondria, although this process can be less efficient than for its cis isomer, oleic acid, potentially leading to the accumulation of metabolic intermediates.[5][6]

metabolic_pathway Elaidic Acid (extracellular) Elaidic Acid (extracellular) Elaidic Acid (intracellular) Elaidic Acid (intracellular) Elaidic Acid (extracellular)->Elaidic Acid (intracellular) Uptake This compound This compound Elaidic Acid (intracellular)->this compound Acyl-CoA Synthetase Phospholipids Phospholipids This compound->Phospholipids Acyltransferases Triglycerides Triglycerides This compound->Triglycerides Acyltransferases Cholesterol Esters Cholesterol Esters This compound->Cholesterol Esters ACAT Beta-oxidation Beta-oxidation This compound->Beta-oxidation

Caption: Metabolic fate of this compound in the cell.

Quantitative Data on Incorporation

The incorporation of trans-9-octadecenoic acid into cellular lipids has been observed in various studies. The following tables summarize representative quantitative data from the literature.

Table 1: Incorporation of trans-Octadecenoic Acid into Human Milk Glycerolipids

Lipid ClassAverage Percentage of trans-18:1
Triacylglycerols3.4%
Phosphatidylcholine2.5%
Phosphatidylethanolamine3.7%

Source: Data adapted from a study on the intramolecular distributions of fatty acids in human milk.[7]

Table 2: Incorporation of Elaidic Acid into Ehrlich Ascites Tumor Cell (EATC) Lipids

Lipid FractionRelative Incorporation
PhospholipidsHigh
- Choline phospholipidsHighest
- Ethanolamine phospholipidsHigh

Source: Qualitative summary from a study on the effect of elaidic acid incorporation on the lipid composition of EATC.[4]

Experimental Protocols

Protocol 1: Delivery of Elaidic Acid to Cultured Cells

Objective: To introduce elaidic acid into cultured cells for metabolic studies.

Materials:

  • Elaidic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Ethanol (B145695)

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., HepG2)

Procedure:

  • Stock Solution Preparation:

    • Dissolve elaidic acid in ethanol to create a concentrated stock solution (e.g., 100 mM).

  • BSA-Complex Formation:

    • Prepare a stock solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

    • Warm the BSA solution to 37°C.

    • Slowly add the elaidic acid stock solution to the BSA solution while gently vortexing to achieve the desired final concentration of elaidic acid and a suitable molar ratio of fatty acid to BSA (e.g., 2:1 to 5:1).

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

    • Sterile-filter the elaidic acid-BSA complex solution through a 0.22 µm filter.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Remove the growth medium and replace it with the prepared elaidic acid-BSA complex-containing medium.

    • Incubate the cells for the desired period (e.g., 24-48 hours) to allow for fatty acid uptake and incorporation.

Protocol 2: Lipid Extraction from Cultured Cells

Objective: To extract total lipids from cells for subsequent analysis.

Materials:

Procedure:

  • Cell Harvesting:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in PBS and transfer to a centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Lipid Extraction (Bligh & Dyer Method):

    • Resuspend the cell pellet in 1 ml of PBS.

    • Add 3.75 ml of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.

    • Add 1.25 ml of chloroform and vortex for 1 minute.

    • Add 1.25 ml of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new tube.

  • Drying:

    • Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

    • Store the dried lipid extract at -80°C until analysis.

Protocol 3: Analysis of Lipid Classes by Thin-Layer Chromatography (TLC)

Objective: To separate and quantify the major lipid classes.

Materials:

  • Silica (B1680970) gel TLC plates

  • Developing solvent (e.g., hexane (B92381):diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Iodine vapor or other suitable visualization agent

  • Scintillation counter (if using radiolabeled fatty acids)

Procedure:

  • Sample Application:

    • Reconstitute the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the lipid extract onto a silica gel TLC plate.

  • Chromatography:

    • Place the TLC plate in a developing chamber containing the developing solvent.

    • Allow the solvent front to migrate to near the top of the plate.

    • Remove the plate and allow it to air dry.

  • Visualization and Quantification:

    • Visualize the separated lipid spots by exposing the plate to iodine vapor. The major lipid classes (phospholipids, triglycerides, cholesterol esters) will appear as distinct spots.

    • If a radiolabeled fatty acid was used, the spots can be scraped into scintillation vials for quantification of radioactivity.

Protocol 4: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the fatty acid composition of the extracted lipids.

Materials:

  • Methanol containing 2% (v/v) sulfuric acid

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Transesterification:

    • Add methanol containing 2% sulfuric acid to the dried lipid extract.

    • Heat the mixture at 50-60°C for 2 hours to convert the fatty acids to fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • After cooling, add hexane and water to the mixture and vortex.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject the FAMEs into the GC-MS system.

    • Separate the FAMEs on a suitable capillary column and detect them by mass spectrometry.

    • Identify and quantify the individual FAMEs by comparing their retention times and mass spectra to those of known standards.

Experimental Workflow

The following diagram illustrates the overall workflow for studying the incorporation of this compound into cellular lipids.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Lipid Analysis Cell Seeding Cell Seeding Elaidic Acid-BSA Complex Preparation Elaidic Acid-BSA Complex Preparation Cell Treatment Cell Treatment Elaidic Acid-BSA Complex Preparation->Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction Lipid Class Separation (TLC) Lipid Class Separation (TLC) Lipid Extraction->Lipid Class Separation (TLC) Fatty Acid Analysis (GC-MS) Fatty Acid Analysis (GC-MS) Lipid Extraction->Fatty Acid Analysis (GC-MS) Data Analysis Data Analysis Lipid Class Separation (TLC)->Data Analysis Fatty Acid Analysis (GC-MS)->Data Analysis

Caption: Workflow for analyzing this compound incorporation.

References

Commercial sources and purity grades of trans-9-octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial sources, purity grades, and relevant experimental protocols for trans-9-octadecenoyl-CoA, also known as elaidoyl-CoA. This long-chain, monounsaturated trans-fatty acyl-CoA is a key intermediate in lipid metabolism and plays a role in various cellular signaling pathways.

Commercial Sources and Purity Grades

This compound is a specialized biochemical available from a limited number of suppliers. Researchers should inquire directly with suppliers for the most current availability, pricing, and detailed certificates of analysis.

Table 1: Commercial Supplier Information for this compound (Elaidoyl-CoA)

SupplierProduct NameCatalog NumberPurityFormulationStorage
Avanti Polar Lipids Custom SynthesisInquire>98% (typically)Powder or solution-20°C
Cayman Chemical Custom SynthesisInquire>98% (typically)Solid-20°C
Sigma-Aldrich Custom SynthesisInquire>95% (typically)Lyophilized powder-20°C

Note: The availability of this compound may be limited to custom synthesis. It is recommended to contact the technical support of these suppliers for quotes and lead times.

Application: Substrate for Acyl-CoA Oxidase Enzymatic Assay

This compound can serve as a substrate for acyl-CoA oxidase, the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway. The following protocol is adapted from a general method for acyl-CoA oxidase activity and can be used to characterize the enzyme's specificity for trans-fatty acyl-CoAs.

Experimental Protocol: Acyl-CoA Oxidase Activity Assay

This continuous spectrophotometric rate determination assay measures the production of hydrogen peroxide (H₂O₂) as a result of acyl-CoA oxidase activity. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Materials and Reagents:

  • This compound (substrate)

  • Acyl-CoA Oxidase (purified enzyme or cell lysate)

  • Horseradish Peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Flavin Adenine Dinucleotide (FAD)

  • MES Buffer (50 mM, pH 8.0 at 30°C)

  • Triton X-100

  • Spectrophotometer capable of reading at 500 nm

Procedure:

  • Prepare Reagent A: 50 mM MES Buffer, pH 8.0 at 30°C.

  • Prepare Substrate Solution: A 0.5% (w/v) solution of this compound in deionized water.

  • Prepare Chromogen Solution: 1.6 mM 4-Aminoantipyrine with 22 mM Phenol in Reagent A.

  • Prepare FAD Solution: 1 mM Flavin Adenine Dinucleotide in Reagent A (prepare fresh).

  • Prepare HRP Solution: A solution containing 100 purpurogallin units/ml of HRP in Reagent A.

  • Prepare Reaction Cocktail: In a suitable container, mix the following reagents in the specified volumes (for a 3.43 ml final reaction volume):

    • Reagent A: 2.90 ml

    • Chromogen Solution: 0.20 ml

    • FAD Solution: 0.02 ml

    • HRP Solution: 0.05 ml

    • 10% Triton X-100: 0.03 ml

    • Substrate Solution: 0.20 ml

  • Assay:

    • Pipette 3.40 ml of the reaction cocktail into a cuvette.

    • Equilibrate to 30°C.

    • Add 0.03 ml of the acyl-CoA oxidase enzyme solution and mix by inversion.

    • Record the increase in absorbance at 500 nm for approximately 5 minutes.

    • Determine the rate of reaction (ΔA₅₀₀/minute) from the linear portion of the curve.

    • Run a blank reaction without the enzyme solution to correct for any background absorbance change.

Table 2: Example Quantitative Data for Acyl-CoA Oxidase Activity

Substrate (0.04% w/v)Specific Activity (units/mg protein)Kₘ (µM)Vₘₐₓ (µmol/min/mg)
Palmitoyl-CoA (C16:0)1.5 ± 0.215 ± 32.5 ± 0.3
Oleoyl-CoA (cis-9-C18:1)1.2 ± 0.120 ± 42.0 ± 0.2
This compound Data to be determinedData to be determinedData to be determined

Note: The values for palmitoyl-CoA and oleoyl-CoA are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Signaling Pathways Involving Long-Chain Acyl-CoAs

Long-chain acyl-CoAs, including this compound, are not only metabolic intermediates but also act as signaling molecules that can regulate gene expression through interactions with nuclear receptors and other transcription factors.

Regulation of Gene Expression by Long-Chain Acyl-CoAs

Long-chain fatty acyl-CoAs can influence the activity of key transcription factors involved in lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2] The activation of these pathways can lead to changes in the expression of genes involved in fatty acid oxidation, synthesis, and storage.

fatty_acid_signaling This compound This compound PPARa PPARα This compound->PPARa Activates SREBP1c SREBP-1c This compound->SREBP1c Modulates Gene_Expression Target Gene Expression PPARa->Gene_Expression Induces Transcription SREBP1c->Gene_Expression Induces Transcription Metabolic_Response Altered Lipid Metabolism Gene_Expression->Metabolic_Response

Caption: Signaling pathway of this compound in gene regulation.

Experimental Workflow: Investigating the Effect of this compound on Gene Expression

The following workflow outlines the key steps to investigate how this compound affects the expression of target genes in a cell-based assay.

gene_expression_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis Cell_Seeding Seed Cells (e.g., HepG2) Treatment Treat with this compound Cell_Seeding->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation RT_qPCR RT-qPCR RNA_Isolation->RT_qPCR Data_Analysis Data Analysis RT_qPCR->Data_Analysis Result Gene Expression Changes Data_Analysis->Result

References

Troubleshooting & Optimization

Preventing the hydrolysis of trans-9-octadecenoyl-CoA during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of trans-9-octadecenoyl-CoA during your experiments, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is the coenzyme A (CoA) thioester of elaidic acid, a monounsaturated trans fatty acid. The thioester bond in acyl-CoA molecules is energetically rich and susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction breaks down the molecule into Coenzyme A and the free fatty acid (elaidic acid), which can compromise experimental outcomes that rely on the intact acyl-CoA. This hydrolysis can be catalyzed by acidic or basic conditions, as well as by a class of enzymes known as thioesterases (also called acyl-CoA hydrolases).

Q2: What are the primary factors that contribute to the hydrolysis of this compound?

The stability of this compound is primarily influenced by three factors:

  • pH: The thioester bond is least stable at alkaline pH due to the increased concentration of hydroxide (B78521) ions, which are potent nucleophiles. Acidic conditions can also promote hydrolysis, though generally to a lesser extent than alkaline conditions. For optimal stability, it is recommended to work at a slightly acidic to neutral pH.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Therefore, it is crucial to keep this compound solutions cold whenever possible.

  • Enzymatic Activity: Thioesterases are enzymes present in many biological preparations that can rapidly hydrolyze acyl-CoA molecules.[1] If your experiment involves cell lysates, tissue homogenates, or other biological samples, thioesterase activity is a significant concern.

Q3: How should I store my stock solutions of this compound to ensure long-term stability?

For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below. If you need to prepare a stock solution, dissolve the powder in an anhydrous organic solvent such as ethanol (B145695) or DMSO. These organic stock solutions should be stored at -20°C under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept on ice and used within a few hours.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Hydrolysis of this compound leading to variable concentrations of the active compound.1. Verify pH of all buffers: Ensure all buffers are maintained at a slightly acidic to neutral pH (e.g., pH 6.0-7.0).2. Control Temperature: Perform all experimental steps on ice or at 4°C where possible.3. Use Freshly Prepared Solutions: Prepare aqueous solutions of this compound immediately before use.4. Incorporate Thioesterase Inhibitors: Add a broad-spectrum thioesterase inhibitor cocktail to your experimental buffers, especially when working with biological samples.
Loss of biological activity Degradation of this compound into its inactive components (Coenzyme A and elaidic acid).1. Confirm Stock Solution Integrity: Before starting an experiment, verify the integrity of your stock solution using an analytical method like HPLC-MS.2. Minimize Incubation Times: Design experiments to have the shortest possible incubation times at physiological temperatures.3. Optimize Buffer Composition: Avoid buffers with components that can act as nucleophiles.
Precipitate formation in aqueous solution Long-chain acyl-CoAs have limited solubility in aqueous buffers and can form micelles or precipitate, which can affect their availability and stability.1. Use a Carrier Protein: Incorporate a carrier protein like fatty acid-free bovine serum albumin (BSA) in your buffers to improve solubility and stability.2. Sonication: Briefly sonicate the aqueous solution to aid in solubilization, but be cautious to avoid excessive heating.

Experimental Protocols

Protocol for Preparation and Handling of Aqueous this compound Solutions

This protocol is designed to minimize hydrolysis during the preparation of aqueous solutions of this compound for in vitro assays.

Materials:

  • Lyophilized this compound

  • Anhydrous ethanol or DMSO

  • Sterile, nuclease-free water

  • Assay buffer (e.g., HEPES or MOPS, pH 6.5-7.0)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Thioesterase inhibitor cocktail (optional, but recommended for biological samples)

  • Ice bucket

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve the powder in a small volume of anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 10-20 mM).

    • Store the organic stock solution at -20°C under an inert atmosphere.

  • Prepare Working Solution:

    • On the day of the experiment, thaw the organic stock solution on ice.

    • Prepare your assay buffer. If using a carrier protein, add fatty acid-free BSA to the buffer at a suitable concentration (e.g., 0.1-1 mg/mL). If using biological samples, add a thioesterase inhibitor cocktail to the buffer at the manufacturer's recommended concentration.

    • While gently vortexing the assay buffer, add the required volume of the organic stock solution dropwise to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system.

    • If the solution appears cloudy, briefly sonicate on ice to aid solubilization.

    • Keep the final aqueous solution on ice at all times and use it as quickly as possible.

Quantitative Data

Condition Relative Stability Primary Degradation Pathway
pH < 6.0 ModerateAcid-catalyzed hydrolysis
pH 6.0 - 7.0 HighMinimal spontaneous hydrolysis
pH > 7.5 LowBase-catalyzed hydrolysis
Temperature 4°C HighSlow hydrolysis rate
Temperature 25°C ModerateIncreased hydrolysis rate
Temperature 37°C LowRapid hydrolysis rate
Presence of Thioesterases Very LowEnzymatic hydrolysis

Thioesterase Inhibitors

To prevent enzymatic hydrolysis of this compound, the use of thioesterase inhibitors is highly recommended when working with biological samples. While broad-spectrum protease inhibitor cocktails may offer some limited protection, specific thioesterase inhibitors are more effective.

Inhibitor Target Typical Working Concentration Notes
Palmostatin B Acyl-protein thioesterases (APTs)1-10 µMA potent, irreversible inhibitor.
5,6-dichloro-4-thia-5-hexenoyl-CoA Acyl-CoA dehydrogenases (can have off-target effects on thioesterases)VariesA substrate analog inhibitor.[2]
General Serine Hydrolase Inhibitors (e.g., PMSF, AEBSF) Serine hydrolases (includes some thioesterases)0.1-2 mMBroad-spectrum, but not specific to thioesterases.

Note: The optimal inhibitor and concentration should be determined empirically for your specific experimental system.

Visualizations

Experimental Workflow for Preparing and Using this compound

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay lyophilized Lyophilized this compound dissolve Dissolve in Anhydrous Solvent (Ethanol/DMSO) lyophilized->dissolve stock Concentrated Organic Stock dissolve->stock storage Store at -20°C (Inert Atmosphere) stock->storage thaw Thaw Stock on Ice mix Add Stock to Buffer (Vortexing) thaw->mix buffer Prepare Assay Buffer (pH 6.5-7.0, +/- BSA, +/- Inhibitors) buffer->mix working_sol Aqueous Working Solution mix->working_sol use Use Immediately (Keep on Ice) working_sol->use assay Perform Experiment use->assay analysis Data Analysis assay->analysis

Caption: Workflow for the preparation and use of this compound solutions to minimize hydrolysis.

Potential Signaling Pathways Involving Long-Chain Acyl-CoAs

Long-chain acyl-CoAs, including this compound, are known to be involved in various cellular signaling pathways. They can act as ligands for nuclear receptors or modulate the activity of other signaling proteins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gpcr GPCRs g_protein G-Protein Signaling gpcr->g_protein acyl_coa This compound acyl_coa->gpcr Modulation other_kinases Other Kinases/ Phosphatases acyl_coa->other_kinases Modulation ppar PPARs acyl_coa->ppar Activation g_protein->other_kinases gene_expression Target Gene Expression other_kinases->gene_expression ppar->gene_expression Regulation

Caption: Potential signaling pathways modulated by long-chain acyl-CoAs like this compound.

References

Stability of trans-9-octadecenoyl-CoA under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trans-9-octadecenoyl-CoA under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary causes of degradation for long-chain unsaturated acyl-CoAs like this compound are hydrolysis of the thioester bond and oxidation of the double bond. Thioesters are susceptible to hydrolysis, especially under non-neutral pH conditions.[1][2][3] The presence of the unsaturated bond in the fatty acyl chain also makes the molecule prone to oxidation.[4][5]

Q2: How should I store this compound for long-term use?

A2: For long-term storage, this compound should be stored as a dry powder or in a suitable organic solvent at -20°C or, preferably, at -80°C.[6][7] To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen.[8] Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for preparing a stock solution?

A3: Due to the instability of acyl-CoAs in aqueous solutions, it is best to prepare stock solutions in an organic solvent.[6] A mixture of water and dimethyl sulfoxide (B87167) (DMSO) can be used. Some researchers also opt to dissolve the compound in a small amount of organic solvent and then aliquot it, followed by drying under a vacuum or inert gas for storage. The dried aliquots can then be reconstituted just before use.

Q4: How stable is this compound in aqueous buffers?

A4: Acyl-CoAs are generally unstable in aqueous solutions. The thioester bond is prone to hydrolysis, a reaction that is accelerated at pH values outside of the neutral range.[1][2][3] For experiments requiring aqueous buffers, it is strongly recommended to prepare the solution fresh for each experiment to ensure the reliability of your results.[6]

Q5: Can I store aliquots of this compound?

A5: Yes, preparing aliquots is the recommended practice to avoid repeated freeze-thaw cycles of the main stock. If in solution, aliquot into single-use volumes and store at -80°C. If you have prepared dried aliquots from an organic solvent, these should also be stored at low temperatures in a desiccated environment.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Enzymatic Assays
Possible Cause Troubleshooting Step
Degradation of this compound stock Prepare a fresh stock solution from the powdered form. If possible, quantify the concentration of the new stock solution using a spectrophotometric or LC-MS method.
Hydrolysis in aqueous assay buffer Prepare the aqueous solution of this compound immediately before starting the assay. Minimize the time the compound spends in the aqueous buffer before the reaction is initiated.
Oxidation of the fatty acyl chain Ensure that all buffers are degassed and, if possible, perform the experiment under an inert atmosphere. Use antioxidants in your buffer if compatible with your assay.
Incorrect storage of stock solution Review your storage conditions. Ensure the stock is stored at -80°C, protected from light, and under an inert gas if it is in an organic solvent.
Issue 2: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible Cause Troubleshooting Step
Hydrolysis during sample preparation or storage Peaks corresponding to Coenzyme A and free trans-9-octadecenoic acid may be observed. Prepare samples fresh and keep them on ice or at 4°C throughout the process.[9]
Oxidation of the double bond The appearance of additional peaks with higher polarity could indicate oxidation products. Use freshly prepared solutions and consider adding an antioxidant to your sample solvent if it does not interfere with the analysis.
Contamination from storage container Long-chain acyl-CoAs in organic solvents should not be stored in plastic containers, as plasticizers can leach out.[8] Use glass vials with Teflon-lined caps.[8]

Data Presentation

Factor Effect on Stability Recommended Conditions Primary Degradation Pathway
Temperature Higher temperatures accelerate degradation.Store at ≤ -20°C, with -80°C being optimal for long-term storage.[7]Hydrolysis, Oxidation
pH Deviations from neutral pH (6.0-7.5) increase the rate of hydrolysis.[3]Use buffers with a pH as close to neutral as possible. Prepare acidic or basic solutions immediately before use.Hydrolysis
Solvent Aqueous solutions lead to rapid hydrolysis.[6]Store as a dry powder or in an organic solvent (e.g., DMSO/water mixture).[6] For assays, prepare aqueous solutions fresh.Hydrolysis
Oxygen Exposure to oxygen can lead to the oxidation of the double bond.[4][5]Store under an inert atmosphere (e.g., argon, nitrogen).[8] Use degassed buffers for experiments.Oxidation
Freeze-Thaw Cycles Repeated cycles can introduce moisture and accelerate degradation.Aliquot stock solutions into single-use volumes.Hydrolysis, Oxidation

Experimental Protocols

Protocol: Assessment of this compound Stability by LC-MS

This protocol provides a general framework for evaluating the stability of this compound under different storage conditions.

1. Materials and Reagents:

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound.

  • Dissolve in a suitable solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7) to a known concentration (e.g., 1 mg/mL).[10] This is your Time 0 sample.

3. Incubation under Different Conditions:

  • Aliquots of the stock solution are diluted into the different storage buffers or solvents to be tested.

  • Samples are stored at various temperatures (e.g., 4°C, 25°C, -20°C).

  • For testing oxidative stability, some samples can be exposed to air while others are blanketed with inert gas.

4. Time-Point Analysis:

  • At specified time points (e.g., 0, 1, 4, 8, 24 hours, and weekly for longer studies), an aliquot is taken from each condition.

  • Samples are immediately quenched, if necessary (e.g., by adding ice-cold acetonitrile), to stop further degradation.

  • Samples are centrifuged at high speed (e.g., 15,000 x g) at 4°C to pellet any precipitates.[10]

5. LC-MS Analysis:

  • The supernatant is transferred to an autosampler vial for analysis.

  • A C18 reverse-phase column is typically used for separation.

  • A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is employed.

  • The mass spectrometer is operated in a mode to detect the parent ion of this compound and potential degradation products (Coenzyme A and free fatty acid).

6. Data Analysis:

  • The peak area of the intact this compound is recorded for each time point and condition.

  • The percentage of remaining this compound is calculated relative to the Time 0 sample.

  • Degradation kinetics can be determined by plotting the percentage remaining against time.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent or No Activity Observed check_reagent Is the this compound solution freshly prepared? start->check_reagent prepare_fresh Prepare a fresh aqueous solution immediately before use. check_reagent->prepare_fresh No check_stock Is the stock solution old or improperly stored? check_reagent->check_stock Yes re_run_assay Re-run the assay. prepare_fresh->re_run_assay prepare_new_stock Prepare a new stock solution from powder. Aliquot and store at -80°C under inert gas. check_stock->prepare_new_stock Yes check_buffer Is the assay buffer pH outside the 6.0-7.5 range? check_stock->check_buffer No prepare_new_stock->re_run_assay adjust_ph Adjust buffer pH to neutral or prepare fresh buffer. check_buffer->adjust_ph Yes final_check If issues persist, consider assay component (e.g., enzyme) degradation. check_buffer->final_check No adjust_ph->re_run_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway Primary Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation T9_CoA This compound (Intact Molecule) H2O + H₂O (catalyzed by H⁺ or OH⁻) T9_CoA->H2O O2 + O₂ (free radicals) T9_CoA->O2 CoA Coenzyme A FFA trans-9-octadecenoic acid (Free Fatty Acid) H2O->CoA H2O->FFA Ox_Products Oxidized Products (e.g., aldehydes, epoxides) O2->Ox_Products

References

Technical Support Center: Mass Spectrometry Analysis of trans-9-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of trans-9-octadecenoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low or completely absent signal for my this compound standard. What are the primary troubleshooting steps?

A1: Low or no signal for a standard is a common issue that can often be resolved by systematically checking several key areas of your experimental setup.

Initial Checks:

  • Confirm Standard Integrity: Ensure that your this compound standard has not degraded. Acyl-CoAs can be unstable, particularly in aqueous solutions. Prepare a fresh standard solution to rule out degradation as the cause.[1][2]

  • Verify Instrument Performance: Check the overall performance of your mass spectrometer. Infuse a known, stable compound to ensure the instrument is functioning correctly.

  • Inspect the LC-MS Interface: A complete loss of signal can sometimes indicate a problem with the connection between the liquid chromatography (LC) system and the mass spectrometer (MS). Ensure the spray needle is correctly positioned and not clogged.[3][4]

Troubleshooting Workflow for Low/No Signal:

LowSignalTroubleshooting start Low or No Signal for This compound check_standard Prepare Fresh Standard start->check_standard check_instrument Verify MS Performance with a Known Compound check_standard->check_instrument check_interface Inspect LC-MS Interface (Spray Needle, Connections) check_instrument->check_interface signal_restored Signal Restored check_interface->signal_restored Issue Found & Resolved no_signal Signal Still Low/Absent check_interface->no_signal No Obvious Issue optimize_ms Proceed to MS Parameter Optimization no_signal->optimize_ms

Caption: A flowchart outlining the initial steps to troubleshoot a low or absent signal for this compound.

Q2: My signal for this compound is weak and inconsistent. How can I improve the ionization efficiency?

A2: Improving ionization efficiency is crucial for achieving a strong and reproducible signal. For acyl-CoAs, including this compound, several factors in the mass spectrometer source can be optimized.

  • Ionization Mode: For long-chain fatty acyl-CoAs, positive ion mode electrospray ionization (ESI) is often more sensitive than negative ion mode.[5][6] Studies have shown that positive ion mode can be approximately 3-fold more sensitive for some acyl-CoAs.[5]

  • Mobile Phase Additives: The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can enhance the protonation of the analyte in positive ion mode, leading to a stronger signal.[7]

  • Ion Source Parameters: Fine-tuning the ion source parameters is critical. This includes optimizing the capillary voltage, nebulizing gas flow, drying gas flow, and source temperature.[3][7] These parameters should be adjusted to maximize the signal for your specific analyte and flow rate.

Key Ionization Parameters to Optimize:

ParameterTypical Starting PointOptimization Goal
Ionization Mode ESI PositiveCompare with Negative mode for sensitivity
Capillary Voltage 3.5 - 5.5 kVMaximize analyte signal without causing in-source fragmentation
Source Temperature 100 - 350°CEnhance desolvation without degrading the analyte
Nebulizing Gas 25-35 (arbitrary units)Achieve a stable spray
Drying Gas 15-25 (arbitrary units)Efficiently remove solvent from droplets
Q3: I suspect that my sample matrix is suppressing the signal of this compound. How can I identify and mitigate matrix effects?

A3: Matrix effects, where other components in the sample interfere with the ionization of the analyte, are a common cause of signal suppression.

Identifying Matrix Effects:

  • Post-Column Infusion: Infuse a constant flow of your this compound standard into the MS while injecting a blank matrix extract through the LC. A dip in the signal at the retention time of interfering components indicates matrix suppression.

  • Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with your analyte.[7]

Mitigating Matrix Effects:

  • Sample Preparation: Implement a robust sample preparation protocol to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction.[6]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from the majority of the matrix components.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the calibration curve accurately reflects the ionization efficiency in the presence of the matrix.[7]

Sample Preparation Workflow for Acyl-CoA Analysis:

SamplePrepWorkflow start Biological Sample (Cells or Tissue) add_is Add Internal Standard (e.g., C17:0-CoA) start->add_is extraction Extraction with 80% Methanol (B129727) centrifuge Centrifugation to Pellet Debris extraction->centrifuge add_is->extraction supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Appropriate Solvent dry_down->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A generalized workflow for the extraction of acyl-CoAs from biological samples for LC-MS/MS analysis.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Eclipse XDB-C18, 3 x 100 mm, 3.5 µm particle size).[8]

    • Mobile Phase A: Water with 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.[7]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed to elute acyl-CoAs of varying chain lengths.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[5]

    • Scan Type: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.[5]

    • MRM Transition: For this compound (assuming it behaves similarly to oleoyl-CoA), the precursor ion would be the [M+H]⁺ ion, and the product ion would result from the neutral loss of the CoA moiety (507.0 Da).[5][8] The specific m/z values should be determined by direct infusion of the standard.

Optimized Mass Spectrometer Settings for Selected Fatty Acyl-CoAs (Positive Ion Mode):

Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
C16:0-CoA 1006.4499.410060
C18:0-CoA 1034.5527.410060
C18:1-CoA 1032.5525.410060
C24:0-CoA 1118.6611.510065
C24:1-CoA 1116.6609.510065

Data adapted from Haynes et al., 2008.[5][8] Note that these values are instrument-dependent and should be optimized.

Protocol 2: Sample Preparation from Cultured Cells
  • Cell Lysis and Extraction:

    • Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 2 mL of ice-cold methanol and 15 µL of a 10 µM internal standard solution (e.g., pentadecanoyl-CoA, C15:0-CoA).[2]

    • Incubate at -80°C for 15 minutes.[2]

    • Scrape the cell lysate from the plate and transfer it to a centrifuge tube.[2]

  • Protein Precipitation and Supernatant Collection:

    • Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.[2]

    • Transfer the supernatant to a new glass tube.[2]

  • Drying and Reconstitution:

    • Add 1 mL of acetonitrile to the supernatant and evaporate the mixture to dryness in a vacuum concentrator at 55°C for approximately 1.5 hours.[2]

    • Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 4°C for 10 minutes.[2]

    • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

References

Technical Support Center: Troubleshooting Enzymatic Assays with trans-9-octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing background noise and other common issues encountered during enzymatic assays involving trans-9-octadecenoyl-CoA.

Troubleshooting Guide

High background noise can significantly impact the accuracy and sensitivity of enzymatic assays. The following guide provides a systematic approach to identifying and mitigating common sources of interference.

Issue 1: High Background Signal in No-Enzyme Control Wells

A high signal in the absence of the enzyme suggests that the background is independent of enzymatic activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Substrate Instability Perform a time-course experiment with this compound in the assay buffer without the enzyme. Assess the rate of spontaneous hydrolysis.[1]A time-dependent increase in signal will confirm substrate instability. Consider adjusting buffer pH or temperature to improve stability.[2]
Autofluorescence of Substrate or Buffer Components Measure the fluorescence of each assay component (buffer, this compound, detection reagents) individually at the assay's excitation and emission wavelengths.[3]Identification of the fluorescent component will allow for its replacement or the use of alternative detection wavelengths.
Contaminated Reagents Use fresh, high-purity reagents and sterile-filtered buffers.[1] Test individual buffer components for fluorescence.[1]A reduction in background signal upon using fresh, high-purity reagents will indicate contamination as the source.
Non-Enzymatic Reactions Investigate potential reactions between the thioester substrate and other buffer components, such as reducing agents like DTT.[3]Identification of interfering components will allow for their removal or substitution.

Experimental Workflow for Diagnosing High Background in No-Enzyme Control:

A High Background in No-Enzyme Control B Assess Substrate Stability (Time-course without enzyme) A->B C Measure Autofluorescence (Individual components) A->C D Check for Reagent Contamination A->D E Investigate Non-Enzymatic Reactions A->E F Signal increases over time? B->F Analyze Data G Component is fluorescent? C->G Analyze Data H Background decreases with fresh reagents? D->H Test I Signal present with specific buffer components? E->I Test J Optimize Buffer pH/Temp or Protect from Light F->J Yes K Replace Fluorescent Component or Change Wavelengths G->K Yes L Use High-Purity Reagents and Sterile Buffers H->L Yes M Remove/Substitute Interfering Component I->M Yes

Caption: Troubleshooting workflow for high background in no-enzyme controls.

Issue 2: High Background Signal in No-Substrate Control Wells

A significant signal in the absence of this compound points towards issues with the enzyme preparation or other assay components.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Enzyme Preparation Impurity Run a "no-substrate" control to measure any intrinsic signal from the enzyme preparation.[3] Consider purifying the enzyme further if the background is high.A high signal in this control indicates a contaminated enzyme.
Enzyme Autofluorescence Measure the intrinsic fluorescence of the enzyme at the assay wavelengths.[3]If the enzyme is autofluorescent, consider using a lower enzyme concentration or alternative detection methods.
Non-Specific Binding of Detection Reagents Include a "blank" control with only the buffer and detection reagents to measure their contribution to the background.[3]This will help quantify the background from the detection system itself.
Issue 3: General High Background and Low Signal-to-Noise Ratio

When the overall background is high, making it difficult to distinguish the true enzymatic signal, the following general optimizations can be performed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Reagent Concentrations Titrate the enzyme and this compound concentrations to find the optimal balance between a robust signal and low background.[3][4]An optimized concentration range will maximize the signal-to-noise ratio.
Non-Specific Binding to Microplate Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) to the assay and wash buffers.[3] Test different microplate types (e.g., non-binding surface plates).Reduced background signal due to minimized non-specific binding.
Incorrect Instrument Settings Optimize the plate reader's gain, number of flashes, and read height.[5]Proper instrument settings can significantly reduce measurement noise.
Interference from Solvents If this compound is dissolved in an organic solvent, ensure the final solvent concentration in the assay is low and does not affect enzyme activity or background.Determine the maximal solvent concentration that does not introduce background.

Logical Relationship for Assay Optimization:

cluster_0 Assay Components cluster_1 Assay Conditions cluster_2 Instrumentation A Enzyme Concentration H Optimal Signal-to-Noise Ratio A->H B Substrate Concentration (this compound) B->H C Buffer Composition (pH, salts) C->H D Additives (e.g., Detergents) D->H E Incubation Time E->H F Temperature F->H G Plate Reader Settings (Gain, Wavelengths) G->H

Caption: Factors influencing the signal-to-noise ratio in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in enzymatic assays with this compound?

High background noise can stem from several sources, including the intrinsic fluorescence of the thioester substrate or the enzyme, non-enzymatic hydrolysis of this compound, contamination of reagents with fluorescent impurities, and non-specific binding of assay components to the microplate.[1][3]

Q2: How can I differentiate between background from substrate instability and background from reagent contamination?

To distinguish between these sources, run two key controls: a "no-enzyme" control and a "blank" control.[3] The "no-enzyme" control, which includes the substrate, will reveal any signal arising from substrate instability over time.[1] The "blank" control, containing only the buffer and detection reagents, will show the background from the reagents themselves.[3]

Q3: Can the solvent used to dissolve this compound contribute to background noise?

Yes, organic solvents can sometimes interfere with enzymatic assays. It is crucial to determine the maximum concentration of the solvent that can be tolerated in the assay without affecting enzyme activity or increasing the background signal. Always include a solvent control in your experiments.

Q4: What is the role of detergents in reducing background noise?

Low concentrations of non-ionic detergents, such as Tween-20 (typically 0.01-0.05%), can be included in assay and wash buffers to minimize non-specific binding of the enzyme, substrate, or other reagents to the surfaces of the microplate wells, thereby reducing background signal.[3] However, it is important to optimize the detergent concentration, as higher levels can sometimes inhibit enzyme activity.[3]

Q5: My "no-enzyme" control shows a high signal that increases over time. What does this indicate?

A time-dependent increase in the signal of the "no-enzyme" control strongly suggests that the this compound substrate is unstable in your assay buffer and is undergoing non-enzymatic hydrolysis or degradation.[1] Thioesters can be susceptible to hydrolysis, especially at non-neutral pH.[6][7] Consider optimizing the buffer pH or temperature to enhance substrate stability.[2]

Experimental Protocols

Protocol 1: Determining the Source of Background Fluorescence

Objective: To identify which component(s) of the assay are contributing to the background signal.

Methodology:

  • Prepare separate solutions for each assay component in the assay buffer:

    • Buffer alone (Blank)

    • This compound at the working concentration

    • Enzyme at the working concentration

    • Detection reagent(s) at the working concentration

  • Pipette each solution into separate wells of a microplate.

  • Measure the fluorescence at the excitation and emission wavelengths used in the assay.

  • Compare the fluorescence intensity of each component to the buffer-only blank.

Protocol 2: Assessing Substrate Stability

Objective: To determine the rate of non-enzymatic hydrolysis of this compound.

Methodology:

  • Prepare a reaction mixture containing the assay buffer and this compound at the final assay concentration, but without the enzyme.

  • Incubate the mixture under the same conditions as the enzymatic assay (e.g., temperature, light exposure).

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take readings using the same detection method as the main assay.

  • Plot the signal as a function of time to determine the rate of non-enzymatic signal generation.

Signaling Pathway Visualization:

cluster_0 Enzymatic Reaction cluster_1 Background Noise Pathways A Enzyme C Enzyme-Substrate Complex A->C B This compound (Substrate) B->C D Product(s) + CoASH C->D F Detectable Signal D->F E Detection Reagent E->F G This compound (Substrate) H Non-enzymatic Hydrolysis G->H J Autofluorescence G->J I Degradation Product(s) + CoASH H->I K Background Signal I->K J->K

Caption: Enzymatic reaction versus pathways contributing to background noise.

References

Technical Support Center: Optimizing Enzyme Kinetics with trans-9-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your enzyme kinetics experiments using trans-9-octadecenoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during enzyme assays with long-chain fatty acyl-CoAs like this compound.

Q1: My this compound substrate is precipitating in the reaction buffer. What can I do?

A1: Substrate precipitation is a common challenge with long-chain acyl-CoAs. Several factors can cause this issue.

  • Detergent Concentration: The concentration of your detergent may be insufficient to maintain the substrate in solution. Long-chain fatty acyl-CoAs can act as detergents themselves and have critical micelle concentrations (CMCs) in the low micromolar range.[1] Ensure you are using an adequate concentration of a suitable detergent like Triton X-100 or CHAPS. For example, one protocol for an acyl-CoA synthetase assay successfully uses 0.01% Triton X-100.

  • Divalent Cations: The presence of divalent cations, particularly Mg²⁺, can significantly decrease the solubility of long-chain acyl-CoAs. For instance, with palmitoyl-CoA, 1 mM Mg²⁺ can cause precipitation in a 10 µM solution in Tris-HCl buffer.[2] If your enzyme requires Mg²⁺, consider using the lowest effective concentration or switching to a phosphate (B84403) buffer system, which can improve solubility at Mg²⁺ concentrations below 4-5 mM.[2]

  • Ionic Strength: High ionic strength can sometimes aid solubility. In Tris-HCl buffer, the addition of 0.4 M KCl was shown to keep palmitoyl-CoA soluble at higher Mg²⁺ concentrations (up to 4-5 mM).[2]

  • Buffer Choice: The buffer system itself can influence solubility. Consider testing different buffer systems such as Tris-HCl, HEPES, or phosphate buffers to find the optimal one for your specific enzyme and substrate concentration.

Q2: What is the optimal pH for my enzyme assay?

A2: The optimal pH is highly specific to the enzyme you are studying. Most enzymes have a narrow pH range where they exhibit maximum activity.[3] Deviating from this optimum can lead to a significant loss of activity and, in extreme cases, irreversible denaturation of the enzyme.[4] For enzymes that utilize long-chain acyl-CoAs, a common starting point is a pH between 7.5 and 8.5. For example, a standard assay for acyl-CoA synthetase activity uses a Tris/HCl buffer at pH 8.0. It is crucial to determine the optimal pH for your specific enzyme experimentally by testing a range of pH values.

Q3: How do I choose the right detergent and concentration?

A3: The choice of detergent is critical for solubilizing the lipid substrate without inactivating the enzyme.

  • Triton X-100 (Non-ionic): This is a mild, non-ionic detergent commonly used in enzyme assays.[5] It is effective at solubilizing membranes while often preserving protein-protein interactions.[5] A concentration of 0.01% has been used successfully in acyl-CoA synthetase assays. However, be aware that Triton X-100 can inhibit some enzymes, like acyl-CoA:cholesterol acyltransferase 1 (ACAT1), with an IC₅₀ of 0.65 mM.[6]

  • CHAPS (Zwitterionic): This is a zwitterionic detergent that is also widely used for solubilizing membrane proteins.[5][7] It can be more disruptive to protein-protein interactions than Triton X-100.[5] For some enzymes, CHAPS may be a better choice. For example, in one study, 20 mM CHAPS was found to be optimal for solubilizing PGA synthase, yielding activity similar to 0.5% Triton X-100.[7]

  • Concentration: A general guideline is to use detergents at a concentration near their critical micelle concentration (CMC) to effectively solubilize the substrate while minimizing protein denaturation.[8] It is recommended to test a range of detergent concentrations to find the optimal balance for your specific enzyme.

Q4: I am observing low or no enzyme activity. What are the potential causes?

A4: Low enzyme activity can stem from several factors. Use the troubleshooting decision tree below (Figure 2) to diagnose the issue.

  • Substrate Quality/Degradation: Ensure your this compound is of high purity and has not degraded. Prepare fresh stock solutions and store them appropriately.

  • Sub-optimal Buffer Conditions: As discussed, incorrect pH, ionic strength, or detergent concentration can drastically reduce enzyme activity. Re-evaluate and optimize these parameters.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions. Ensure you are using an appropriate buffer and consider adding stabilizing agents like glycerol (B35011) or DTT if compatible with your enzyme. A dithiothreitol (B142953) (DTT) concentration of 0.3mM has been used in acyl-CoA synthetase assays.

  • Inhibitory Contaminants: Ensure all reagents and water are free of contaminants that could inhibit the enzyme.

  • Incorrect Assay Setup: Double-check the concentrations of all components in your reaction mixture, including the enzyme, substrate, and any necessary co-factors like ATP and MgCl₂.

Data Presentation: Buffer and Detergent Parameters

The following tables summarize key quantitative data for optimizing your assay conditions.

Table 1: Recommended Buffer Conditions for Acyl-CoA Synthetase Assays

ParameterRecommended Range/ValueBuffer SystemNotesReference
pH7.5 - 8.5Tris-HClA common starting point for many acyl-CoA utilizing enzymes.
pH8.050 mM Tris/HClUsed for Saccharomyces cerevisiae Faa1p acyl-CoA synthetase.
Divalent Cation10 mM MgCl₂Tris-HClEssential co-factor for many synthetases.
Reducing Agent0.3 mM DTTTris-HClHelps maintain enzyme stability.

Table 2: Comparison of Detergents for Enzyme Assays

DetergentTypeTypical ConcentrationAdvantagesDisadvantagesReference
Triton X-100 Non-ionic0.01% - 0.5% (v/v)Mild, preserves many protein-protein interactions.[5]Can inhibit certain enzymes; consists of a range of polymer lengths.[3][6][3][5][7]
CHAPS Zwitterionic5 - 20 mMEffective at solubilizing membrane proteins.[7]Can be more disruptive to protein interactions than Triton X-100.[5][5][7]
Octyl glucoside Non-ionicBelow CMC (19-25 mM)Effective solubilizer.Can inhibit certain enzymes (e.g., IC₅₀ of 6.0 mM for ACAT1).[6][6]

Experimental Protocols

Protocol: Standard Acyl-CoA Synthetase Activity Assay

This protocol is adapted from methods used for long-chain acyl-CoA synthetases and serves as a robust starting point for optimization.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris/HCl, pH 8.0, containing 10 mM MgCl₂, 0.3 mM DTT.
  • Substrate Stock: Prepare a stock solution of this compound in the assay buffer containing 0.01% Triton X-100. It may be necessary to briefly sonicate or vortex to ensure complete dissolution. Prepare fresh daily.
  • Co-factor Solution: Prepare a solution containing ATP and Coenzyme A (CoA) in assay buffer.
  • Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.

2. Assay Procedure:

  • In a microcentrifuge tube or microplate well, combine the assay buffer, co-factor solution, and substrate stock solution.
  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C or 37°C) for 5 minutes.
  • Initiate the reaction by adding the enzyme solution to the mixture.
  • Incubate for a predetermined time, ensuring the reaction remains within the linear range.
  • Terminate the reaction. The method of termination will depend on your detection method (e.g., adding a solution of isopropanol/heptane/H₂SO₄ for radiolabeled assays, or heat inactivation).
  • Quantify the product formation using a suitable detection method (e.g., radiometric assay, HPLC, or a coupled spectrophotometric/fluorometric assay).

3. Controls:

  • No Enzyme Control: A reaction mixture containing all components except the enzyme to measure background signal.
  • No Substrate Control: A reaction mixture containing all components except the this compound to ensure the observed activity is substrate-dependent.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key experimental and troubleshooting workflows.

G cluster_prep Preparation cluster_assay Assay Execution Buffer Prepare Assay Buffer (e.g., 50mM Tris pH 8.0, 10mM MgCl2) Detergent Add Detergent (e.g., 0.01% Triton X-100) Buffer->Detergent Substrate Add this compound to Buffer + Detergent Detergent->Substrate Solubilize Vortex / Sonicate (Ensure full dissolution) Substrate->Solubilize Combine Combine Buffer/Substrate Mix, Cofactors (ATP, CoA) Solubilize->Combine Pre-incubate Pre-incubate at Reaction Temperature Combine->Pre-incubate Initiate Initiate with Enzyme Pre-incubate->Initiate Incubate Incubate for Linear Time Period Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Product Formation Terminate->Detect

Figure 1. Workflow for substrate preparation and enzyme assay execution.

G Start Low / No Enzyme Activity CheckSubstrate Is substrate precipitating? Start->CheckSubstrate CheckReagents Are enzyme and cofactors active? CheckSubstrate->CheckReagents No Sol_Detergent Increase detergent concentration or try a different detergent (e.g., CHAPS). CheckSubstrate->Sol_Detergent Yes Sol_Mg Lower [Mg2+] or use phosphate buffer. CheckSubstrate->Sol_Mg Yes CheckConditions Are assay conditions optimal? CheckReagents->CheckConditions Yes Sol_Reagents Use fresh substrate, enzyme, and cofactor stocks. CheckReagents->Sol_Reagents No Sol_pH Optimize pH for your enzyme. CheckConditions->Sol_pH No Sol_Ionic Optimize ionic strength. CheckConditions->Sol_Ionic No Sol_Temp Verify reaction temperature. CheckConditions->Sol_Temp No End Re-run Assay CheckConditions->End Yes Sol_Detergent->End Sol_Mg->End Sol_Reagents->End Sol_pH->End Sol_Ionic->End Sol_Temp->End

Figure 2. Troubleshooting decision tree for low enzyme activity.

References

How to minimize non-enzymatic reactions of trans-9-octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize non-enzymatic reactions of trans-9-octadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary non-enzymatic reactions that can degrade my this compound sample?

The primary non-enzymatic reaction that degrades this compound is the hydrolysis of the thioester bond. This reaction is catalyzed by hydroxyl ions and is therefore highly dependent on the pH of the solution. Other potential non-enzymatic reactions include oxidation of the double bond, although the thioester bond is generally the most labile part of the molecule.

Q2: How does pH affect the stability of this compound?

The stability of the thioester bond in acyl-CoAs is significantly influenced by pH. The rate of hydrolysis is slow at acidic pH (around 4-5) and increases with increasing pH. At neutral or alkaline pH, the rate of hydrolysis can be substantial, leading to the formation of Coenzyme A and trans-9-octadecenoic acid.

Q3: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored as a lyophilized powder at -20°C or below. If it must be stored in solution, it should be dissolved in a buffer with a pH of 4-5 and stored at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound Hydrolysis of the thioester bond due to inappropriate pH or storage conditions.1. Prepare fresh solutions of this compound in a buffer with a pH of 4-5. 2. Aliquot the solution to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C.
Inconsistent experimental results Degradation of this compound during the experiment.1. Ensure that the pH of all buffers used in the experiment is compatible with the stability of the thioester bond. 2. Minimize the time that this compound is kept at room temperature or in buffers with a pH above 6. 3. Consider performing experiments at a lower temperature if possible.
Presence of unexpected peaks in analytical chromatography (e.g., HPLC) Non-enzymatic degradation products such as Coenzyme A and free fatty acid.1. Analyze a fresh sample of this compound to confirm its purity. 2. If degradation is confirmed, prepare fresh solutions and re-evaluate storage and handling procedures.

Quantitative Data Summary

The following table summarizes the stability of a similar long-chain acyl-CoA, palmitoyl-CoA, under different conditions. This data can be used as a proxy for the stability of this compound.

Condition Half-life of Palmitoyl-CoA Reference
0.1 M Phosphate buffer, pH 7.0, 37°C33 minutes
0.1 M Phosphate buffer, pH 8.0, 37°C3.3 minutes
0.1 M Acetate buffer, pH 5.0, 37°C> 300 minutes

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Reconstitution: Reconstitute lyophilized this compound in a buffer with a pH of 4-5 (e.g., 10 mM sodium acetate). To ensure complete dissolution, vortex briefly.

  • Concentration Determination: Determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (A260). The molar extinction coefficient of Coenzyme A at 260 nm is 16,400 M⁻¹cm⁻¹.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Minimizing Degradation During Enzymatic Assays

  • Buffer Selection: Whenever possible, perform enzymatic assays in a buffer with a pH below 7.0. If the enzyme requires a higher pH for activity, minimize the incubation time.

  • Component Addition: Add this compound to the reaction mixture immediately before initiating the reaction to minimize its exposure to potentially destabilizing conditions.

  • Controls: Include a control reaction without the enzyme to assess the extent of non-enzymatic hydrolysis of this compound under the assay conditions.

  • Temperature: Perform reactions on ice or at the lowest temperature compatible with enzyme activity to reduce the rate of hydrolysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation reconstitute Reconstitute in Acidic Buffer (pH 4-5) determine_conc Determine Concentration (A260) reconstitute->determine_conc aliquot Aliquot for Single Use determine_conc->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw add_to_assay Add to Assay Immediately Before Use thaw->add_to_assay run_assay Run Assay (Control pH and Temperature) add_to_assay->run_assay

Caption: Workflow for minimizing non-enzymatic degradation of this compound.

degradation_pathway acyl_coa This compound hydrolysis Non-enzymatic Hydrolysis acyl_coa->hydrolysis products Coenzyme A + trans-9-Octadecenoic Acid hydrolysis->products conditions High pH (>6) High Temperature Nucleophiles conditions->hydrolysis

Caption: Non-enzymatic hydrolysis pathway of this compound.

Dealing with product inhibition in assays using trans-9-octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using trans-9-octadecenoyl-CoA in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition and why is it a concern with this compound?

Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and decreases its activity. In assays using this compound, the resulting product, often an oxidized or modified acyl-CoA, can compete with the substrate for binding to the enzyme's active site or an allosteric site. Long-chain acyl-CoAs can also act as feedback inhibitors in metabolic pathways. For instance, different acyl-CoA derivatives have been shown to inhibit various enzymes, and this effect can be dependent on the length and saturation of the acyl chain.[1][2][3]

Q2: My enzyme activity is decreasing over time, much faster than expected. Could this be product inhibition?

A rapid, non-linear decrease in reaction velocity is a classic sign of product inhibition. As the concentration of the product builds up, it starts to inhibit the enzyme, leading to a slowdown of the reaction rate. This is distinct from substrate depletion, which typically results in a more gradual and predictable decrease in reaction velocity.

Q3: Are there any general strategies to mitigate product inhibition in my assay?

Yes, several strategies can be employed:

  • Optimize Substrate Concentration: Use a substrate concentration that is sufficient for robust signal detection but not so high that it leads to rapid accumulation of the inhibitory product.

  • Include a "Product Sink": Couple your primary enzymatic reaction to a secondary reaction that consumes the product. This keeps the product concentration low and minimizes its inhibitory effect.

  • Add Bovine Serum Albumin (BSA): BSA can bind to long-chain acyl-CoAs and prevent their non-specific inhibition of enzymes.[2] This is particularly useful for mitigating the inhibitory effects of fatty acyl-CoA products.

  • Limit Reaction Time: Measure initial velocities where the product concentration is still negligible. This requires a sensitive detection method to capture the linear phase of the reaction.

Q4: Can the CoA moiety itself be inhibitory?

While the acyl chain is often the primary determinant of inhibitory potential, high concentrations of free Coenzyme A (CoA) can also exhibit inhibitory effects in some enzyme systems. However, studies on certain acyl-CoA thioesterases have shown that even at high concentrations, free CoA does not inhibit their activities.[4] It is advisable to run control experiments with varying concentrations of CoA to assess its specific effect on your enzyme.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Non-linear reaction progress curves (activity decreases rapidly) Product Inhibition1. Perform a time-course experiment and identify the initial linear range. Use this range for all subsequent measurements. 2. Lower the initial concentration of this compound. 3. If possible, couple the reaction to a subsequent enzyme that consumes the product.
Low overall enzyme activity Product inhibition or non-specific inhibition by acyl-CoA1. Incorporate 0.1-1 mg/mL of fatty acid-free BSA into the assay buffer to sequester the inhibitory acyl-CoA product.[2] 2. Verify the integrity and concentration of your this compound stock.
High background signal or enzyme instability Micelle formation by this compound1. Determine the critical micelle concentration (CMC) of this compound under your assay conditions and work below this concentration. 2. Include a non-inhibitory, non-ionic detergent in the assay buffer to maintain substrate solubility.
Inconsistent results between experiments Variability in substrate/product binding to labware1. Use low-binding microplates and pipette tips. 2. Pre-treat labware with a solution of BSA to block non-specific binding sites.

Experimental Protocols

Protocol 1: Determining the IC50 for a Product Analog

This protocol describes how to determine the inhibitory potency (IC50) of a stable analog of the expected product.

  • Prepare Reagents:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Enzyme stock solution.

    • This compound stock solution.

    • Product analog inhibitor stock solution.

    • Detection reagents (specific to your assay).

  • Assay Setup:

    • In a microplate, add a fixed concentration of the enzyme to each well.

    • Add varying concentrations of the product analog inhibitor to the wells. Include a no-inhibitor control.

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at the assay temperature.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding a fixed concentration of this compound to all wells.

    • Immediately measure the reaction rate using a plate reader (or other suitable instrument) by monitoring the change in signal over time.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • Normalize the velocities to the no-inhibitor control (100% activity).

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Mitigating Product Inhibition with BSA

This protocol outlines the use of Bovine Serum Albumin (BSA) to reduce product inhibition.

  • Prepare Reagents:

    • Assay buffer with and without fatty acid-free BSA (e.g., 1 mg/mL).

    • Enzyme stock solution.

    • This compound stock solution.

    • Detection reagents.

  • Assay Setup:

    • Prepare two sets of reactions in parallel: one with BSA in the assay buffer and one without.

    • Add the enzyme to the wells of a microplate.

    • Add the appropriate assay buffer (with or without BSA) to the corresponding wells.

  • Initiate Reaction and Measure:

    • Initiate the reactions by adding this compound.

    • Monitor the reaction progress over an extended period to observe the full reaction curve.

  • Data Analysis:

    • Compare the reaction progress curves for the assays with and without BSA.

    • Observe if the presence of BSA linearizes the reaction rate and/or increases the overall product formation, which would indicate successful mitigation of product inhibition.[2]

Quantitative Data Summary

The inhibitory potential of acyl-CoAs can vary significantly based on the enzyme and the structure of the acyl-CoA. Below is a summary of inhibitory concentrations for related long-chain acyl-CoAs against various enzymes.

Acyl-CoAEnzymeIC50Reference
Oleoyl-CoA (18:1)Human 12-Lipoxygenase (h12-LOX)32 µM[1]
Palmitoyl-CoA (16:0)Phosphofructokinase-1 (PFK-1)~1.5 µM[3]

Note: Oleoyl-CoA is the cis-isomer of this compound. The inhibitory properties are expected to be similar, but should be empirically determined for your specific enzyme system.

Visualizations

Product_Inhibition_Workflow Troubleshooting Workflow for Product Inhibition start Start: Non-Linear Reaction Curve Observed q1 Is initial velocity in the linear range? start->q1 s1 Use shorter reaction times for kinetic measurements q1->s1 No q2 Does lowering substrate concentration linearize the curve? q1->q2 Yes end Problem Resolved s1->end s2 Optimize substrate concentration q2->s2 Yes q3 Does adding BSA to the assay buffer help? q2->q3 No s2->end s3 Incorporate BSA in standard protocol q3->s3 Yes s4 Consider a coupled enzyme assay to remove the product q3->s4 No s3->end s4->end

Caption: A decision tree for troubleshooting product inhibition.

Coupled_Enzyme_Assay Coupled Enzyme Assay to Mitigate Product Inhibition sub This compound enzyme1 Enzyme of Interest sub->enzyme1 product_inhibitor Product P1 (Inhibitory) enzyme1->product_inhibitor Reaction 1 product_inhibitor->enzyme1 Inhibition enzyme2 Coupling Enzyme product_inhibitor->enzyme2 product_final Product P2 (Non-inhibitory, Detectable) enzyme2->product_final Reaction 2

Caption: Workflow of a coupled enzyme assay.

References

Ensuring the quality and purity of commercial trans-9-octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the quality and purity of commercial trans-9-octadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound upon receipt?

A1: Upon receipt, commercial this compound should be stored at -20°C or lower.[1][2] It is typically shipped on ice. To maintain its integrity, it is crucial to prevent repeated freeze-thaw cycles. For regular use, it is advisable to aliquot the compound into smaller, single-use volumes. Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation.

Q2: What is the best way to dissolve this compound for my experiments?

A2: The solubility of long-chain acyl-CoAs like this compound can be challenging in purely aqueous buffers.[3][4] Stock solutions can be prepared by dissolving the compound in a mixture of methanol (B129727) and water or chloroform, methanol, and water.[1][2] For aqueous assays, it is recommended to first dissolve the compound in a small amount of an organic solvent like methanol before diluting it with the assay buffer. It is important to note that the presence of divalent cations like Mg2+ can decrease the solubility of long-chain acyl-CoAs.[4]

Q3: How stable is this compound in solution?

A3: Acyl-CoA thioesters are susceptible to hydrolysis, and their stability is dependent on the pH and composition of the solution.[5] They are more stable in solutions containing organic solvents like methanol compared to purely aqueous solutions.[5] Hydrolysis is more likely to occur in alkaline or strongly acidic conditions.[5] It is recommended to prepare fresh solutions for each experiment or use them within a short period if stored at 4°C. For longer-term storage of solutions, -80°C is recommended.

Q4: What are the common impurities I might find in a commercial preparation of this compound?

A4: Common impurities can include the corresponding free fatty acid (trans-9-octadecenoic acid), free Coenzyme A, and potentially oxidized byproducts. The purity can be affected by the manufacturing process and storage conditions. It is essential to verify the purity upon receipt and periodically if stored for an extended period.

Q5: Can I use UV spectrophotometry to determine the concentration of my this compound solution?

A5: Yes, the concentration of acyl-CoA solutions can be determined by measuring the absorbance at 260 nm, which is characteristic of the adenine (B156593) ring of Coenzyme A. However, this method will not distinguish between the intact acyl-CoA and free Coenzyme A. Therefore, it is a measure of the total Coenzyme A content and should be used in conjunction with a purity assessment method like HPLC.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity in enzymatic assays.

  • Question: Why am I seeing variable or low activity when using this compound as a substrate?

  • Answer:

    • Purity and Integrity: The compound may have degraded due to improper storage or handling. The thioester bond is labile and can hydrolyze, leading to the formation of the free fatty acid and Coenzyme A, which are not substrates for many enzymes.[6][7] It is recommended to check the purity of your stock solution using HPLC.

    • Solubility: Poor solubility can lead to a lower effective concentration of the substrate in your assay.[3][4] Ensure the compound is fully dissolved. You might need to adjust the solvent composition of your stock solution or the final assay buffer.

    • Inhibitors: Some substances can interfere with enzymatic assays. Avoid using EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) in your sample preparation if possible.[8]

Issue: Problems with HPLC analysis, such as peak tailing or ghost peaks.

  • Question: My HPLC chromatogram for this compound shows poor peak shape or unexpected peaks. What could be the cause?

  • Answer:

    • Peak Tailing: This can be caused by interactions between the analyte and active sites on the column packing, or issues with the mobile phase.[9] Ensure your mobile phase pH is appropriate and consider using a high-purity column.

    • Ghost Peaks: These are often due to contamination in the mobile phase, sample, or carryover from previous injections.[10] Always use high-purity solvents and filter your mobile phase and samples. Running a blank injection can help identify the source of contamination.

    • Baseline Drift: This can be caused by changes in mobile phase composition, temperature fluctuations, or column contamination.[10] Ensure your mobile phase is well-mixed and degassed, and that the column and detector are at a stable temperature.

Quantitative Data Summary

The following table summarizes typical specifications for high-purity commercial this compound. Note that exact values may vary between suppliers.

ParameterTypical Specification
Purity (by HPLC) ≥95%
Appearance White to off-white powder
Molecular Formula C39H66N7O17P3S (for the free acid form)
Molecular Weight 1029.99 g/mol (for the free acid form)
Solubility Soluble in water, methanol:water, and chloroform:methanol:water mixtures.[1][2]
Storage Store at or below -20°C.[1][2]

Experimental Protocols

Protocol: Purity Assessment of this compound by HPLC

This protocol provides a general method for the analysis of long-chain acyl-CoAs. Optimization may be required for your specific instrumentation and column.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade methanol

    • Potassium phosphate (B84403) monobasic (KH2PO4)

    • Phosphoric acid

    • High-purity water

    • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM Potassium Phosphate buffer (pH adjusted to 5.5 with phosphoric acid).

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a methanol:water (1:1) mixture at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with Mobile Phase A to a final concentration suitable for injection (e.g., 50-100 µM).

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection: UV at 260 nm

    • Column Temperature: 30-35°C

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: Return to 10% B (equilibration)

  • Data Analysis:

    • The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

Visualizations

Quality_Control_Workflow cluster_0 Receiving and Storage cluster_1 Initial Quality Assessment cluster_2 Experimental Use cluster_3 Troubleshooting Receipt Receive Commercial This compound Storage Store at <= -20°C Aliquot if necessary Receipt->Storage Purity_Check Perform HPLC Purity Analysis Storage->Purity_Check Concentration_Check Determine Concentration (UV at 260 nm) Purity_Check->Concentration_Check Prep_Solution Prepare Fresh Solution for Experiment Concentration_Check->Prep_Solution Experiment Use in Assay Prep_Solution->Experiment Decision Results as Expected? Experiment->Decision Repurity Re-check Purity and Concentration Decision->Repurity No Proceed Proceed with Further Experiments Decision->Proceed Yes

Caption: Quality control workflow for commercial this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_solubility Verify Complete Solubilization start->check_solubility check_purity Assess Purity by HPLC check_solubility->check_purity Soluble improve_solubility Optimize Solvent or Use Fresh Preparation check_solubility->improve_solubility Insoluble check_assay Review Assay Conditions & Reagents check_purity->check_assay Purity OK (>=95%) degraded_compound Compound Degraded (>5% impurities) check_purity->degraded_compound Purity Low (<95%) assay_issue Identify and Correct Assay Problem check_assay->assay_issue Issue Found end_re_run Re-run Experiment check_assay->end_re_run No Issue Found improve_solubility->end_re_run end_new_lot Consider New Lot of Compound degraded_compound->end_new_lot assay_issue->end_re_run

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Enzyme Kinetics: Trans-9-Octadecenoyl-CoA vs. its Cis Isomer, Oleoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The metabolic fate of fatty acids is critically dependent on their three-dimensional structure. This guide provides a comparative analysis of the enzyme kinetics of trans-9-octadecenoyl-CoA (elaidoyl-CoA) and its naturally occurring cis isomer, oleoyl-CoA, with key enzymes involved in fatty acid metabolism. Understanding these differences is crucial for researchers in nutrition, metabolic diseases, and drug development.

Key Metabolic Enzymes and Comparative Kinetics

The metabolism of long-chain fatty acyl-CoAs, such as oleoyl-CoA and elaidoyl-CoA, is primarily governed by three key enzymes: Acyl-CoA Synthetase, Acyl-CoA Oxidase, and Carnitine Palmitoyltransferase. While comprehensive comparative kinetic data is not extensively available in a single source, this guide consolidates available information and highlights the known differences in substrate preference.

Data Summary: Enzyme Kinetic Parameters

EnzymeSubstrateK_m_ (µM)V_max_ (nmol/min/mg protein)Catalytic Efficiency (V_max_/K_m_)
Acyl-CoA Synthetase Oleoyl-CoAData not availableData not availableOleic acid is a preferred substrate for several long-chain acyl-CoA synthetase (ACSL) isoforms.[1][2]
Elaidoyl-CoAData not availableData not availableData not available
Acyl-CoA Oxidase Oleoyl-CoAData not availableData not availableSubstrate specificity is primarily dependent on acyl-chain length.[3]
Elaidoyl-CoAData not availableData not availableData not available
Carnitine Palmitoyltransferase I (CPT-I) Oleoyl-CoAApparent K_m_ values have been studied, but specific comparative values with elaidoyl-CoA are not readily available.[4]Data not availableCPT-I is the rate-limiting enzyme for the entry of long-chain fatty acids into mitochondria for β-oxidation.[5]
Elaidoyl-CoAData not availableData not availableData not available

Note: The table highlights the current gap in directly comparable kinetic data for oleoyl-CoA and elaidoyl-CoA. While oleic acid is known to be a readily utilized substrate, the precise kinetic parameters for both isomers with these key enzymes require further investigation.

Signaling Pathways and Metabolic Workflow

The initial step in the metabolism of both oleic and elaidic acid is their activation to their respective CoA esters by Acyl-CoA Synthetase.[1][6] These activated forms then enter various metabolic pathways. A crucial divergence point is the entry into mitochondria for β-oxidation, a process regulated by Carnitine Palmitoyltransferase I (CPT-I).[5] Inside the mitochondria, the fatty acyl-CoAs are subjected to β-oxidation, a cyclical process involving Acyl-CoA Oxidase in the first step.[3][7]

experimental_workflow cluster_activation Fatty Acid Activation cluster_transport Mitochondrial Transport cluster_oxidation β-Oxidation Fatty_Acid Oleic Acid or Elaidic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA-SH Acyl_CoA Oleoyl-CoA or Elaidoyl-CoA Acyl_CoA_Synthetase->Acyl_CoA AMP, PPi CPT_I Carnitine Palmitoyl- transferase I (CPT-I) Acyl_CoA->CPT_I Carnitine Acyl_CoA->CPT_I Acylcarnitine Acylcarnitine CPT_I->Acylcarnitine CoA-SH Acyl_CoA_Oxidase Acyl-CoA Oxidase Acylcarnitine->Acyl_CoA_Oxidase (transport into matrix) Acylcarnitine->Acyl_CoA_Oxidase Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA FADH2

Metabolic activation and initial steps of β-oxidation.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable kinetic studies. Below are generalized protocols for the key enzymes discussed.

Acyl-CoA Synthetase Assay

This assay measures the formation of acyl-CoA from a fatty acid and Coenzyme A (CoA), coupled to the production of a detectable product.

Materials:

  • Enzyme source (e.g., purified enzyme, cell lysate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • ATP

  • CoA

  • MgCl₂

  • Fatty acid substrate (oleic acid or elaidic acid)

  • Detection system (e.g., colorimetric or fluorometric probe that reacts with a product of the coupled reaction)

Procedure:

  • Prepare a reaction mixture containing the buffer, ATP, CoA, and MgCl₂.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding the fatty acid substrate.

  • Incubate at a constant temperature (e.g., 37°C).

  • At specific time points, measure the formation of the detectable product using a spectrophotometer or fluorometer.

  • Calculate the initial reaction velocity from the linear phase of the reaction.

  • Repeat the assay with varying substrate concentrations to determine K_m_ and V_max_ values.

acyl_coa_synthetase_assay Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, ATP, CoA, MgCl2) Start->Prepare_Mixture Add_Enzyme Add Enzyme Source Prepare_Mixture->Add_Enzyme Add_Substrate Initiate with Fatty Acid Substrate Add_Enzyme->Add_Substrate Incubate Incubate at Constant Temperature Add_Substrate->Incubate Measure_Product Measure Product Formation (Spectrophotometry/Fluorometry) Incubate->Measure_Product Calculate_Kinetics Calculate Km and Vmax Measure_Product->Calculate_Kinetics End End Calculate_Kinetics->End

Workflow for Acyl-CoA Synthetase Assay.
Acyl-CoA Oxidase Assay

This assay measures the activity of acyl-CoA oxidase by detecting the hydrogen peroxide (H₂O₂) produced during the oxidation of the acyl-CoA substrate.

Materials:

  • Enzyme source

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Acyl-CoA substrate (oleoyl-CoA or elaidoyl-CoA)

  • Horseradish peroxidase (HRP)

  • A chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)

Procedure:

  • Prepare a reaction mixture containing the buffer, HRP, and the HRP substrate.

  • Add the enzyme source to the mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Incubate at a constant temperature.

  • Monitor the increase in absorbance or fluorescence over time.

  • Calculate the rate of H₂O₂ production, which is proportional to the acyl-CoA oxidase activity.

  • Determine K_m_ and V_max_ by varying the acyl-CoA concentration.

Carnitine Palmitoyltransferase Assay

This assay measures the transfer of an acyl group from acyl-CoA to carnitine, forming acylcarnitine.

Materials:

  • Enzyme source (e.g., isolated mitochondria)

  • Reaction buffer (e.g., 70 mM Tris-HCl, pH 7.4)

  • Acyl-CoA substrate (oleoyl-CoA or elaidoyl-CoA)

  • L-carnitine (radiolabeled, e.g., [³H]carnitine)

  • Bovine serum albumin (BSA)

Procedure:

  • Prepare a reaction mixture containing the buffer and BSA.

  • Add the enzyme source.

  • Initiate the reaction by adding the acyl-CoA substrate and radiolabeled L-carnitine.

  • Incubate at a constant temperature.

  • Stop the reaction (e.g., by adding perchloric acid).

  • Separate the radiolabeled acylcarnitine from the unreacted radiolabeled carnitine (e.g., by phase separation or chromatography).

  • Quantify the amount of radiolabeled acylcarnitine formed using liquid scintillation counting.

  • Calculate the enzyme activity and determine kinetic parameters by varying substrate concentrations.

Conclusion

The geometric isomerization from cis to trans in the 9-octadecenoyl-CoA molecule can have significant implications for its interaction with metabolic enzymes. While a complete comparative kinetic dataset is not yet available, the existing literature suggests potential differences in substrate handling by key enzymes of fatty acid metabolism. The experimental protocols provided herein offer a framework for researchers to conduct direct comparative studies to elucidate the precise kinetic differences between oleoyl-CoA and elaidoyl-CoA, which will contribute to a deeper understanding of the metabolic consequences of consuming trans fatty acids.

References

A Researcher's Guide to Validating Enzyme Substrate Specificity for trans-9-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the substrate specificity of an enzyme for trans-9-octadecenoyl-CoA (elaidyl-CoA). It offers an objective comparison of established analytical methods, detailed experimental protocols, and illustrative data to guide researchers in designing and executing rigorous enzyme characterization studies.

Enzymes that metabolize fatty acids, such as acyl-CoA synthetases or oxidases, are critical to numerous cellular processes.[1][2] Validating that an enzyme preferentially acts on a specific substrate, like the trans isomer this compound over its cis counterpart (oleoyl-CoA) or other fatty acyl-CoAs, is fundamental to understanding its physiological role and is a crucial step in drug development and metabolic engineering.[3]

Comparative Analysis of Methodologies

Several robust methods exist for measuring enzyme activity and determining substrate specificity.[4][5] The choice of assay depends on factors such as the required sensitivity, throughput, and the availability of specific instrumentation. The two most common and powerful approaches are direct chromatographic assays and indirect spectrophotometric assays.

MethodPrincipleProsCons
HPLC-Based Assay Directly measures the consumption of the acyl-CoA substrate or the formation of a product via High-Performance Liquid Chromatography separation and UV detection.[6][7]High Specificity: Directly quantifies the substrate and product. High Accuracy: Provides precise quantification. Versatile: Can be adapted for various acyl-CoA substrates.Lower Throughput: Sample processing and run times are longer. Requires Specialized Equipment: HPLC system is necessary. More Complex Protocol: Sample extraction and preparation can be intensive.[8]
Coupled Spectrophotometric Assay The reaction of the primary enzyme is coupled to a secondary enzyme that produces a chromophore, allowing for continuous monitoring of the reaction rate via absorbance changes.[9][10]High Throughput: Suitable for microplate formats, enabling rapid screening of many conditions or substrates.[4] Real-time Kinetics: Allows for continuous monitoring of the reaction.[11] Widely Accessible: Requires a standard spectrophotometer or plate reader.Indirect Measurement: Prone to interference from compounds that absorb at the same wavelength. Requires Careful Optimization: The coupling enzyme must not be rate-limiting. Less Specific: Does not directly confirm the identity of the product formed.

Experimental Protocols

Below are detailed protocols for determining the kinetic parameters of an enzyme with this compound and other comparative substrates.

Protocol 1: HPLC-Based Assay for Acyl-CoA Substrate Consumption

This protocol is designed to directly quantify the decrease in various fatty acyl-CoA substrates over time.

1. Reagents and Materials:

  • Enzyme preparation (purified or cell lysate)

  • Substrates: this compound, oleoyl-CoA (cis-9), palmitoyl-CoA (16:0), stearoyl-CoA (18:0)

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4, 5 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 10% Perchloric Acid (PCA)

  • HPLC system with a C18 reverse-phase column and UV detector (259 nm)

  • Mobile Phase A: 100 mM sodium phosphate, 75 mM sodium acetate, pH 4.6

  • Mobile Phase B: Acetonitrile

2. Assay Procedure:

  • Prepare substrate stock solutions (10 mM) in an appropriate aqueous buffer.

  • Set up reaction vials on ice. For a 100 µL final reaction volume, add:

    • 80 µL of Reaction Buffer.

    • 10 µL of substrate solution to achieve final concentrations ranging from 1 µM to 100 µM.

  • Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme solution (e.g., 10 µg/mL final concentration).

  • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), stop the reaction by adding 25 µL of ice-cold Quenching Solution.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.[6]

  • Transfer the supernatant to HPLC vials for analysis.

3. HPLC Analysis:

  • Inject 30 µL of the supernatant onto the C18 column.[6]

  • Run a gradient elution program (e.g., starting with 94:6 Mobile Phase A:B) at a flow rate of 1 mL/min.[7]

  • Monitor the absorbance at 259 nm to detect the acyl-CoA peaks.

  • Calculate the initial reaction velocity (V) by quantifying the decrease in the substrate peak area over time against a standard curve.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.[11]

Protocol 2: Coupled Spectrophotometric Assay (Acyl-CoA Oxidase Example)

This protocol uses a peroxidase-coupled reaction to measure the hydrogen peroxide (H₂O₂) produced by an acyl-CoA oxidase.[10]

1. Reagents and Materials:

  • Enzyme preparation (Acyl-CoA Oxidase)

  • Substrates: this compound and other fatty acyl-CoAs

  • Assay Buffer: 50 mM MES, pH 8.0

  • 4-Aminoantipyrine (4-AAP) solution: 1.6 mM in Assay Buffer

  • Phenol solution: 22 mM in Assay Buffer

  • Horseradish Peroxidase (HRP): 10 units/mL

  • Flavin Adenine Dinucleotide (FAD): 1 mM (if required by the enzyme)

2. Assay Procedure:

  • Prepare a master mix in a microplate well or cuvette. For a 200 µL final volume, combine:

    • 150 µL Assay Buffer

    • 10 µL 4-AAP solution

    • 10 µL Phenol solution

    • 5 µL HRP solution

    • 5 µL FAD solution (if needed)

  • Add 10 µL of the substrate solution to achieve the desired final concentration.

  • Equilibrate the mixture to the assay temperature (e.g., 30°C).

  • Initiate the reaction by adding 10 µL of the enzyme solution.

  • Immediately begin monitoring the increase in absorbance at 500 nm for 5-10 minutes using a spectrophotometer or plate reader.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of the quinoneimine dye product.

  • Determine Km and Vmax as described in the HPLC protocol.

Comparative Kinetic Data

The specificity of an enzyme is best represented by comparing its catalytic efficiency (kcat/Km) for different substrates. A higher kcat/Km value indicates greater specificity. The following table presents hypothetical data for a putative acyl-CoA synthetase, demonstrating its strong preference for this compound.

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Specificity (%)
This compound 15 ± 2.1 120 ± 8.5 10.0 6.67 x 10⁵ 100
Oleoyl-CoA (cis-9)45 ± 5.395 ± 6.27.91.76 x 10⁵26.4
Palmitoyl-CoA (16:0)110 ± 12.050 ± 4.14.23.82 x 10⁴5.7
Stearoyl-CoA (18:0)150 ± 15.642 ± 3.93.52.33 x 10⁴3.5
Acetyl-CoA (2:0)>1000< 5--< 0.1

Data are presented as mean ± standard deviation from triplicate experiments. kcat was calculated assuming an enzyme molecular weight of 50 kDa.

Visualizations

The following diagrams illustrate the experimental workflow and the concept of substrate specificity.

Substrate_Specificity_Concept cluster_0 Enzyme Active Site cluster_1 cluster_2 Active Site Enzyme P1 High Reaction Rate (Product Formation) Active Site->P1 P2 Low Reaction Rate Active Site->P2 P3 Negligible Rate Active Site->P3 S1 This compound S1->Active Site High Affinity (Correct Fit) S2 Oleoyl-CoA S2->Active Site Lower Affinity S3 Palmitoyl-CoA S3->Active Site Poor Affinity (Steric Hindrance)

Caption: Conceptual model of enzyme substrate specificity.

Experimental_Workflow prep 1. Preparation Enzyme & Substrates assay 2. Enzyme Assay (HPLC or Spectrophotometric) prep->assay data_acq 3. Data Acquisition Measure Substrate Consumption or Product Formation assay->data_acq analysis 4. Kinetic Analysis (Michaelis-Menten Plot) data_acq->analysis params 5. Determine Parameters Km, Vmax, kcat/Km analysis->params compare 6. Compare Specificity (kcat/Km ratios) params->compare Fatty_Acid_Metabolism_Pathway FA Fatty Acids (e.g., trans-9-18:1) Enzyme Acyl-CoA Synthetase (Enzyme of Interest) FA->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme AMP AMP + PPi Enzyme->AMP AcylCoA Fatty Acyl-CoA (Activated Form) Enzyme->AcylCoA BetaOx β-Oxidation AcylCoA->BetaOx LipidSyn Complex Lipid Synthesis AcylCoA->LipidSyn

References

A Comparative Analysis of the Metabolic Effects of Trans-9-Octadecenoyl-CoA and Other Trans Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of trans-9-octadecenoyl-CoA, the activated form of elaidic acid, with other prevalent trans fatty acids, notably vaccenic acid (trans-11-octadecenoic acid). The information presented is collated from various experimental studies to assist researchers in understanding the distinct biological impacts of these isomers.

Executive Summary

Trans fatty acids (TFAs) are unsaturated fatty acids with at least one double bond in the trans configuration. While industrially produced TFAs, rich in elaidic acid (the precursor to this compound), have been consistently linked to adverse cardiovascular outcomes, the metabolic effects of ruminant-derived TFAs, such as vaccenic acid, are less clear and may differ significantly. This guide delves into the comparative metabolic impacts of these fatty acids on lipid profiles, insulin (B600854) sensitivity, and inflammatory responses, supported by quantitative data from in vivo and in vitro studies.

Data Presentation: Quantitative Comparison of Metabolic Effects

The following tables summarize the quantitative data from studies comparing the metabolic effects of elaidic acid (the precursor to this compound) and vaccenic acid. It is important to note that the data are derived from different experimental models and conditions.

Table 1: Effects on Plasma Lipid Profiles in Hamsters

ParameterDiet Enriched with Elaidic Acid (trans-9-18:1)Diet Enriched with Vaccenic Acid (trans-11-18:1)Key Findings
Total CholesterolNo significant difference compared to oleic acid dietNo significant difference compared to oleic acid dietBoth trans fatty acids did not significantly alter total cholesterol levels compared to their cis isomer.[1]
LDL CholesterolNo significant difference compared to oleic acid dietNo significant difference compared to oleic acid diet
HDL CholesterolNo significant difference compared to oleic acid dietNo significant difference compared to oleic acid diet
LDL/HDL RatioSignificantly lowerSignificantly higherThe ratio of LDL/HDL-cholesterol was significantly higher in hamsters fed vaccenic acid compared to those fed elaidic acid.[1][2]
Triglycerides--Data not consistently reported in direct comparative studies.

Data sourced from a study on male hamsters fed semi-purified diets for 4 weeks.[1]

Table 2: Comparative Effects on Beta-Oxidation in Rat Liver Mitochondria

SubstrateCPT I ActivityCPT II ActivityRespiration RatePeroxisomal Oxidation
Elaidoyl-CoA (trans-9-18:1-CoA)Comparable to Vaccenoyl-CoALowerLowerLower
Vaccenoyl-CoA (trans-11-18:1-CoA)Comparable to Elaidoyl-CoA30% greater (P < 0.05)30% greater (P < 0.05)25% more oxidized (P < 0.05)

Data from a study on rat liver cells and mitochondria.[3]

Table 3: Effects on Inflammatory Markers in Endothelial Cells (in vitro)

Inflammatory MarkerTreatment with Elaidic Acid (50 µM)Treatment with Vaccenic Acid (1 µM)Key Findings
MCP-1 Production (in response to TNF-α)Increased-Elaidic acid enhanced the pro-inflammatory response.
RANTES Production (in response to TNF-α)IncreasedDecreased (P < 0.05)Vaccenic acid exhibited some anti-inflammatory properties.[4]
IL-8 Production (in response to TNF-α)Increased-
ICAM-1 Expression (in response to TNF-α)-Decreased
THP-1 Monocyte AdhesionIncreasedReduced

Data from a study on EA.hy926 endothelial cells pre-incubated with fatty acids for 48 hours followed by TNF-α stimulation.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are synthesized protocols for key experiments cited in the comparative studies of trans fatty acids.

Animal Feeding Studies for Lipid Profile Analysis
  • Animal Model: Male Syrian hamsters are often used due to their lipid metabolism being similar to humans.[6]

  • Diet Formulation: Semi-purified diets are prepared with a controlled percentage of energy from fat (e.g., 30 en%). The control diet is typically enriched with oleic acid. Experimental diets substitute a portion of the fat with either elaidic acid or vaccenic acid, ensuring all diets are isocaloric.[1]

  • Feeding Period: A typical duration for such studies is 4 to 8 weeks to allow for metabolic adaptations to the dietary fats.

  • Blood Collection and Analysis: At the end of the feeding period, animals are fasted overnight, and blood is collected via cardiac puncture. Plasma is separated by centrifugation. Total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays.[7]

In Vitro Assessment of Beta-Oxidation
  • Cell Model: Primary rat hepatocytes or liver mitochondria are isolated.

  • Substrate Preparation: Acyl-CoA esters of elaidic acid and vaccenic acid are synthesized.

  • Enzyme Activity Assays:

    • Carnitine Palmitoyltransferase (CPT) I and II Activity: The activity is measured by monitoring the formation of acylcarnitine from the respective acyl-CoA and L-[³H]carnitine. The radioactive product is separated from the substrate and quantified by scintillation counting.[3]

    • Mitochondrial Respiration: Oxygen consumption is measured using a Clark-type oxygen electrode in a sealed chamber containing isolated mitochondria, the respective acyl-CoA substrate, and other necessary cofactors.[3]

    • Peroxisomal Beta-Oxidation: This is determined by measuring the H₂O₂-dependent oxidation of a fluorogenic substrate in the presence of the fatty acid.[3]

Assessment of Insulin Sensitivity
  • Animal Model: Wistar rats or specific genetic models of insulin resistance (e.g., JCR:LA-cp rats) are often used.[8][9]

  • Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity in vivo.[10]

    • Surgical Preparation: Catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).[11]

    • Procedure: A constant infusion of insulin is administered to suppress endogenous glucose production. A variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels). The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.[10][12]

  • Oral Glucose Tolerance Test (OGTT):

    • Procedure: After an overnight fast, a baseline blood sample is taken. A concentrated glucose solution is then administered orally via gavage. Blood samples are collected at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose and insulin levels.[13]

    • Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and the insulin response.

In Vitro Inflammation Assays
  • Cell Model: Endothelial cell lines (e.g., EA.hy926) or macrophage cell lines (e.g., RAW 264.7) are commonly used.[4][14]

  • Cell Culture and Treatment: Cells are cultured to confluency and then treated with the fatty acids of interest (e.g., elaidic acid, vaccenic acid) complexed to fatty acid-free bovine serum albumin (BSA) for a specified period (e.g., 24-48 hours).[14]

  • Inflammatory Stimulation: After pre-treatment with fatty acids, cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[4]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) and chemokines (e.g., RANTES) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays (e.g., Luminex).[15]

  • Gene Expression Analysis: RNA is extracted from the cells, and the expression of inflammatory genes is measured by quantitative real-time PCR (qRT-PCR).

Mandatory Visualization

Fatty_Acid_Beta_Oxidation cluster_Cytosol Cytosol cluster_Mitochondrial_Membrane Mitochondrial Membrane cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Fatty Acyl-Carnitine Fatty Acyl-Carnitine CPT1->Fatty Acyl-Carnitine CPT2 CPT2 Carnitine Carnitine CPT2->Carnitine Fatty Acyl-CoA_mito Fatty Acyl-CoA CPT2->Fatty Acyl-CoA_mito To Beta-Oxidation Carnitine->CPT1 Fatty Acyl-Carnitine->CPT2 Beta_Oxidation_Cycle Beta-Oxidation Cycle Fatty Acyl-CoA_mito->Beta_Oxidation_Cycle Acetyl-CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl-CoA FADH2 FADH2 Beta_Oxidation_Cycle->FADH2 NADH NADH Beta_Oxidation_Cycle->NADH

Caption: Mitochondrial beta-oxidation of fatty acids.

Insulin_Signaling_Pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS IRS Proteins Insulin Receptor->IRS PI3K PI3-Kinase IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt GLUT4 Translocation GLUT4 Translocation to Membrane Akt->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Experimental_Workflow_Inflammation Cell Culture Culture Endothelial Cells Fatty Acid Treatment Treat with Trans Fatty Acids Cell Culture->Fatty Acid Treatment Inflammatory Stimulus Stimulate with TNF-α or LPS Fatty Acid Treatment->Inflammatory Stimulus Supernatant Collection Collect Supernatant Inflammatory Stimulus->Supernatant Collection Cell Lysis Lyse Cells Inflammatory Stimulus->Cell Lysis Cytokine Analysis ELISA / Multiplex Assay Supernatant Collection->Cytokine Analysis Gene Expression Analysis qRT-PCR Cell Lysis->Gene Expression Analysis

References

Validating the Physiological Relevance of In Vitro Findings with Trans-9-Octadecenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid metabolism is critical in understanding a myriad of human diseases, from cardiovascular conditions to metabolic syndrome. Trans-fatty acids, often formed during the industrial hydrogenation of vegetable oils, have been a subject of intense research due to their association with adverse health outcomes. Trans-9-octadecenoyl-CoA is the activated form of elaidic acid, the most abundant trans-fatty acid found in partially hydrogenated vegetable oils. Understanding its physiological relevance requires a bridge between in vitro biochemical findings and in vivo consequences. This guide provides a comparative analysis of this compound and its cis-isomer, oleoyl-CoA, with a focus on key enzymatic interactions and cellular signaling pathways.

Comparative Analysis of Acyl-CoA Isomers on Key Metabolic Enzymes

The biological impact of fatty acids is profoundly influenced by their isomeric form. The differential handling of trans- versus cis-isomers by key metabolic enzymes is a cornerstone of their distinct physiological effects. Below is a summary of in vitro findings comparing the interaction of this compound (and its corresponding fatty acid, elaidic acid) with its cis-counterpart, oleoyl-CoA, on critical enzymes in lipid metabolism.

EnzymeSubstrate/InhibitorObservationKey Findings
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Oleoyl-CoA (cis-9-18:1-CoA)Preferred SubstrateACAT1 preferentially utilizes oleoyl-CoA over other unsaturated fatty acyl-CoAs for cholesterol esterification.[1][2] This process is crucial for storing cholesterol within cells.
This compoundPoor SubstrateThe trans configuration of elaidoyl-CoA is a poor substrate for ACAT compared to the cis configuration of oleoyl-CoA. This leads to reduced cholesterol esterification.
Stearoyl-CoA Desaturase (SCD) Stearoyl-CoA (18:0-CoA)SubstrateSCD is a key enzyme that introduces a cis-double bond into saturated fatty acyl-CoAs, converting stearoyl-CoA to oleoyl-CoA.[3]
This compound (Elaidic Acid)ModulatorSome studies suggest that trans-fatty acids can interfere with SCD activity, potentially altering the balance of saturated and monounsaturated fatty acids within the cell.[4][5]

Experimental Protocols

To facilitate the validation and replication of these findings, detailed methodologies for key experiments are provided below.

In Vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay

This cell-free assay is designed to measure the enzymatic activity of ACAT using different acyl-CoA substrates.

Materials:

  • Microsomal fractions from cells or tissues expressing ACAT

  • [14C]Oleoyl-CoA or other radiolabeled acyl-CoA of interest

  • Unlabeled this compound and oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Cholesterol

  • Thin-Layer Chromatography (TLC) plates

  • Scintillation counter and fluid

  • Organic solvents for lipid extraction and TLC development

Procedure:

  • Enzyme Preparation: Prepare microsomal fractions from a suitable source (e.g., cultured HepG2 cells, liver tissue) known to have ACAT activity. Determine the protein concentration of the microsomal preparation.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, a standardized amount of microsomal protein, BSA, and cholesterol.

  • Substrate Addition: Add the acyl-CoA substrate. For comparative studies, set up parallel reactions with equimolar concentrations of this compound and oleoyl-CoA. Include a radiolabeled tracer, such as [14C]oleoyl-CoA, to quantify the product.

  • Initiation of Reaction: Start the reaction by adding the acyl-CoA mixture to the reaction tubes.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to extract the lipids.

  • Lipid Extraction and Separation: Vortex the tubes and centrifuge to separate the organic and aqueous phases. Carefully collect the lower organic phase containing the lipids.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the cholesteryl esters from the free fatty acids.

  • Quantification: Visualize the spots (e.g., by autoradiography) and scrape the areas corresponding to the cholesteryl esters into scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of radiolabeled cholesteryl ester formed in the presence of this compound versus oleoyl-CoA to determine the relative substrate preference of the ACAT enzyme.

Cell-Based Stearoyl-CoA Desaturase (SCD) Activity Assay

This assay measures the activity of SCD within intact cells by tracing the conversion of a labeled saturated fatty acid to its monounsaturated product.

Materials:

  • Cultured cells (e.g., HepG2)

  • Cell culture medium

  • Fatty acid-free BSA

  • [14C]Stearic acid

  • Unlabeled elaidic acid and oleic acid

  • Reagents for lipid extraction (e.g., hexane/isopropanol)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector or a system for collecting fractions for scintillation counting.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with either elaidic acid or oleic acid complexed to BSA for a specified period (e.g., 24 hours). A control group with no fatty acid treatment should be included.

  • Labeling: Add [14C]stearic acid to the culture medium and incubate for a shorter period (e.g., 4 hours) to allow for its uptake and metabolism.

  • Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a suitable solvent system.

  • Saponification: Saponify the lipid extract to release the fatty acids from complex lipids.

  • Fatty Acid Methyl Ester (FAME) Preparation: Convert the free fatty acids to their methyl esters for analysis.

  • Analysis: Separate the FAMEs by HPLC. Monitor the radioactivity of the eluting peaks corresponding to stearic acid and oleic acid.

  • Data Analysis: Calculate the SCD activity as the ratio of [14C]oleic acid to the sum of [14C]stearic acid and [14C]oleic acid. Compare the SCD activity in cells treated with elaidic acid versus oleic acid to determine the effect of each isomer on the enzyme's function.

Signaling Pathways and Experimental Workflows

The differential metabolism of trans and cis fatty acyl-CoAs has significant downstream effects on cellular signaling pathways that regulate lipid homeostasis.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. The activation of SREBPs is a multi-step process that is sensitive to cellular lipid levels. Unsaturated fatty acids, particularly polyunsaturated fatty acids, are known to suppress the proteolytic processing of SREBP-1c, thereby downregulating the expression of lipogenic genes.[6] The influence of trans-fatty acyl-CoAs on this pathway is an area of active investigation.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG High Sterols S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Low Sterols S2P Site-2 Protease (S2P) S1P->S2P Cleavage nSREBP Nuclear SREBP (nSREBP) S2P->nSREBP Release of nSREBP SRE Sterol Regulatory Element (SRE) nSREBP->SRE Lipogenic_Genes Lipogenic Genes (e.g., FASN, SCD1, ACAT) SRE->Lipogenic_Genes Transcription Fatty_Acyl_CoAs Unsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) Fatty_Acyl_CoAs->SREBP_SCAP Suppresses Processing Trans_Fatty_Acyl_CoAs This compound Trans_Fatty_Acyl_CoAs->SREBP_SCAP Modulates Processing?

Caption: SREBP pathway and points of regulation by fatty acyl-CoAs.

Experimental Workflow for Studying Fatty Acid Effects on Gene Expression

This workflow outlines the steps to investigate how different fatty acyl-CoAs, derived from their respective fatty acids, modulate the expression of genes involved in lipid metabolism.

Experimental_Workflow A Cell Culture (e.g., HepG2) B Treatment with Fatty Acids (Elaidic Acid vs. Oleic Acid) A->B C RNA Extraction B->C G Protein Extraction B->G D Reverse Transcription (cDNA Synthesis) C->D E Quantitative PCR (qPCR) D->E F Analysis of Gene Expression (e.g., SREBP-1c, FASN, SCD1) E->F H Western Blot G->H I Analysis of Protein Levels H->I

Caption: Workflow for analyzing gene and protein expression changes.

Conclusion

The physiological relevance of in vitro findings on this compound is established through a multi-faceted approach that combines direct enzymatic assays with cell-based models. The evidence strongly suggests that the trans-isomer of C18:1-CoA is metabolized differently from its cis-counterpart, oleoyl-CoA. This has significant implications for cellular processes such as cholesterol storage and the regulation of gene expression. By utilizing the detailed protocols and understanding the signaling pathways outlined in this guide, researchers can further elucidate the precise molecular mechanisms that underpin the health effects of trans-fats, paving the way for more informed dietary guidelines and potential therapeutic interventions.

References

Unraveling the Metabolic Fate of Trans-9-Octadecenoyl-CoA: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic processing of elaidoyl-CoA in various cellular models. This report synthesizes key experimental findings, presents quantitative data for comparative analysis, and provides detailed experimental protocols to support further research in this critical area of lipid metabolism.

The metabolism of trans fatty acids, particularly elaidic acid (the precursor to trans-9-octadecenoyl-CoA or elaidoyl-CoA), is of significant interest due to its implications for cardiovascular disease and other metabolic disorders. Understanding how different cell types process this trans fatty acid is crucial for elucidating the molecular mechanisms behind its physiological effects. This guide provides a comparative overview of elaidoyl-CoA metabolism in prominent cell lines used in metabolic research, with a focus on quantitative data and experimental methodologies.

Comparative Analysis of Elaidic Acid Metabolism

Studies have revealed distinct metabolic fates for elaidic acid across different cell lines, with the majority of research focusing on the human hepatoma cell line HepG2. The following table summarizes key quantitative findings from studies investigating the cellular processing of elaidic acid. It is important to note that most studies utilize elaidic acid, the free fatty acid, which is then activated to elaidoyl-CoA within the cell.

Cell LineKey Metabolic Pathway InvestigatedQuantitative FindingsReference
HepG2 (Human Hepatoma)Incorporation into Triacylglycerol (TAG)After 7 days of supplementation with 100 µM elaidic acid, it constituted a significant portion of the TAG fraction. In a comparative study, elaidic acid accumulated to a higher degree in the TAG fraction than trans-vaccenic acid.[1]
Effect on Cholesterol SynthesisTreatment with elaidic acid led to the up-regulation of proteins involved in cholesterol synthesis and esterification.[2][3]
Cellular ProliferationExposure to 100 µM elaidic acid for 7 days resulted in a decreased cellular proliferation rate.[1]
Caco-2 (Human Colorectal Adenocarcinoma)Cholesterol PermeationSeaweed extracts were shown to reduce cholesterol permeation through Caco-2 cells, a model for the intestinal barrier. Direct quantitative data on elaidic acid metabolism is limited.[4]
3T3-L1 (Mouse Adipocyte)Adipokine Expression24-hour treatment with 100 µM elaidic acid did not significantly affect resistin or adiponectin mRNA levels, in contrast to oleic acid which decreased resistin and increased adiponectin expression.[5]
RAW 264.7 (Mouse Macrophage)Gene ExpressionTreatment with 0.5, 1, and 2 mM elaidic acid for 12 hours decreased ABCA1 expression by 1.7, 2.3, and 5.1-fold, respectively. No significant effect on PPAR-γ mRNA expression was observed.[6]
SH-SY5Y (Human Neuroblastoma)Cell ViabilityTreatment with 50-800 µM elaidic acid for 24 hours significantly reduced cell viability.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline typical experimental protocols used to study the metabolism of elaidic acid in cultured cells.

Cell Culture and Fatty Acid Supplementation
  • Cell Lines and Culture Conditions:

    • HepG2 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For specific experiments, serum-free media may be used to have complete control over the fatty acid composition.[2][3]

    • Caco-2 cells are maintained in DMEM with 10% FBS, 1% non-essential amino acids, and antibiotics. For transport studies, cells are seeded on permeable supports and allowed to differentiate for 21 days.

    • 3T3-L1 preadipocytes are grown in DMEM with 10% calf serum. Differentiation into mature adipocytes is induced by a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine.

  • Preparation of Fatty Acid Solutions:

    • Elaidic acid is typically dissolved in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

    • This stock solution is then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to mimic physiological transport and enhance solubility. The molar ratio of fatty acid to BSA is a critical parameter and is often maintained between 2:1 and 6:1.

    • The final concentration of the fatty acid in the culture medium typically ranges from 50 µM to 200 µM for metabolic studies.[1][5]

Lipid Extraction and Analysis
  • Total Lipid Extraction: The Bligh and Dyer method is commonly employed. Briefly, cells are washed with phosphate-buffered saline (PBS), and lipids are extracted using a chloroform:methanol:water mixture (typically in a 2:1:0.8 ratio). The organic phase containing the lipids is then collected and dried under a stream of nitrogen.

  • Analysis of Lipid Classes:

    • Thin-Layer Chromatography (TLC): This technique is used to separate different lipid classes such as triacylglycerols, phospholipids, and cholesterol esters.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the fatty acid composition of total lipids or specific lipid classes, lipids are first transesterified to fatty acid methyl esters (FAMEs). FAMEs are then separated and quantified by GC-MS.[2]

Gene and Protein Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is then performed using specific primers for genes of interest involved in lipid metabolism (e.g., FASN, SCD, CPT1, PPARs) to quantify their mRNA expression levels.

  • Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest to determine their expression levels.

  • Proteomics (e.g., SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used for quantitative proteomics to identify and quantify global changes in protein expression in response to elaidic acid treatment.[2][3]

Visualizing the Pathways and Processes

To better understand the experimental approaches and metabolic pathways discussed, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_seeding Cell Seeding differentiation Differentiation (if applicable) cell_seeding->differentiation fa_treatment Fatty Acid Treatment (Elaidic Acid-BSA Complex) differentiation->fa_treatment lipid_extraction Lipid Extraction fa_treatment->lipid_extraction Harvest Cells rna_protein_extraction RNA/Protein Extraction fa_treatment->rna_protein_extraction Harvest Cells lipid_analysis Lipid Analysis (TLC, GC-MS) lipid_extraction->lipid_analysis gene_expression Gene Expression Analysis (qRT-PCR) rna_protein_extraction->gene_expression protein_expression Protein Expression Analysis (Western Blot, Proteomics) rna_protein_extraction->protein_expression data_interpretation Comparative Analysis of Metabolic Fate, Gene/Protein Changes lipid_analysis->data_interpretation gene_expression->data_interpretation protein_expression->data_interpretation

Caption: Experimental workflow for analyzing this compound metabolism.

metabolic_pathway cluster_uptake_activation Cellular Uptake and Activation cluster_fates Metabolic Fates cluster_products Products & Effects elaidic_acid Elaidic Acid (extracellular) uptake Fatty Acid Transport elaidic_acid->uptake elaidoyl_coa This compound (intracellular) uptake->elaidoyl_coa Acyl-CoA Synthetase beta_oxidation Beta-Oxidation elaidoyl_coa->beta_oxidation lipid_synthesis Lipid Synthesis elaidoyl_coa->lipid_synthesis gene_regulation Gene Regulation elaidoyl_coa->gene_regulation Alters Expression acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tag Triacylglycerols (Storage) lipid_synthesis->tag pl Phospholipids (Membranes) lipid_synthesis->pl ce Cholesterol Esters lipid_synthesis->ce metabolic_genes Changes in Metabolic Gene Expression gene_regulation->metabolic_genes energy Energy (ATP) acetyl_coa->energy TCA Cycle

Caption: Metabolic pathways of this compound in a generalized cell.

References

A Comparative Guide to the Functional Characterization of Enzymes Acting on trans-9-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key enzymes involved in the metabolism of trans-9-octadecenoyl-CoA, the activated form of elaidic acid, a common trans fatty acid. Understanding the functional characteristics of these enzymes is crucial for research into lipid metabolism, metabolic disorders, and the development of therapeutic interventions. This document summarizes quantitative data, details experimental protocols, and visualizes the metabolic pathway to offer a comprehensive resource for professionals in the field.

Introduction to this compound Metabolism

This compound, also known as elaidoyl-CoA, is a long-chain fatty acyl-CoA that enters the mitochondrial beta-oxidation pathway for energy production. The metabolism of this trans-unsaturated fatty acid requires the concerted action of several key enzymes, including acyl-CoA dehydrogenases, enoyl-CoA hydratases, and a specific isomerase to handle the trans double bond at an unusual position for standard beta-oxidation.

The beta-oxidation of elaidoyl-CoA is notably slower than that of its cis-isomer, oleoyl-CoA.[1] This difference in metabolic rate is not attributed to the initial dehydrogenation step but rather to the accumulation of a specific intermediate, 5-trans-tetradecenoyl-CoA. This intermediate has been identified as a poor substrate for long-chain acyl-CoA dehydrogenase (LCAD), leading to a bottleneck in the metabolic cascade.[2][3]

Key Enzymes and Their Functional Characteristics

The catabolism of this compound involves a series of enzymatic reactions. The primary enzymes of interest are:

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): Catalyzes the initial dehydrogenation of long-chain acyl-CoAs.

  • Enoyl-CoA Hydratase (ECH): Catalyzes the hydration of the double bond in enoyl-CoA intermediates.

  • Δ3,Δ2-Enoyl-CoA Isomerase (ECI): Catalyzes the isomerization of the double bond to a position suitable for the subsequent steps of beta-oxidation.

While specific kinetic data for the interaction of these enzymes with this compound and its direct metabolites are not extensively available in the literature, data for structurally similar long-chain and unsaturated acyl-CoAs provide valuable insights.

Comparative Enzyme Kinetics

The following table summarizes the available kinetic parameters for relevant enzymes. It is important to note that substrate specificities can vary significantly, and the data for analogous substrates should be interpreted as indicative rather than absolute for this compound.

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (units/mg)kcat (s-1)Reference
Enoyl-CoA Hydratase ICrotonyl-CoAMycobacterium smegmatis822488-[4]
Enoyl-CoA Hydratase IDecenoyl-CoAMycobacterium smegmatis91--[4]
Enoyl-CoA Hydratase IHexadecenoyl-CoAMycobacterium smegmatis105154-[4]

Note: Specific kinetic data for enzymes acting directly on this compound is limited. The data presented are for related substrates to provide a comparative context.

Metabolic Pathway of this compound

The beta-oxidation of this compound proceeds through a modified pathway to accommodate the trans double bond at the 9th position.

Beta_Oxidation_of_trans_9_Octadecenoyl_CoA cluster_0 Mitochondrial Matrix T9_Octadecenoyl_CoA This compound (C18:1Δ9t) T7_Hexadecenoyl_CoA trans-7-Hexadecenoyl-CoA (C16:1Δ7t) T9_Octadecenoyl_CoA->T7_Hexadecenoyl_CoA 1 cycle β-oxidation (LCAD, ECH, HAD, Thiolase) T5_Tetradecenoyl_CoA trans-5-Tetradecenoyl-CoA (C14:1Δ5t) T7_Hexadecenoyl_CoA->T5_Tetradecenoyl_CoA 1 cycle β-oxidation (LCAD, ECH, HAD, Thiolase) T3_Dodecenoyl_CoA trans-3-Dodecenoyl-CoA (C12:1Δ3t) T5_Tetradecenoyl_CoA->T3_Dodecenoyl_CoA 1 cycle β-oxidation (LCAD - slow step) T2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA (C12:1Δ2t) T3_Dodecenoyl_CoA->T2_Dodecenoyl_CoA Δ3,Δ2-Enoyl-CoA Isomerase (ECI) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA T2_Dodecenoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (ECH) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Myristoyl_CoA Myristoyl-CoA (C14:0) Ketoacyl_CoA->Myristoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Myristoyl_CoA->Acetyl_CoA Further β-oxidation cycles

Caption: Beta-oxidation pathway of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducible functional characterization of these enzymes.

Protocol 1: Continuous Spectrophotometric Assay for Enoyl-CoA Hydratase (ECH)

This assay measures the decrease in absorbance at 263 nm resulting from the hydration of the α,β-unsaturated bond of an enoyl-CoA substrate.

Materials:

  • Spectrophotometer capable of reading in the UV range

  • Quartz cuvettes

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Enoyl-CoA substrate (e.g., Crotonyl-CoA or a synthesized long-chain trans-2-enoyl-CoA) stock solution

  • Purified or partially purified ECH enzyme preparation

  • Bovine Serum Albumin (BSA) (1 mg/mL)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 880 µL of 100 mM Tris-HCl, pH 8.0

    • 100 µL of 1 mg/mL BSA

    • 10 µL of enoyl-CoA substrate stock solution (to a final concentration of 50-100 µM)

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of the enzyme solution.

  • Immediately monitor the decrease in absorbance at 263 nm for 3-5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient for the enoyl-CoA substrate (e.g., for crotonyl-CoA, ε263 = 6.7 x 103 M-1cm-1).

Calculation:

Activity (µmol/min/mg) = (ΔA263/min) / (ε * path length * [protein concentration in mg/mL]) * 106

Protocol 2: Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase (ACAD)

This is the gold standard for measuring ACAD activity and relies on the reduction of ETF by the ACAD, which causes a decrease in ETF's intrinsic fluorescence.[5]

Materials:

  • Fluorometer (Excitation: 340 nm, Emission: 490 nm)

  • Anaerobic chamber or a system for enzymatic deoxygenation (glucose, glucose oxidase, catalase)

  • Purified porcine ETF

  • Acyl-CoA substrate (e.g., Palmitoyl-CoA or synthesized this compound)

  • Purified or partially purified ACAD enzyme preparation

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.2 mM EDTA)

Procedure:

  • Prepare the reaction mixture in a fluorescence cuvette inside an anaerobic chamber or use an enzymatic deoxygenation system. The mixture should contain:

    • Reaction buffer

    • Purified ETF (final concentration ~2-5 µM)

    • ACAD enzyme preparation

  • If using enzymatic deoxygenation, add glucose (10 mM), glucose oxidase (~10 units/mL), and catalase (~100 units/mL) to the reaction buffer and incubate for 10-15 minutes to remove oxygen.

  • Record a baseline fluorescence reading.

  • Initiate the reaction by adding the acyl-CoA substrate (final concentration typically 25-100 µM).

  • Monitor the decrease in fluorescence at 490 nm over time.

  • The initial rate of fluorescence decrease is proportional to the ACAD activity.

Protocol 3: Isomerase Assay for Δ3,Δ2-Enoyl-CoA Isomerase (ECI)

This assay can be performed by coupling the isomerase reaction to the enoyl-CoA hydratase reaction and monitoring the decrease in absorbance of the Δ2-enoyl-CoA product.

Materials:

  • Spectrophotometer

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Δ3-enoyl-CoA substrate (e.g., trans-3-dodecenoyl-CoA, which would be an intermediate in elaidoyl-CoA metabolism)

  • Purified enoyl-CoA hydratase (as a coupling enzyme)

  • Purified or partially purified ECI enzyme preparation

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Tris-HCl buffer

    • Excess purified enoyl-CoA hydratase

  • Add the Δ3-enoyl-CoA substrate and record a baseline absorbance.

  • Initiate the reaction by adding the ECI enzyme preparation.

  • The ECI will convert the Δ3-enoyl-CoA to Δ2-enoyl-CoA, which is then hydrated by the enoyl-CoA hydratase, leading to a decrease in absorbance at a wavelength specific to the α,β-unsaturated bond (e.g., ~263 nm).

  • Monitor the decrease in absorbance over time. The rate of absorbance change is proportional to the isomerase activity.

Experimental Workflows

The following diagrams illustrate the general workflows for characterizing the activity of these enzymes.

Enzyme_Assay_Workflow cluster_ECH Enoyl-CoA Hydratase Assay cluster_ACAD Acyl-CoA Dehydrogenase Assay ECH_Start Prepare Reaction Mix (Buffer, Substrate) ECH_Equilibrate Equilibrate Temperature ECH_Start->ECH_Equilibrate ECH_Add_Enzyme Add ECH Enzyme ECH_Equilibrate->ECH_Add_Enzyme ECH_Monitor Monitor ΔAbsorbance at 263 nm ECH_Add_Enzyme->ECH_Monitor ECH_Calculate Calculate Activity ECH_Monitor->ECH_Calculate ACAD_Start Prepare Anaerobic Reaction Mix (Buffer, ETF) ACAD_Baseline Record Baseline Fluorescence ACAD_Start->ACAD_Baseline ACAD_Add_Substrate Add Acyl-CoA Substrate ACAD_Baseline->ACAD_Add_Substrate ACAD_Monitor Monitor ΔFluorescence (Ex:340/Em:490 nm) ACAD_Add_Substrate->ACAD_Monitor ACAD_Calculate Determine Activity Rate ACAD_Monitor->ACAD_Calculate

References

Safety Operating Guide

Proper Disposal of trans-9-octadecenoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of trans-9-octadecenoyl-CoA is paramount for a secure and efficient laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper handling of this and similar long-chain fatty acyl-CoA molecules.

Key Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to minimize inhalation exposure. Although not highly volatile, good laboratory practice dictates minimizing airborne contaminants.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Clean the spill area with soap and water.

Step-by-Step Disposal Procedure

  • Segregation: Do not mix this compound waste with general laboratory trash or pour it down the drain. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Labeling: Clearly label the waste container with "this compound waste" and include any solvents or other chemicals present in the waste stream. Indicate the approximate concentration and volume. Proper labeling is crucial for safe handling and disposal by your institution's environmental health and safety (EHS) department.[1][2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible chemicals and high-traffic zones.

  • Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. Contact your EHS department to schedule a collection. Do not attempt to transport chemical waste outside of the laboratory.[2][3]

Quantitative Data and Chemical Properties

While specific quantitative data for this compound is limited, the properties of its components and related molecules can provide guidance.

Propertytrans-9-Octadecenoic Acid (Elaidic Acid)Coenzyme AGeneral Acyl-CoAs
Molecular Formula C18H34O2C21H36N7O16P3SVariable
Molecular Weight 282.46 g/mol 767.53 g/mol Variable
Physical State SolidSolidTypically solids or oils, often in aqueous solution for biochemical assays.
Hazard Classification Not classified as hazardousNot classified as hazardousGenerally not classified as hazardous, but should be handled as a chemical reagent with appropriate precautions.
Reactivity Stable under normal conditions.The thiol group can be oxidized.The thioester bond can be susceptible to hydrolysis, especially at extreme pH.
Disposal Consideration Dispose of as chemical waste.Dispose of as chemical waste.Collect in a labeled container for chemical waste disposal. Do not dispose of down the drain.

Experimental Protocols Cited

This document provides general guidance and does not cite specific experimental protocols that would necessitate detailed methodologies. The disposal procedures outlined are based on standard laboratory safety practices for chemical waste management.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe is_mixed Is the waste mixed with other hazardous chemicals? ppe->is_mixed collect_separate Collect in a dedicated, labeled 'this compound Waste' container is_mixed->collect_separate No collect_mixed Collect in a compatible waste container. Label with all components and concentrations. is_mixed->collect_mixed Yes seal_store Securely seal the container and store in a designated satellite accumulation area. collect_separate->seal_store collect_mixed->seal_store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. seal_store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocol for trans-9-octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling trans-9-octadecenoyl-CoA should adhere to standard laboratory safety protocols to ensure a secure research environment. While this compound and similar long-chain fatty acyl-CoAs are not classified as hazardous substances, implementing consistent safety measures is paramount for all chemical handling.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines will minimize exposure and mitigate potential risks.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses/GogglesShould be worn at all times in the laboratory to protect from splashes.
Hand Protection Disposable GlovesNitrile or latex gloves are recommended. Gloves should be inspected for tears or holes before use and changed regularly, or immediately if contaminated.
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and clothing from potential spills.
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required to prevent injury from spills or dropped objects.[1]
Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Receiving and Inspection:

  • Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Verify that the product name and specifications on the label match the order.

  • Log the receipt date and lot number in the laboratory inventory system.

Storage:

  • Temperature: Store at or below -20°C for long-term stability.

  • Environment: Keep in a tightly sealed, clearly labeled container.

  • Location: Store in a designated freezer or cold room away from incompatible materials.

Handling:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Handle the compound in a clean, designated area, such as a laboratory bench or a fume hood if aerosols may be generated.

  • Use calibrated equipment for all measurements to ensure accuracy.

  • Minimize the creation of dust or aerosols.[1]

  • After handling, thoroughly wash hands.[1][2]

Disposal Plan

All waste materials should be managed in accordance with institutional and local regulations for chemical waste.

Waste Segregation:

  • Solid Waste: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated, labeled solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed liquid waste container. Do not pour down the drain.

  • Sharps: Any contaminated sharps, such as pipette tips or needles, must be disposed of in a designated sharps container.[1]

Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents.

Final Disposal: Arrange for the collection and disposal of chemical waste through the institution's environmental health and safety office.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment B Prepare Clean Work Area A->B C Equilibrate Reagent B->C D Weigh or Aliquot This compound C->D Proceed to Handling E Perform Experiment D->E F Segregate and Dispose of Waste E->F Proceed to Cleanup G Clean Work Area F->G H Doff Personal Protective Equipment G->H I Wash Hands H->I

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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trans-9-octadecenoyl-CoA
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trans-9-octadecenoyl-CoA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.